Product packaging for m-PEG7-Boc(Cat. No.:CAS No. 874208-90-9)

m-PEG7-Boc

Cat. No.: B609291
CAS No.: 874208-90-9
M. Wt: 424.5 g/mol
InChI Key: VRQOLQLYLAUIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG7-t-butyl ester is a PEG derivative containing a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O9 B609291 m-PEG7-Boc CAS No. 874208-90-9

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQOLQLYLAUIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198573
Record name 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874208-90-9
Record name 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874208-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,7,10,13,16,19,22-heptaoxatricosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-t-butyl ester is a heterobifunctional chemical linker of significant interest in the fields of chemical biology and drug discovery. As a member of the polyethylene glycol (PEG) family of linkers, it offers a unique combination of properties that are highly advantageous for the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols associated with its use.

Structurally, the molecule can be deconstructed into three key components:

  • m (methoxy): A methoxy group (CH₃O-) that caps one end of the molecule, rendering it chemically inert at this terminus.

  • PEG7: A polyethylene glycol chain consisting of seven repeating ethylene glycol units. This hydrophilic chain is crucial for improving the solubility and pharmacokinetic properties of the molecules it is incorporated into.

  • t-butyl ester: A tert-butyl ester group that protects a carboxylic acid functionality. This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a reactive carboxyl group, enabling covalent conjugation to other molecules.

Physicochemical Properties

The fundamental properties of m-PEG7-t-butyl ester are summarized in the table below. These data are essential for designing and executing synthetic strategies.

PropertyValueReference(s)
Chemical Name tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate[1]
Synonyms m-PEG7-Boc[1]
CAS Number 874208-90-9[1]
Molecular Formula C₂₀H₄₀O₉[1]
Molecular Weight 424.5 g/mol [1]
Purity Typically ≥95%
Appearance Colorless to light yellow oil
Storage Conditions Store at -20°C, keep in a dry and dark place.

Applications in Drug Development

The heterobifunctional nature of m-PEG7-t-butyl ester makes it a versatile tool in the construction of complex biomolecules. The inert methoxy-terminated PEG chain enhances solubility and can improve the pharmacokinetic profile of the final conjugate, while the protected carboxyl group provides a handle for sequential, controlled conjugation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[2] These molecules are composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2]

The linker is a critical component of a PROTAC, as its length, flexibility, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[2] PEG-based linkers, such as m-PEG7-t-butyl ester, are widely used due to their ability to:

  • Improve Solubility: The hydrophilic PEG chain can significantly enhance the aqueous solubility of often hydrophobic POI and E3 ligase ligands.

  • Provide Optimal Spacing: The length of the PEG chain can be precisely controlled to achieve the optimal distance and orientation between the POI and E3 ligase for efficient ternary complex formation.

  • Enhance Cell Permeability: The physicochemical properties of the PEG linker can be tuned to improve the cell permeability of the PROTAC molecule.

The general mechanism of PROTAC action is illustrated below.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.
Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker in an ADC plays a crucial role in connecting the antibody to the cytotoxic payload.[3] PEG linkers are often incorporated into ADCs to:

  • Increase Hydrophilicity: Many potent cytotoxic drugs are hydrophobic. The inclusion of a PEG linker can mitigate this, reducing the likelihood of aggregation and improving the overall stability and pharmacokinetic properties of the ADC.[]

  • Modulate Drug-to-Antibody Ratio (DAR): The properties of the linker can influence the number of drug molecules that can be attached to the antibody, a critical parameter for ADC efficacy and safety.

  • Control Drug Release: While m-PEG7-t-butyl ester itself forms a stable amide bond after conjugation, other PEG linkers can be designed to be cleavable under specific conditions within the target cell, ensuring the release of the cytotoxic payload only at the site of action.

Experimental Protocols

The use of m-PEG7-t-butyl ester in synthesis typically involves a two-step process: deprotection of the t-butyl ester to reveal the carboxylic acid, followed by coupling of the carboxylic acid to an amine-containing molecule.

Step 1: Deprotection of the t-butyl Ester

The t-butyl ester is a robust protecting group that is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The byproducts of this reaction, isobutylene and carbon dioxide (if a carbamate is being deprotected), are volatile, which simplifies purification.

Deprotection_Reaction start m-PEG7-t-butyl ester product m-PEG7-carboxylic acid start->product Deprotection reagent TFA, DCM byproduct Isobutylene (gas)

Deprotection of m-PEG7-t-butyl ester.

Detailed Protocol for t-butyl Ester Deprotection:

This protocol is a general procedure and may require optimization for specific substrates.

  • Materials:

    • Ugi product (or other t-butyl ester-containing compound)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Water (deionized)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the t-butyl ester-containing starting material in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.

    • Stir the solution at room temperature for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

    • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash it sequentially with water (2 times) and brine (1 time).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.

    • The crude product is often of sufficient purity to be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.[5]

Step 2: Amide Bond Formation

The newly revealed carboxylic acid can be coupled to a primary or secondary amine using standard peptide coupling reagents.

Detailed Protocol for Amide Coupling:

This protocol provides a general method for amide bond formation and may need to be adapted based on the specific substrates.

  • Materials:

    • PEG-carboxylic acid (from Step 1)

    • Amine-containing molecule (e.g., POI ligand or E3 ligase ligand)

    • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

    • Organic base (e.g., DIPEA or triethylamine)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the PEG-carboxylic acid (1.0 equivalent) in the anhydrous solvent.

    • Add the coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final conjugate.

Example Workflow: Synthesis of a PROTAC

The synthesis of a PROTAC often involves a modular approach where the linker is sequentially coupled to the POI ligand and the E3 ligase ligand. The following workflow illustrates how m-PEG7-t-butyl ester could be used in the synthesis of a hypothetical PROTAC.

PROTAC_Synthesis_Workflow start m-PEG7-t-butyl ester deprotection 1. Deprotection (TFA/DCM) start->deprotection acid m-PEG7-carboxylic acid deprotection->acid coupling1 2. Amide Coupling (HATU/DIPEA) acid->coupling1 intermediate POI-PEG7-COOH coupling1->intermediate poi_ligand POI Ligand-NH₂ poi_ligand->coupling1 coupling2 3. Amide Coupling (HATU/DIPEA) intermediate->coupling2 protac Final PROTAC (POI-PEG7-E3) coupling2->protac e3_ligand E3 Ligand-NH₂ e3_ligand->coupling2 purification 4. Purification (HPLC) protac->purification

PROTAC Synthesis Workflow.

Purification and Characterization

The purification of PEGylated molecules, including PROTACs and ADCs, can be challenging due to the properties of the PEG chain. Common purification techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying final products and intermediates.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate molecules based on their hydrodynamic radius, which is useful for removing unreacted small molecules from larger PEGylated conjugates.[6]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge and can be effective in purifying PEGylated proteins where the PEG chain may shield some of the protein's surface charges.[6]

Characterization of the final product is critical to confirm its identity and purity. Standard analytical techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

m-PEG7-t-butyl ester is a valuable and versatile heterobifunctional linker for the synthesis of complex therapeutic molecules. Its well-defined structure, which includes a hydrophilic PEG spacer and a protected carboxylic acid, provides researchers with a powerful tool to improve the solubility, pharmacokinetic properties, and overall efficacy of next-generation drugs like PROTACs and ADCs. A thorough understanding of its chemical properties and the associated experimental protocols is essential for its successful application in drug discovery and development programs.

References

An In-depth Technical Guide to m-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of m-PEG7-t-butyl ester, a heterobifunctional PEG linker. It is intended for researchers, scientists, and professionals involved in drug development, bioconjugation, and medicinal chemistry.

Core Chemical Properties and Specifications

m-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative that features a methoxy cap at one end and a t-butyl ester protected carboxyl group at the other. This structure imparts unique characteristics that are highly valuable in the synthesis of complex biomolecules.

Summary of Chemical Data

The key quantitative and identifying properties of m-PEG7-t-butyl ester are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate[1]
Synonyms m-PEG7-Boc, tert-butyl 2,5,8,11,14,17,20-heptaoxatricosan-23-oate[1][2]
CAS Number 874208-90-9[1]
Molecular Formula C₂₀H₄₀O₉[1][2]
Molecular Weight 424.5 g/mol [1][2]
Exact Mass 424.26723285 Da[1]
Purity Typically ≥98%[3][4]
Storage Condition -20°C[4]
Shipping Condition Ambient Temperature[4]

Key Structural Features and Applications

The utility of m-PEG7-t-butyl ester stems from its distinct structural components: the hydrophilic PEG spacer and the acid-labile t-butyl ester protecting group.

  • Hydrophilic PEG Spacer : The seven-unit polyethylene glycol chain is hydrophilic, which significantly increases the solubility of the molecule and any conjugate it is attached to in aqueous media.[2][4] This is a critical feature for biological applications, improving the pharmacokinetic properties of conjugated drugs or proteins.[5]

  • t-Butyl Ester Protecting Group : The carboxylic acid is protected by a tert-butyl (t-butyl) group. This ester is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid.[2][4][6] This selective deprotection allows for controlled, sequential chemical modifications, a cornerstone of multi-step synthesis.[7]

This combination makes m-PEG7-t-butyl ester a versatile linker in various bioconjugation and drug delivery applications, including:

  • Antibody-Drug Conjugates (ADCs) : The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the ADC's solubility and stability.[3][6]

  • PROTACs (Proteolysis-Targeting Chimeras) : It serves as a linker to connect a target-binding ligand and an E3 ligase ligand in PROTAC molecules, facilitating targeted protein degradation.[6][8]

  • Drug Delivery and Formulation : It is particularly useful in formulating poorly soluble drugs, enhancing both their solubility and bioavailability.[5]

The logical relationship between the structure of m-PEG7-t-butyl ester and its primary functions is illustrated in the diagram below.

cluster_structure m-PEG7-t-butyl ester Structure cluster_components Functional Components cluster_functions Primary Functions Structure CH₃O-(CH₂CH₂O)₇-CH₂CH₂-COO-tBu mPEG Methoxy-PEG7 Chain (CH₃O-(CH₂CH₂O)₇-) Structure->mPEG tBu t-Butyl Ester (-COO-tBu) Structure->tBu Solubility Increases Hydrophilicity & Aqueous Solubility mPEG->Solubility Protection Carboxyl Protecting Group (Acid-Labile) tBu->Protection

Fig. 1: Structural components and functions.

Experimental Protocols

While specific, detailed protocols for every application of m-PEG7-t-butyl ester are proprietary or publication-specific, a general experimental workflow for its use in bioconjugation is outlined below. This involves the initial conjugation step followed by the deprotection of the t-butyl ester.

General Protocol for t-Butyl Ester Deprotection

The removal of the t-butyl protecting group is a critical step to unmask the carboxylic acid for subsequent reactions. This is typically achieved under acidic conditions.

  • Dissolution : Dissolve the t-butyl ester-containing compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Acid Treatment : Add a strong acid. A common choice is trifluoroacetic acid (TFA), often used as a 20-50% solution in the reaction solvent. The reaction is typically run at room temperature.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This usually takes 1 to 4 hours.

  • Workup : Upon completion, remove the acid and solvent under reduced pressure. The crude product can then be purified using standard techniques like flash chromatography or preparative HPLC.

Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for the deprotection of t-butyl esters.[9]

The following diagram illustrates a typical experimental workflow using a PEG linker with a t-butyl ester.

Start Start with Biomolecule (e.g., Peptide, Antibody) Conjugation Conjugation Reaction (e.g., via Amide Coupling) Start->Conjugation Linker m-PEG7-t-butyl ester Linker->Conjugation Protected Biomolecule-PEG7-t-butyl ester (Protected Conjugate) Conjugation->Protected Deprotection Acidic Deprotection (e.g., TFA in DCM) Protected->Deprotection Final Biomolecule-PEG7-COOH (Final Functionalized Conjugate) Deprotection->Final End Ready for Further Modification or Use Final->End

Fig. 2: General bioconjugation and deprotection workflow.
Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key analytical technique for confirming the structure of m-PEG7-t-butyl ester. A ¹H NMR spectrum is available from some suppliers.[4][10] The expected chemical shifts for the key protons are:

  • ~1.45 ppm (singlet, 9H) : This strong singlet corresponds to the nine equivalent protons of the tert-butyl group. Its presence is a clear indicator of the intact ester.

  • ~3.38 ppm (singlet, 3H) : This singlet arises from the three protons of the terminal methoxy (CH₃O-) group.

  • ~3.5-3.7 ppm (multiplet) : This complex region contains the signals from the numerous methylene (-CH₂CH₂O-) protons of the PEG chain.

  • ~2.5 ppm (triplet) and ~3.8 ppm (triplet) : These signals typically correspond to the two methylene groups (-CH₂CH₂-) adjacent to the ester functionality.

The disappearance of the characteristic singlet at ~1.45 ppm after acid treatment provides strong evidence for the successful deprotection of the t-butyl group.[11]

References

m-PEG7-t-butyl ester structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to m-PEG7-t-butyl Ester

Introduction

m-PEG7-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and drug delivery research. This guide provides a comprehensive overview of its chemical structure, molecular weight, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

m-PEG7-t-butyl ester is characterized by a methoxy-terminated PEG chain of seven ethylene glycol units and a t-butyl ester functional group. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a critical factor in many biological applications.[1][2] The t-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation.[1][2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C20H40O9[3][4]
Molecular Weight 424.5 g/mol [2][3][4]
CAS Number 874208-90-9[2][3][4]
Chemical Structure Visualization

The structure of m-PEG7-t-butyl ester consists of a methoxy group at one end, a chain of seven repeating ethylene glycol units, and a tert-butyl ester at the other end.

G cluster_0 CH3 CH₃–O– PEG_chain (CH₂CH₂O)₇ CH3->PEG_chain end_group –CH₂CH₂COO–C(CH₃)₃ PEG_chain->end_group G Generalized ADC Synthesis Workflow A m-PEG7-t-butyl ester B Deprotection (e.g., TFA) A->B C m-PEG7-acid B->C D Activation (e.g., NHS/EDC) C->D E Activated PEG Linker D->E G Conjugation E->G F Antibody F->G H Antibody-PEG Conjugate G->H J Final Conjugation H->J I Drug Payload I->J K Antibody-Drug Conjugate (ADC) J->K

References

An In-Depth Technical Guide to m-PEG7-t-butyl ester (CAS: 874208-90-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-t-butyl ester, with the CAS number 874208-90-9, is a monodisperse polyethylene glycol (PEG) linker that plays a crucial role in modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation.[1][2] This heterobifunctional linker is comprised of a seven-unit PEG chain, which imparts hydrophilicity, and is capped at one end with a methoxy group and at the other with a t-butyl ester-protected carboxylic acid.[3][4] The hydrophilic nature of the PEG spacer enhances the solubility and bioavailability of the molecules it is incorporated into, a significant advantage in drug design.[1][5] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to allow for subsequent conjugation to other molecules.[3][4]

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for m-PEG7-t-butyl ester, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of m-PEG7-t-butyl ester is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 874208-90-9--INVALID-LINK--
Molecular Formula C20H40O9--INVALID-LINK--
Molecular Weight 424.5 g/mol --INVALID-LINK--
Appearance White to off-white solid or oilBroadPharm
Purity ≥98%BroadPharm
Solubility Soluble in water, DMSO, DCM, DMFBroadPharm
Storage -20°C, desiccatedBroadPharm

Note: Some properties like melting and boiling points are not consistently reported in publicly available sources and are therefore excluded.

Applications in Drug Discovery

The primary application of m-PEG7-t-butyl ester is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.[2]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase (the "anchor").

  • A linker that connects the warhead and the anchor.[2]

m-PEG7-t-butyl ester serves as a flexible and hydrophilic linker, offering several advantages in PROTAC design:

  • Improved Solubility: The PEG chain enhances the aqueous solubility of the often hydrophobic warhead and anchor ligands, improving the overall pharmacokinetic properties of the PROTAC.[1]

  • Optimal Length and Flexibility: The seven ethylene glycol units provide a suitable length and flexibility to allow for the proper orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[2]

  • Synthetic Versatility: The t-butyl ester protected carboxyl group allows for a controlled, stepwise synthesis of the PROTAC molecule.[6]

Beyond PROTACs, PEG linkers like m-PEG7-t-butyl ester are also utilized in the development of antibody-drug conjugates (ADCs) and for the PEGylation of proteins and peptides to enhance their therapeutic properties.[5]

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation is a well-defined process within the cell. The following diagram illustrates this pathway.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC (with m-PEG7 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Kinase, Receptor) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start Start Materials: - Target Ligand (with handle) - E3 Ligand (with handle) - m-PEG7-t-butyl ester Deprotection Deprotection of m-PEG7-t-butyl ester (TFA/DCM) Start->Deprotection Coupling1 First Amide Coupling (e.g., to E3 Ligand) Deprotection->Coupling1 Purification1 Purification 1 (Chromatography) Coupling1->Purification1 Coupling2 Second Amide Coupling (to Target Ligand) Purification1->Coupling2 FinalPurification Final Purification (HPLC) Coupling2->FinalPurification FinalPROTAC Final PROTAC Molecule FinalPurification->FinalPROTAC Characterization Structural Characterization (NMR, MS) FinalPROTAC->Characterization InVitro In Vitro Assays (Binding, Degradation) Characterization->InVitro InVivo In Vivo Studies (PK/PD, Efficacy) InVitro->InVivo

References

The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount. Among these, the tert-butyl (t-butyl or tBu) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread adoption stems from a unique combination of stability under a variety of reaction conditions and the facility of its removal under specific, mild acidic protocols. This technical guide provides an in-depth exploration of the core functions, applications, and experimental considerations of the t-butyl ester protecting group.

Core Function and Advantages

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from participating in unwanted side reactions while chemical transformations are carried out on other parts of the molecule.[1][2][3] The bulky nature of the t-butyl group provides significant steric hindrance, rendering the ester carbonyl less susceptible to nucleophilic attack.

The key advantages of employing a t-butyl ester protecting group include:

  • Stability: It is highly stable to a wide range of reagents, including nucleophiles, bases, and reducing agents.[2] This stability allows for a broad scope of chemical manipulations elsewhere in the molecule without premature cleavage of the protecting group.

  • Acid-Labile Deprotection: The t-butyl ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[2][4] This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups).[5]

  • Clean Deprotection Products: The acid-catalyzed removal of the t-butyl group proceeds via a mechanism that generates volatile isobutylene and the corresponding carboxylic acid, simplifying purification of the final product.[6]

Applications in Peptide Synthesis

The t-butyl ester finds extensive application in solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[7] In this context, the side chains of acidic amino acids, such as aspartic acid (Asp) and glutamic acid (Glu), are protected as t-butyl esters (Asp(OtBu) and Glu(OtBu)).[7][8] This protection prevents the side-chain carboxyl groups from interfering with the peptide bond formation at the C-terminus. The t-butyl protecting groups on the side chains are stable to the basic conditions (typically piperidine) used to remove the N-terminal Fmoc group at each cycle of peptide elongation.[4] Finally, at the end of the synthesis, the t-butyl esters are cleaved simultaneously with the cleavage of the peptide from the solid support using a strong acid cocktail, typically containing TFA.[4]

Experimental Protocols

Protection of Carboxylic Acids as t-Butyl Esters

The introduction of a t-butyl ester can be achieved through several methods. A common and effective method involves the acid-catalyzed addition of isobutylene or the use of t-butyl acetate with a strong acid catalyst.

Typical Experimental Protocol:

  • Dissolve the carboxylic acid in a suitable solvent (e.g., dichloromethane or tert-butyl acetate).

  • Cool the solution in an ice bath.

  • Add a catalytic amount of a strong acid, such as perchloric acid (HClO4) or sulfuric acid (H2SO4).[9]

  • Slowly bubble isobutylene gas through the solution or add an excess of liquid isobutylene. Alternatively, use tert-butyl acetate as both the reagent and solvent.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the t-butyl ester product by flash column chromatography if necessary.

Deprotection of t-Butyl Esters

The removal of the t-butyl ester is most commonly achieved using trifluoroacetic acid.

Typical Experimental Protocol:

  • Dissolve the t-butyl ester-protected compound in a suitable solvent, typically dichloromethane (DCM).[9][10]

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 mixture of DCM/TFA).[9]

  • Stir the reaction mixture at room temperature.[9][10] The reaction time can vary from 30 minutes to a few hours, depending on the substrate.[10]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude carboxylic acid can then be purified by recrystallization, precipitation, or chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of t-butyl esters.

Reagent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature3 - 5 hHigh[9][10]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature24 hGood[11]
p-Toluenesulfonic Acid (p-TsOH)Solvent-free (Microwave)N/A3 - 4 minHigh[12]
Magic Blue (MB•+)/TriethylsilaneN/AN/A40 minup to 95%[13]
Aqueous Phosphoric AcidN/AN/AN/AHigh[14]

Signaling Pathways and Experimental Workflows

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a t-butyl ester under acidic conditions proceeds through a unimolecular elimination mechanism (E1). The key intermediate is the highly stable tertiary carbocation.

Deprotection_Mechanism Mechanism of t-Butyl Ester Deprotection cluster_0 Protonation cluster_1 Formation of t-Butyl Cation cluster_2 Formation of Isobutylene tButylEster R-CO-O-tBu ProtonatedEster R-CO-O(H+)-tBu tButylEster->ProtonatedEster + H+ CarboxylicAcid R-COOH ProtonatedEster->CarboxylicAcid Slow tButylCation (CH3)3C+ ProtonatedEster->tButylCation Isobutylene CH2=C(CH3)2 tButylCation->Isobutylene - H+ Proton H+ tButylCation->Proton

Caption: Acid-catalyzed deprotection of a t-butyl ester.

Experimental Workflow for Protection and Deprotection

The following diagram illustrates a typical workflow for the use of a t-butyl ester protecting group in a multi-step synthesis.

Protection_Deprotection_Workflow Protection-Deprotection Workflow Start Starting Material (with Carboxylic Acid) Protection Protection Step (e.g., Isobutylene, H+) Start->Protection ProtectedIntermediate t-Butyl Ester Intermediate Protection->ProtectedIntermediate Reaction Desired Chemical Transformation(s) on other functional groups ProtectedIntermediate->Reaction Deprotection Deprotection Step (e.g., TFA/DCM) Reaction->Deprotection FinalProduct Final Product (with free Carboxylic Acid) Deprotection->FinalProduct

Caption: General workflow for t-butyl ester protection.

Conclusion

The t-butyl ester protecting group is an invaluable tool in the arsenal of the synthetic chemist. Its inherent stability and the ease of its selective removal under mild acidic conditions make it an ideal choice for the protection of carboxylic acids in complex synthetic routes. A thorough understanding of its properties, applications, and associated experimental protocols is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of m-PEG7-t-butyl ester

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG7-t-butyl ester, a versatile heterobifunctional PEG linker. Understanding the chemical properties and handling requirements of this reagent is critical to ensure its integrity, performance, and the reproducibility of experimental outcomes in research and drug development applications.

Introduction to m-PEG7-t-butyl ester

m-PEG7-t-butyl ester is a polyethylene glycol (PEG) derivative that features a methoxy group at one terminus and a tert-butyl ester-protected carboxylic acid at the other. The hydrophilic seven-unit PEG spacer enhances solubility in aqueous media, a valuable property in bioconjugation and drug delivery.[1][2][3] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions to allow for subsequent conjugation reactions.

Chemical Properties and Structure

The key to understanding the stability of m-PEG7-t-butyl ester lies in its structure, which consists of two main components: the PEG backbone and the t-butyl ester functional group.

PropertyValue
Molecular Formula C20H40O9[1][4]
Molecular Weight 424.5 g/mol [1][4]
CAS Number 874208-90-9[1][4]
Appearance Viscous liquid[2]
Solubility Soluble in water and many polar organic solvents like DMSO, methylene chloride, and acetone.[5][6][7]

Stability Profile

The stability of m-PEG7-t-butyl ester is influenced by pH, temperature, light, and the presence of oxygen. The two primary points of vulnerability are the t-butyl ester bond and the polyether backbone of the PEG chain.

ConditionEffect on t-Butyl Ester GroupEffect on PEG Backbone
Acidic Conditions Labile. The t-butyl ester is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the free carboxylic acid.[1][7][8]Stable.
Basic Conditions Generally Stable. The t-butyl ester is remarkably stable to base-catalyzed hydrolysis compared to other esters (e.g., methyl or ethyl esters), allowing for orthogonal deprotection strategies.[8][9]Stable.
Aqueous Solutions (Neutral pH) Susceptible to slow hydrolysis. Long-term storage in aqueous buffers like PBS can lead to hydrolytic degradation of the ester bond.[10][11]Generally stable, but impurities can form over time.[5]
Oxygen / Air Stable.Susceptible to oxidation. In the presence of oxygen, the PEG chain can undergo oxidative degradation, leading to chain cleavage and the formation of impurities such as aldehydes and peroxides.[5][12]
Light Stable.Sensitive. Light can accelerate the oxidative degradation of the PEG backbone.[12][13]
Elevated Temperature Labile. High temperatures can induce cleavage.Degradation is accelerated. Warm temperatures significantly increase the rate of oxidative degradation.[5][12]

Recommended Storage and Handling

Proper storage is paramount to prevent degradation and maintain the quality of the reagent. Dry storage under an inert atmosphere at low temperatures is the gold standard.

ParameterRecommended Long-Term Storage ConditionRationale
Temperature -20°C (or between -15°C and -40°C) [1][2][12][13]Minimizes both hydrolytic and oxidative degradation rates.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). [12][13]Prevents oxidative degradation of the PEG backbone.
Light Protect from light (store in the dark). [12][13]Prevents light-induced oxidation.
Moisture Keep dry. Store in a tightly sealed container, potentially with an external desiccant.[13] Dry, lyophilized storage is preferred over storage in solution.[10][11]Prevents hydrolysis of the t-butyl ester bond.

Handling Protocol:

  • Before use, allow the sealed container to warm slowly to room temperature to prevent moisture condensation upon opening.[13]

  • Once opened, handle the material quickly.

  • After dispensing the required amount, backfill the container with an inert gas (Argon or Nitrogen) before sealing tightly.[13]

  • For frequent use, consider aliquoting the reagent into smaller, single-use vials to avoid repeated exposure of the bulk material to atmospheric conditions.[13]

Degradation and Deprotection Pathways

The primary chemical transformations of m-PEG7-t-butyl ester involve the intended acid-catalyzed deprotection and the unintended oxidative degradation of the PEG chain.

G cluster_0 Acid-Catalyzed Deprotection (Intended Reaction) cluster_1 Oxidative Degradation (Unintended Pathway) A m-PEG7-t-butyl ester B m-PEG7-Carboxylic Acid A->B  H+ (e.g., TFA) C Isobutylene A->C  H+ (e.g., TFA) D m-PEG7-t-butyl ester E Degradation Products (e.g., Aldehydes, Peroxides) D->E  O₂, Light, Heat G A Prepare Samples (e.g., in various pH buffers) B Incubate Under Stress Conditions (e.g., 40°C, UV light) A->B C Withdraw Aliquots at Timed Intervals B->C D Analyze via HPLC or LC-MS C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Rate E->F

References

An In-Depth Technical Guide to the Mechanism of Action of m-PEG7-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of m-PEG7-t-butyl ester in the field of bioconjugation. Special focus is given to its role in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to m-PEG7-t-butyl Ester

m-PEG7-t-butyl ester is a heterobifunctional linker molecule widely employed in bioconjugation. Its structure consists of a monomethylated polyethylene glycol (PEG) chain of seven ethylene glycol units, which imparts hydrophilicity, and a t-butyl ester protected carboxylic acid. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the protected carboxyl group allows for controlled, sequential conjugation reactions.[1][2]

The key features of m-PEG7-t-butyl ester include:

  • Hydrophilicity: The PEG chain improves the water solubility of the molecule and the final bioconjugate, which can be advantageous for handling and in vivo applications.[][]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[2]

  • Defined Length: The monodisperse nature of the seven-unit PEG chain allows for precise control over the linker length, which is critical for optimizing the efficacy of molecules like PROTACs.[5]

  • Orthogonal Reactivity: The t-butyl ester protecting group enables a two-step conjugation strategy. The ester is stable under many reaction conditions but can be selectively removed to reveal a carboxylic acid for subsequent coupling.[6]

Mechanism of Action in Bioconjugation

The use of m-PEG7-t-butyl ester in bioconjugation typically involves a two-stage process: deprotection of the t-butyl ester followed by the coupling of the resulting carboxylic acid to a biomolecule.

Stage 1: Deprotection of the t-butyl Ester

The t-butyl ester is a robust protecting group that is readily cleaved under acidic conditions to yield a free carboxylic acid and isobutylene.[7] A common reagent for this deprotection is trifluoroacetic acid (TFA).

The general mechanism for the acid-catalyzed deprotection of a t-butyl ester is as follows:

  • Protonation of the carbonyl oxygen of the ester by the acid.

  • Formation of a stable tertiary carbocation (t-butyl cation) upon cleavage of the carbon-oxygen bond.

  • Deprotonation of the t-butyl cation to form isobutylene.

This deprotection step is crucial as it unmasks the reactive carboxylic acid functionality at the desired stage of the synthesis.

Stage 2: Amide Bond Formation

Once the carboxylic acid is deprotected, it can be coupled to a primary amine, such as the side chain of a lysine residue on a protein or a synthetic molecule bearing an amino group. The direct reaction between a carboxylic acid and an amine is generally slow. Therefore, the carboxylic acid is typically activated using a coupling reagent.[8]

A widely used method for activating carboxylic acids for bioconjugation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[9]

The mechanism of EDC/NHS-mediated amide bond formation proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solution. NHS reacts with this intermediate to form a more stable NHS ester, releasing an EDC byproduct as a soluble urea derivative.[9]

  • Amine Coupling: The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.[7]

This two-stage mechanism allows for the controlled and efficient conjugation of the PEG linker to a biomolecule.

Applications in Drug Development

m-PEG7-t-butyl ester is a valuable tool in the development of complex therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a critical role in the stability and efficacy of the ADC.[] PEG linkers, such as those derived from m-PEG7-t-butyl ester, can be used to connect the drug to the antibody. The hydrophilic nature of the PEG chain can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation and improving the pharmacokinetic profile of the ADC.[2][10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[12]

The linker in a PROTAC is a critical determinant of its efficacy. The length and composition of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[][13] PEG linkers are widely used in PROTAC design due to their ability to provide the necessary flexibility and hydrophilicity for optimal ternary complex formation.[5]

Quantitative Data in Bioconjugation

The following tables summarize representative quantitative data relevant to the performance of bioconjugates utilizing PEG linkers. While not specific to m-PEG7-t-butyl ester, this data illustrates the key parameters assessed in the development of ADCs and PROTACs.

Table 1: Stability of PEGylated Antibody-Drug Conjugates (ADCs)

ADC ConstructLinker TypeDrug-to-Antibody Ratio (DAR)% Monomer after 28 days at 4°C% Aggregation after 28 days at 4°C
ADC-1Non-PEGylated495.24.8
ADC-2Linear PEG4498.11.9
ADC-3Branched PEG8498.51.5
ADC-4Non-PEGylated888.711.3
ADC-5Linear PEG12896.33.7

Data is representative and compiled from principles discussed in cited literature.[14][15][16]

Table 2: Kinetic Parameters of PROTAC-Induced Ternary Complex Formation

PROTACLinker CompositionBinary Affinity (Target, KD, nM)Binary Affinity (E3 Ligase, KD, nM)Ternary Complex Dissociation Rate (koff, s-1)Cooperativity (α)
PROTAC-AAlkyl Chain501500.10.8
PROTAC-BPEG4451600.051.5
PROTAC-CPEG8601400.022.3

KD = Dissociation Constant. A lower KD indicates higher affinity. koff = off-rate. A lower koff indicates a more stable complex. Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation. Data is representative and based on principles from cited literature.[12][13]

Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps involving m-PEG7-t-butyl ester in a typical bioconjugation workflow.

Protocol for t-butyl Ester Deprotection
  • Reagents and Materials:

    • m-PEG7-t-butyl ester

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve m-PEG7-t-butyl ester in DCM (e.g., 10 mg/mL).

    • Add TFA to the solution in a 1:1 (v/v) ratio with DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected m-PEG7-acid.

Protocol for EDC/NHS-Mediated Amine Coupling
  • Reagents and Materials:

    • Deprotected m-PEG7-acid

    • Amine-containing molecule (e.g., protein, peptide, or small molecule)

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

    • Dialysis or size-exclusion chromatography equipment for protein purification

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the deprotected m-PEG7-acid in an appropriate amine-free buffer.

    • Add a molar excess of EDC (e.g., 5-10 fold) and NHS (e.g., 5-10 fold) to the solution of the deprotected PEG linker.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

    • Add the amine-containing molecule to the activated PEG linker solution. The molar ratio of the PEG linker to the amine will depend on the desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) if necessary.

    • Purify the resulting bioconjugate to remove excess reagents and byproducts. For protein conjugates, this is typically achieved by dialysis or size-exclusion chromatography.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex binds PROTAC PROTAC (with m-PEG7 linker) PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination triggers Polyubiquitinated_Protein Polyubiquitinated Target Protein Ubiquitination->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome recognized by Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

Bioconjugation_Workflow Start Start: m-PEG7-t-butyl ester Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Intermediate m-PEG7-acid Deprotection->Intermediate Activation 2. Activation (EDC, NHS) Intermediate->Activation Activated_Ester m-PEG7-NHS ester Activation->Activated_Ester Coupling 3. Coupling (Amine-containing biomolecule) Activated_Ester->Coupling Purification 4. Purification (Dialysis / Chromatography) Coupling->Purification Final_Product Final Bioconjugate Purification->Final_Product

Caption: Bioconjugation workflow using m-PEG7-t-butyl ester.

Logical Relationship

Logical_Relationship cluster_Components Components cluster_Process Process cluster_Product Product Linker m-PEG7-t-butyl ester Bioconjugation Bioconjugation Chemistry (Deprotection, Activation, Coupling) Linker->Bioconjugation Biomolecule Targeting Moiety (e.g., Antibody) Biomolecule->Bioconjugation Payload Active Moiety (e.g., Drug, E3 Ligand) Payload->Bioconjugation Therapeutic Advanced Therapeutic (ADC or PROTAC) Bioconjugation->Therapeutic

Caption: Logical relationship of components in bioconjugation.

References

Unveiling the Hydrophilic Nature of m-PEG7-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hydrophilic properties of m-PEG7-t-butyl ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. The strategic incorporation of a polyethylene glycol (PEG) spacer significantly influences the molecule's solubility and pharmacokinetic profile, a critical consideration in the design of novel therapeutics and research tools. This document provides a comprehensive overview of its hydrophilic characteristics, supported by quantitative data, representative experimental protocols, and a structural-functional diagram.

Core Physicochemical and Hydrophilic Properties

The hydrophilic character of m-PEG7-t-butyl ester is primarily attributed to its seven-unit polyethylene glycol chain, which readily interacts with water molecules. The t-butyl ester group, while more hydrophobic, serves as a protecting group for a carboxylic acid, enabling controlled, stepwise conjugation strategies.[1][2] The balance between the hydrophilic PEG chain and the t-butyl ester moiety defines its overall physicochemical behavior.

PropertyValueSource
Molecular Formula C₂₀H₄₀O₉PubChem[3]
Molecular Weight 424.5 g/mol PubChem[3]
Computed XLogP3 1.3PubChem[3]
Water Solubility Qualitatively high; increases solubility of conjugates in aqueous media.[3][4][5]Multiple Sources

Probing Hydrophilicity: Representative Experimental Protocols

While specific experimental protocols for m-PEG7-t-butyl ester are not widely published, standard methodologies for determining the partition coefficient (LogP) and aqueous solubility of PEGylated compounds are applicable. The following represents a composite of established experimental procedures.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and water, providing an empirical LogP value.[4][6]

Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium. The aqueous phase should be a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: A stock solution of m-PEG7-t-butyl ester is prepared in the aqueous phase.

  • Partitioning: A known volume of the sample solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.

  • Equilibration: The mixture is gently agitated for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.[5]

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of m-PEG7-t-butyl ester in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or Charged Aerosol Detector, as PEG itself lacks a strong chromophore).[5][7]

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])[4]

Workflow for LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Water-Saturated n-Octanol D Mix aqueous sample with equal volume of n-octanol A->D B Prepare n-Octanol-Saturated Water (Buffer, pH 7.4) C Dissolve m-PEG7-t-butyl ester in aqueous phase B->C C->D E Agitate for 24h to equilibrate D->E F Separate the two phases E->F G Quantify concentration in aqueous phase (HPLC) F->G H Quantify concentration in n-octanol phase (HPLC) F->H I Calculate LogP G->I H->I

Caption: Workflow for Shake-Flask LogP Determination.

Assessment of Apparent Water Solubility via PEG Precipitation Assay

For highly soluble compounds like PEGylated molecules, determining an absolute solubility limit can be challenging. An adapted PEG precipitation method can be used to assess the "apparent solubility," which is a useful proxy for comparing the solubility of different molecules or formulations.[8][9][10]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of m-PEG7-t-butyl ester in a buffer of interest. Also, prepare a high-concentration stock solution of a precipitating agent, typically a high molecular weight polyethylene glycol (e.g., PEG 8000), in the same buffer.[8]

  • Serial Dilution: In a microplate format, create a series of dilutions of the precipitating PEG stock solution.

  • Sample Addition: Add a fixed amount of the m-PEG7-t-butyl ester stock solution to each well containing the serially diluted precipitant.

  • Incubation: The plate is incubated for a set period to allow for any precipitation to occur.

  • Turbidity Measurement: The turbidity of each well is measured spectrophotometrically (e.g., at 340 nm or 600 nm). An increase in absorbance indicates precipitation.

  • Data Analysis: The concentration of the precipitating PEG at which precipitation begins (the onset) or at the midpoint of the precipitation curve can be used as a measure of the apparent solubility.[9] A higher concentration of precipitant required to induce precipitation indicates higher apparent solubility of the analyte.

Structural Basis of Hydrophilicity

The hydrophilic nature of m-PEG7-t-butyl ester is a direct consequence of its molecular structure. The repeating ether units of the PEG chain are capable of forming hydrogen bonds with water molecules, leading to its high aqueous solubility. The terminal methoxy group and the internal ether linkages contribute to this hydrophilicity. In contrast, the t-butyl ester group is more lipophilic due to its alkyl nature. This bifunctional character is essential for its role as a linker, allowing it to bridge hydrophobic drug molecules with an aqueous environment.

G cluster_molecule m-PEG7-t-butyl ester hydrophilic Hydrophilic PEG Chain (CH₃O(CH₂CH₂O)₇-) property Overall Hydrophilic Properties hydrophilic->property Dominant Contributor to Water Solubility hydrophobic t-Butyl Ester Group (-C(O)OC(CH₃)₃) hydrophobic->property Modulates Lipophilicity & Protects Carboxyl Group

Caption: Structure-Hydrophilicity Relationship.

Conclusion

m-PEG7-t-butyl ester is a valuable tool in modern drug development and bioconjugation, largely owing to the hydrophilic properties imparted by its seven-unit polyethylene glycol chain. This inherent water solubility is crucial for improving the pharmacokinetic profiles of conjugated biomolecules and the bioavailability of poorly soluble drugs.[9] While quantitative data on its absolute water solubility is sparse, its computed LogP and extensive use as a solubility enhancer confirm its hydrophilic nature. The representative experimental protocols provided herein offer a framework for the empirical characterization of this and similar PEGylated linkers, enabling researchers to make informed decisions in their experimental designs. The strategic balance of a dominant hydrophilic PEG segment and a functional, more hydrophobic t-butyl ester terminus underscores its versatility and efficacy in a wide range of scientific applications.

References

Unveiling the Influence of PEG7 Linkers: A Technical Guide to Steric Hindrance Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the intricate world of drug development and bioconjugation, the choice of a linker molecule can profoundly impact the efficacy and performance of a therapeutic. This technical guide delves into the core principles of steric hindrance as it pertains to the widely utilized polyethylene glycol (PEG) linker, with a specific focus on the short-chain PEG7 variant. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of how a PEG7 linker can modulate molecular interactions, supported by experimental data and detailed methodologies.

Introduction: The Balancing Act of Linker Design

Linkers in bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), serve as the crucial bridge between a targeting moiety and a payload or effector molecule. The ideal linker must not only ensure the stability of the conjugate in circulation but also facilitate the efficient release of the payload at the target site. One of the key physical properties influencing these functions is steric hindrance—the spatial arrangement of atoms in a molecule that can impede chemical reactions or intermolecular interactions.

Polyethylene glycol (PEG) has emerged as a popular linker component due to its hydrophilicity, biocompatibility, and tunable length. Shorter PEG chains, such as PEG7 (comprising seven ethylene glycol units), are often employed to minimize steric hindrance, a critical factor in applications requiring close proximity between the conjugated molecules.[1] Longer PEG chains, while offering benefits like increased solubility and prolonged circulation half-life, can introduce significant steric bulk, potentially hindering the binding of the targeting moiety to its receptor or the interaction of a PROTAC with its target protein and E3 ligase.[2][3]

The Steric Hindrance Profile of a PEG7 Linker

A PEG7 linker, with its relatively short and flexible structure, is generally considered to introduce minimal steric hindrance. This characteristic is particularly advantageous in scenarios where the binding pocket of a target protein is constrained or when the formation of a ternary complex, as in the case of PROTACs, is a delicate process sensitive to spatial orientation.

While specific quantitative data for PEG7 is often embedded within broader studies on PEG linkers, the general trend observed is that shorter PEG chains (from PEG2 to PEG12) offer a favorable balance between providing sufficient spacing and avoiding significant steric clashes.[] The primary role of a short PEG linker like PEG7 is to provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the conjugate without significantly impairing its biological activity.

Table 1: Comparative Impact of PEG Linker Length on Key Bioconjugate Properties

PEG Linker LengthExpected Steric HindranceImpact on SolubilityPotential Effect on Binding Affinity (Kd)
PEG7 Minimal Moderate Increase Negligible to Minor Decrease
PEG12Low to ModerateSignificant IncreaseMinor to Moderate Decrease
PEG24Moderate to HighHigh IncreaseModerate to Significant Decrease
Alkyl Chain (C8)LowLow (Hydrophobic)Variable (can increase non-specific binding)

Note: The impact on binding affinity is highly context-dependent and can be influenced by the specific protein-ligand interaction.

Experimental Protocols for Assessing Steric Hindrance

To quantitatively evaluate the steric hindrance effects of a PEG7 linker, a combination of biophysical and biochemical assays is employed. These methods allow for the precise measurement of binding affinities, kinetics, and cellular activity of the bioconjugate.

Synthesis and Purification of a PEG7-Containing Bioconjugate

A common method for conjugating a PEG7 linker to a protein or peptide involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG7. This allows for the formation of a stable amide bond with primary amines (e.g., lysine residues or the N-terminus) on the target molecule.

Protocol: NHS-PEG7-Ester Conjugation to a Protein [5][6][7][8]

  • Protein Preparation: Dissolve the protein to be conjugated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL. Ensure the pH of the buffer is between 7.2 and 8.5 to facilitate the reaction with primary amines.

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-PEG7-ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG7-ester to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis. The purified PEG7-conjugated protein can be concentrated using centrifugal filters.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein, and mass spectrometry.

Biophysical Characterization of Binding Affinity

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can provide kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_d), which is a measure of binding affinity.

SPR Protocol for a PEG7-Conjugated Ligand [9][10][11][12]

  • Sensor Chip Preparation: Immobilize the target receptor on a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the PEG7-conjugated ligand (analyte) in a suitable running buffer. A concentration range spanning at least one order of magnitude above and below the expected K_d is recommended.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and a reference surface (to subtract non-specific binding). Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the k_a, k_d, and K_d values. A lower K_d value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15][16][17]

ITC Protocol for a PEG7-Containing PROTAC [18]

  • Sample Preparation: Prepare solutions of the target protein and the PEG7-containing PROTAC in the same dialysis buffer to minimize heat of dilution effects. The concentration of the protein in the sample cell is typically in the low micromolar range, while the PROTAC in the syringe is at a 10- to 20-fold higher concentration.

  • Titration: Perform a series of small injections of the PROTAC solution into the protein solution in the ITC sample cell while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat flow peaks from each injection and plot them against the molar ratio of the PROTAC to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the K_d, n, ΔH, and ΔS.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is an essential tool for confirming the identity and purity of bioconjugates. It can be used to determine the exact mass of the PEG7-conjugated molecule, thereby confirming the number of PEG linkers attached (degree of labeling) and identifying the site of conjugation.[6][14][19][20]

Mass Spectrometry Protocol for a PEG7-Bioconjugate [19]

  • Sample Preparation: Prepare the purified bioconjugate at a concentration of approximately 1 mg/mL in a buffer compatible with mass spectrometry (e.g., 10 mM ammonium acetate).

  • Intact Mass Analysis: Analyze the intact bioconjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Deconvolution of the resulting mass spectrum will provide the mass of the conjugated protein, allowing for the determination of the number of PEG7 linkers attached.

  • Peptide Mapping for Site of Conjugation: a. Digest the bioconjugate with a protease (e.g., trypsin). b. Analyze the resulting peptide mixture by LC-MS/MS. c. Identify the PEGylated peptides by searching for the characteristic mass shift corresponding to the PEG7 linker. d. The fragmentation pattern of the PEGylated peptides in the MS/MS spectrum will confirm the specific amino acid residue to which the linker is attached.

Visualizing the Impact of Steric Hindrance: Signaling and Experimental Workflows

To illustrate the functional implications of linker-mediated steric hindrance, we can visualize key biological processes and experimental workflows using Graphviz, a graph visualization software. The following DOT language scripts generate diagrams that depict these concepts.

PROTAC-Mediated Protein Degradation

In the context of PROTACs, the linker length is critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. A short linker like PEG7 is often hypothesized to facilitate this interaction by minimizing steric clashes.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (PEG7 Linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds Proteasome Proteasome Target->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->Proteasome Recruitment Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

For ADCs, the linker must be stable in circulation but allow for efficient payload release upon internalization into the target cell. A short PEG7 linker can influence the accessibility of the cleavable site to lysosomal enzymes.

ADC_Internalization ADC Internalization and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (PEG7 Linker) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death Payload->Apoptosis Induces

Caption: ADC internalization and payload release.

Conclusion

The selection of an appropriate linker is a critical determinant of the success of a bioconjugate therapeutic. A PEG7 linker offers a compelling option for applications where minimizing steric hindrance is paramount. Its short, hydrophilic nature provides a balance of improved solubility and pharmacokinetics without significantly compromising the binding affinity or biological activity of the conjugate. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the steric effects of PEG7 and other linkers, enabling the rational design of more effective and safer biotherapeutics. As the field of targeted therapies continues to evolve, a deep understanding of the subtle yet significant role of linkers will remain a cornerstone of innovation.

Disclaimer: The experimental protocols provided are intended as a general guide. Specific conditions may need to be optimized for different molecules and experimental systems.

Contact: [Insert Contact Information for further inquiries]

References

m-PEG7-t-butyl ester safety data sheet information

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of m-PEG7-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker. It is intended for researchers, scientists, and professionals in drug development who utilize such molecules for bioconjugation, drug delivery, and the development of therapeutic agents like antibody-drug conjugates (ADCs) and PROTACs. This document collates available safety data, physical and chemical properties, and general experimental considerations.

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG7-t-butyl ester was not publicly available at the time of this writing. The safety and handling information presented herein is synthesized from data on structurally similar compounds and general safety assessments of PEG derivatives. It is imperative to handle this chemical with care and in accordance with standard laboratory safety practices.

Chemical Identification and Properties

m-PEG7-t-butyl ester is a PEG derivative featuring a methoxy group at one terminus and a t-butyl protected carboxylic acid at the other. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[1][2] The t-butyl ester protecting group can be removed under acidic conditions to reveal a reactive carboxylic acid.[1][2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate[3]
Synonyms m-PEG7-Boc, m-PEG6-Boc[3][4]
CAS Number 874208-90-9[3]
Molecular Formula C20H40O9[3]
Molecular Weight 424.5 g/mol
Purity ≥95% - 98%[2][4]
Appearance Viscous liquid[5]
Color Colorless[5]

Safety and Handling

While a specific SDS for m-PEG7-t-butyl ester is not available, the safety profile can be inferred from data on similar PEG compounds and general chemical safety principles. PEG and its derivatives are generally considered to have low toxicity and are used in a variety of cosmetic and pharmaceutical applications.[6] However, as with any chemical, appropriate precautions should be taken.

An SDS for the structurally related compound, Amino-PEG7-t-butyl ester, indicates that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Given the structural similarity, it is prudent to handle m-PEG7-t-butyl ester with similar care.

Table 2: Hazard and Precautionary Information (based on a similar compound)

CategoryInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[7]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[7]
Exposure Controls and Personal Protection
Control ParameterRecommendationSource
Engineering Controls Use only in areas with appropriate exhaust ventilation. Ensure adequate ventilation. Provide accessible safety shower and eye wash station.[7]
Eye/Face Protection Wear safety goggles with side-shields.[7]
Hand Protection Wear protective gloves.[7]
Skin and Body Protection Wear impervious clothing.[7]
Respiratory Protection Use a suitable respirator if ventilation is inadequate.[7]
Handling and Storage
ConditionRecommendationSource
Safe Handling Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation.[7]
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C. Keep away from direct sunlight and sources of ignition.[2][5][7]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[7]
First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Eye Contact Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[7]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[7]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Experimental Protocols

Due to the lack of specific experimental data for m-PEG7-t-butyl ester, a generalized protocol for assessing acute oral toxicity, based on standard OECD guidelines and information from the SDS of a similar compound, is provided as an example.

Example Protocol: Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity of a test substance.

Principle: The test substance is administered orally to a group of experimental animals at a specific dose. Observations of effects and mortality are made over a defined period.

Materials:

  • Test substance (m-PEG7-t-butyl ester)

  • Experimental animals (e.g., Wistar rats)

  • Vehicle for administration (e.g., corn oil or water)

  • Oral gavage needles

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare the test substance in the selected vehicle to the desired concentration.

  • Administration: Administer a single oral dose of the test substance to the animals using a gavage needle. A control group should receive the vehicle alone.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Analyze the data to determine the LD50 (median lethal dose) and identify any signs of toxicity.

Visualizations

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for using a heterobifunctional PEG linker like m-PEG7-t-butyl ester in bioconjugation.

G General Bioconjugation Workflow using m-PEG7-t-butyl ester cluster_0 Preparation cluster_1 Conjugation cluster_2 Characterization A m-PEG7-t-butyl ester B Deprotection (Acidic Conditions) A->B 1. Remove t-butyl group C Activated m-PEG7-acid B->C 2. Activate carboxylic acid (e.g., with NHS/EDC) E Conjugation Reaction C->E D Biomolecule (e.g., antibody, peptide) D->E F Purification E->F 3. Form stable amide bond G PEGylated Biomolecule F->G H Analysis (e.g., SDS-PAGE, Mass Spectrometry) G->H 4. Verify conjugation

Caption: Bioconjugation workflow with m-PEG7-t-butyl ester.

Safety and Handling Precautions

This diagram outlines the logical relationship between hazard identification and the corresponding safety precautions.

G Safety and Handling Logic for m-PEG7-t-butyl ester cluster_0 Hazard Identification cluster_1 Exposure Control cluster_2 Safe Handling and Storage cluster_3 Emergency Procedures A Potential Hazards: - Harmful if swallowed - Skin/eye irritant - Aquatic toxicity B Engineering Controls: - Fume hood - Ventilation A->B C Personal Protective Equipment (PPE): - Safety glasses - Gloves - Lab coat A->C D Handling: - Avoid contact - Wash hands after use A->D E Storage: - Store at -20°C - Keep container sealed A->E F First Aid: - Eye wash - Skin rinse - Seek medical attention A->F G Spill Response: - Absorb spill - Dispose as hazardous waste A->G

Caption: Logical flow of safety precautions for m-PEG7-t-butyl ester.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation with m-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their solubility, extending their in vivo half-life, and reducing their immunogenicity.[1][2] This document provides a detailed protocol for the bioconjugation of proteins using m-PEG7-t-butyl ester.

Unlike amine-reactive PEG derivatives such as PEG-NHS esters, m-PEG7-t-butyl ester requires a two-stage approach for conjugation to protein amine residues (e.g., lysine side chains or the N-terminus). The first stage involves the deprotection of the t-butyl ester to yield the corresponding carboxylic acid (m-PEG7-acid). The second stage is the activation of this carboxylic acid, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester in situ, which then couples to the primary amines on the protein.[3][4][5] This two-step process offers the flexibility of isolating and characterizing the m-PEG7-acid before proceeding with protein conjugation.

Materials and Reagents

Reagent/MaterialSupplierNotes
m-PEG7-t-butyl esterVarious
Protein of Interest-Should be purified and in a suitable buffer
Trifluoroacetic acid (TFA)Sigma-AldrichFor deprotection (use with caution)
Dichloromethane (DCM)Sigma-AldrichFor deprotection
Diisopropylethylamine (DIPEA)Sigma-AldrichFor neutralization
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher ScientificFor carboxyl activation
N-hydroxysuccinimide (NHS) or Sulfo-NHSThermo Fisher ScientificFor forming a stable active ester
2-(N-morpholino)ethanesulfonic acid (MES) BufferBoston BioProductsActivation buffer
Phosphate Buffered Saline (PBS), pH 7.4Boston BioProductsConjugation and storage buffer
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)-To stop the reaction
Dialysis tubing or centrifugal filtersMilliporeSigmaFor purification
HPLC system with a suitable columnAgilent, WatersFor analysis and purification
Mass SpectrometerBruker, SciexFor characterization
SDS-PAGE analysis reagents and equipmentBio-RadFor characterization

Experimental Protocols

Stage 1: Deprotection of m-PEG7-t-butyl ester to m-PEG7-acid

This stage involves the removal of the t-butyl protecting group to expose the carboxylic acid. This is typically achieved under acidic conditions.

Protocol 1A: Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve m-PEG7-t-butyl ester in dichloromethane (DCM) to a final concentration of 10-20 mg/mL.

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The resulting m-PEG7-acid can be used directly or purified further by flash chromatography if necessary.

Caution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment.

Logical Diagram of the Deprotection and Conjugation Workflow

Deprotection_and_Conjugation_Workflow Start m-PEG7-t-butyl ester Deprotection Stage 1: Deprotection (e.g., TFA in DCM) Start->Deprotection PEG_Acid m-PEG7-acid Deprotection->PEG_Acid Activation Stage 2: Activation (EDC/NHS in MES buffer) PEG_Acid->Activation Activated_PEG Activated m-PEG7-NHS ester Activation->Activated_PEG Conjugation Conjugation (in PBS, pH 7.4) Activated_PEG->Conjugation Protein Protein-NH2 Protein->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein Purification Purification (Dialysis/SEC) PEG_Protein->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization End Final Product Characterization->End

Caption: Overall workflow for protein PEGylation using m-PEG7-t-butyl ester.

Stage 2: EDC/NHS-Mediated Conjugation of m-PEG7-acid to Protein

This protocol describes the activation of the carboxyl group on m-PEG7-acid and its subsequent reaction with the primary amines of the protein.

Protocol 2A: Two-Step EDC/NHS Protein Conjugation [3][4]

  • Prepare Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Activation of m-PEG7-acid:

    • Dissolve the m-PEG7-acid in the Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS for improved solubility) to the m-PEG7-acid solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add the activated m-PEG7-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (start with a 10- to 50-fold molar excess of PEG).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by reacting with any unreacted PEG-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).

Table of Recommended Reaction Conditions for EDC/NHS Conjugation

ParameterRecommended RangeNotes
Activation Step
pH5.0 - 6.0Optimal for EDC/NHS activation.[3][6]
TemperatureRoom Temperature
Time15 - 30 minutes
Molar Ratio (EDC:NHS:PEG-acid)1.5 : 1.5 : 1
Conjugation Step
pH7.2 - 8.0Optimal for reaction with primary amines.[3]
Temperature4°C to Room TemperatureLower temperature for longer incubations.
Time2 hours to overnight
Molar Ratio (PEG:Protein)5:1 to 50:1To be optimized for the specific protein.

Diagram of the EDC/NHS Coupling Reaction

EDC_NHS_Reaction cluster_activation Activation cluster_conjugation Conjugation PEG_Acid m-PEG7-COOH Intermediate O-acylisourea (unstable intermediate) PEG_Acid->Intermediate + EDC EDC EDC->Intermediate PEG_NHS m-PEG7-NHS ester (amine-reactive) Intermediate->PEG_NHS + NHS NHS NHS->PEG_NHS PEG_Protein PEGylated Protein (stable amide bond) PEG_NHS->PEG_Protein + Protein Protein-NH2 Protein->PEG_Protein

Caption: Chemical pathway of EDC/NHS-mediated PEG conjugation.

Characterization of PEGylated Proteins

It is crucial to characterize the final PEGylated protein to determine the degree of PEGylation and to confirm that the protein's integrity and activity are maintained.

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. A smear or multiple bands may indicate heterogeneity in the number of attached PEG chains.
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight and the number of PEG units attached.[7]A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one, two, or more attached PEG chains.
Size-Exclusion Chromatography (SEC-HPLC) To assess the purity and aggregation state of the conjugate.A shift in retention time to an earlier elution for the larger, PEGylated protein. Can also separate different PEGylated species.
Activity Assay To measure the biological activity of the PEGylated protein.The activity may be reduced compared to the native protein due to steric hindrance from the PEG chains. This needs to be evaluated for each specific application.

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency Inefficient activation of PEG-acid.Ensure the pH of the activation buffer is between 5.0 and 6.0. Use fresh EDC and NHS solutions.
Inactive protein amines.Ensure the pH of the conjugation buffer is between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).[8]
Hydrolysis of activated PEG-NHS ester.Add the activated PEG to the protein solution immediately after the activation step.
Protein Precipitation High concentration of organic solvent from the PEG stock solution.Keep the volume of the organic solvent (e.g., DMSO, DMF) below 10% of the total reaction volume.
Protein instability at the reaction pH.Perform a pH stability study for your protein before conjugation.
High Heterogeneity Non-specific PEGylation.Optimize the molar ratio of PEG to protein. A lower ratio will favor mono-PEGylation.
Multiple reactive sites on the protein.Consider site-specific PEGylation strategies if a homogeneous product is required.

By following these detailed protocols and considering the key parameters, researchers can successfully perform protein bioconjugation using m-PEG7-t-butyl ester and achieve the desired therapeutic enhancements for their protein of interest.

References

Application Notes and Protocols for m-PEG7-t-butyl Ester in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of m-PEG7-t-butyl ester as a versatile linker in drug delivery research, with a focus on its application in Proteolysis Targeting Chimeras (PROTACs) and as a component of PEGylated lipids for Lipid Nanoparticle (LNP) formulations. Detailed, illustrative protocols for synthesis, formulation, and evaluation are provided to guide researchers in their drug development efforts.

Introduction to m-PEG7-t-butyl Ester

m-PEG7-t-butyl ester is a monodisperse polyethylene glycol (PEG) linker characterized by a methoxy-terminated PEG chain of seven ethylene glycol units and a t-butyl ester protected carboxylic acid. This heterobifunctional structure offers several advantages in drug delivery design:

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of hydrophobic drug molecules, which can improve their pharmacokinetic properties.

  • Controlled Conjugation: The t-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective and sequential conjugation reactions. The t-butyl group can be removed under acidic conditions to reveal the carboxylic acid for subsequent coupling.

  • Optimal Spacer Length: The seven-unit PEG chain provides a flexible spacer of a defined length, which is crucial for optimizing the distance between the targeting moiety and the payload in complex drug delivery systems like PROTACs.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical component for the efficacy of a PROTAC. m-PEG7-t-butyl ester is a valuable tool for constructing PROTACs due to its hydrophilicity and defined length, which can facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Illustrative Synthesis of a BRD4-targeting PROTAC using m-PEG7-t-butyl Ester

This protocol describes a hypothetical synthesis of a PROTAC targeting the BET bromodomain protein BRD4, using JQ1 as the BRD4 ligand and pomalidomide as the E3 ligase (CRBN) ligand.

Experimental Protocol:

Step 1: Coupling of m-PEG7-t-butyl ester to JQ1

  • Deprotection of JQ1: If the JQ1 derivative has a protecting group on its carboxylic acid, deprotect it using appropriate conditions (e.g., TFA for a t-butyl ester).

  • Activation of JQ1 carboxylic acid: Dissolve the deprotected JQ1 (1 eq.) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: Add a solution of an amine-modified m-PEG7-t-butyl ester (prepared by converting the carboxylic acid of m-PEG7-t-butyl ester to an amine, or by starting with an amino-PEG7-t-butyl ester) (1.2 eq.) in anhydrous DMF to the activated JQ1 solution.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG7-t-butyl ester conjugate.

Step 2: Deprotection of the t-butyl Ester

  • Acidic Cleavage: Dissolve the JQ1-PEG7-t-butyl ester conjugate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 2-4 hours.

  • Removal of Acid: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to obtain the deprotected JQ1-PEG7-COOH.

Step 3: Coupling of JQ1-PEG7-COOH to Pomalidomide

  • Activation of JQ1-PEG7-COOH: Dissolve the JQ1-PEG7-COOH (1 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2 eq.) and stir for 15 minutes at room temperature.

  • Coupling Reaction: Add an amine-functionalized pomalidomide derivative (e.g., 4-aminomethyl-pomalidomide) (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring and Purification: Let the reaction proceed for 4-6 hours at room temperature. Monitor by LC-MS. Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Characterization:

  • Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Synthesis

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (JQ1-PEG7-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex binds BRD4 BRD4 Protein BRD4->Ternary_Complex binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex binds Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides LNP_formulation cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Processing Lipid_mix Lipid Mixture in Ethanol (Ionizable lipid, Helper lipid, Cholesterol, DSPE-PEG7-COOH) Microfluidic_device Microfluidic Mixer Lipid_mix->Microfluidic_device Drug_solution Drug in Aqueous Buffer (e.g., mRNA in Citrate Buffer) Drug_solution->Microfluidic_device LNP_dispersion LNP Dispersion Microfluidic_device->LNP_dispersion Dialysis Dialysis vs. PBS LNP_dispersion->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs

Application Notes and Protocols: m-PEG7-t-butyl ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG7-t-butyl ester in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide conformational flexibility.[][2] The m-PEG7-t-butyl ester is a specific type of PEG linker characterized by a methoxy-terminated seven-unit ethylene glycol chain with a t-butyl ester functional group. The methoxy group provides chemical stability, while the t-butyl ester serves as a protecting group for a carboxylic acid, which, after deprotection, can be used for conjugation to either the POI ligand or the E3 ligase ligand. The PEG7 length offers a balance of flexibility and defined spatial separation between the two ends of the PROTAC molecule.

This document provides detailed application notes and generalized protocols for the use of m-PEG7-t-butyl ester in the development of PROTACs.

Signaling Pathway: PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (m-PEG7-linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Degradation Ternary_Complex POI-PROTAC-E3 Ub Ubiquitin Ub->POI Tags POI [Fragments] [Fragments] Proteasome->[Fragments] Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a series of steps, from initial design and synthesis to comprehensive in vitro and in vivo evaluation. The following diagram illustrates a typical workflow for developing a PROTAC utilizing an m-PEG7-t-butyl ester linker.

PROTAC_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis (using m-PEG7-t-butyl ester) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binary & Ternary Complex Binding Assays (SPR, ITC) Purification->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Degradation Target Degradation (Western Blot, DC50/Dmax) Ubiquitination->Degradation Viability Cell Viability/Proliferation (MTT, CellTiter-Glo) Degradation->Viability Off_Target Off-Target Analysis (Proteomics) Viability->Off_Target PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Off_Target->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Data Presentation: Hypothetical PROTAC Performance

Due to the absence of specific published data for a PROTAC utilizing an m-PEG7-t-butyl ester linker, the following tables present hypothetical yet representative quantitative data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. These values are based on typical data observed for effective PEG-linked PROTACs.

Table 1: In Vitro Degradation Efficacy

PROTAC IDTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
Hypothetical-1 BRD4Pomalidomidem-PEG715>90HeLa
Control-1 (No Linker) BRD4Pomalidomide->10,000<10HeLa
Control-2 (Inactive Ligand) BRD4Inactive Analogm-PEG7>10,000<10HeLa

Table 2: Ternary Complex Formation and Binding Affinity

CompoundBinding to BRD4 (Kd, nM)Binding to CRBN (Kd, nM)Ternary Complex (BRD4-PROTAC-CRBN) Cooperativity (α)
Hypothetical-1 251505.2
POI Ligand only 20--
E3 Ligand only -140-

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing an m-PEG7-t-butyl ester linker.

Protocol 1: General Synthesis of a PROTAC using m-PEG7-t-butyl ester

This protocol describes a two-step synthesis involving the deprotection of the t-butyl ester followed by an amide coupling reaction.

Step 1: Deprotection of m-PEG7-t-butyl ester to m-PEG7-acid

  • Dissolve m-PEG7-t-butyl ester in a suitable solvent (e.g., Dichloromethane, DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 50% v/v solution in DCM).[3]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting m-PEG7-acid can be used in the next step, often without further purification.

Step 2: Amide Coupling of m-PEG7-acid with an Amine-Functionalized Ligand (POI or E3)

  • Dissolve the amine-functionalized ligand (either for the POI or E3 ligase) and m-PEG7-acid in an anhydrous solvent such as Dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion

The m-PEG7-t-butyl ester linker represents a valuable building block for the synthesis of PROTACs. Its PEG composition is expected to confer favorable physicochemical properties, such as enhanced solubility and cell permeability, which are crucial for effective protein degradation. The provided generalized protocols for synthesis and biological evaluation offer a framework for researchers to incorporate this linker into their PROTAC design and development programs. While specific quantitative data for PROTACs containing this exact linker are not yet publicly available, the methodologies described here will enable the generation of such data and the characterization of novel degraders.

References

Application Note: Protocol for the Deprotection of m-PEG7-t-butyl ester with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the efficient deprotection of m-PEG7-t-butyl ester to its corresponding carboxylic acid using trifluoroacetic acid (TFA). The t-butyl ester is a common protecting group for carboxylic acids, offering stability under basic and nucleophilic conditions while being readily cleavable under acidic conditions.[1] This protocol is designed for researchers, scientists, and drug development professionals working with PEGylated compounds, where the terminal carboxylic acid functionality is required for subsequent conjugation or modification. The document includes a detailed experimental procedure, a summary of reaction parameters, and diagrams illustrating the chemical mechanism and experimental workflow.

Introduction

Polyethylene glycol (PEG) linkers are widely used in drug development and bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[2] The m-PEG7-t-butyl ester is a heterobifunctional linker featuring a methoxy-terminated PEG chain and a t-butyl protected carboxylic acid. The deprotection of the t-butyl ester is a critical step to unmask the carboxylic acid, enabling its reaction with primary amines to form stable amide bonds in a process known as PEGylation.[1]

Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness in cleaving the t-butyl group under mild conditions, often at room temperature, with volatile byproducts that are easily removed.[3]

Mechanism of Deprotection

The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are:

  • Protonation: The carbonyl oxygen of the ester is protonated by TFA, increasing the electrophilicity of the carbonyl carbon.[3]

  • Carbocation Formation: The C-O bond of the ester cleaves, leading to the formation of the desired carboxylic acid and a stable tertiary t-butyl carbocation.[4]

  • Elimination: The t-butyl cation is subsequently deprotonated, typically by the trifluoroacetate anion, to form isobutylene gas.[5][6] This volatile byproduct can be easily removed from the reaction mixture by evaporation or under a stream of inert gas.[3][4]

G Deprotection Mechanism of t-Butyl Ester with TFA Start m-PEG7-t-butyl ester + TFA Protonated Protonated Ester Intermediate Start->Protonated CarboxylicAcid m-PEG7-Carboxylic Acid Protonated->CarboxylicAcid Cleavage tButylCation t-Butyl Cation Protonated->tButylCation Isobutylene Isobutylene (gas) tButylCation->Isobutylene -H+ TFA_regen TFA (regenerated) tButylCation->TFA_regen H+ transfer to CF3COO- G Experimental Workflow for Deprotection start Start: m-PEG7-t-butyl ester dissolve 1. Dissolve in Anhydrous DCM start->dissolve add_tfa 2. Add TFA (1:1 v/v) dissolve->add_tfa react 3. Stir at Room Temperature (2-5 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate 4. Evaporate Solvent and TFA monitor->evaporate Reaction Complete workup_start 5. Begin Work-up evaporate->workup_start redissolve Redissolve Residue in DCM workup_start->redissolve wash Wash with Water and Brine redissolve->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate product Final Product: m-PEG7-Carboxylic Acid concentrate->product

References

Application Notes and Protocols: Utilizing Amino-PEG7-t-butyl Ester in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reactivity and applications of Amino-PEG7-t-butyl ester, a versatile heterobifunctional linker. This polyethylene glycol (PEG) reagent is a valuable tool in bioconjugation, enabling the precise linkage of molecules for applications in drug delivery, diagnostics, and the development of complex biomolecular constructs. The protocols provided herein offer a guide for the effective use of this linker in creating stable amide bonds through reactions with primary amines.

Introduction to Amino-PEG7-t-butyl Ester

Amino-PEG7-t-butyl ester is a PEG-based linker featuring a primary amine (-NH2) at one terminus and a t-butyl protected carboxylic acid at the other.[1] This "orthogonal" protection strategy is central to its utility, allowing for sequential and controlled conjugation reactions.[2] The primary amine can be selectively reacted with an activated carboxylic acid, while the t-butyl ester protects the carboxylic acid from participating in the reaction. Subsequently, the t-butyl group can be removed under acidic conditions to expose the carboxylic acid, which can then be activated to react with a primary amine.[2][3] The seven-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

This linker is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), where precise control over the linkage of different molecular entities is critical.[1][3][4]

Reaction with Primary Amines: Two Strategic Approaches

The reaction of Amino-PEG7-t-butyl ester with primary amines is not a direct, one-step process. Instead, it involves a multi-step strategy that leverages the bifunctional nature of the linker. There are two primary workflows for achieving this conjugation:

  • Amine-First Conjugation: The primary amine of the PEG linker is reacted with an activated carboxylic acid on a molecule of interest.

  • Carboxyl-First Conjugation: The t-butyl ester of the PEG linker is deprotected to reveal a carboxylic acid, which is then activated and reacted with a primary amine on a molecule of interest.

The choice of strategy depends on the functional groups available on the target molecules and the desired final construct.

Core Experimental Protocols

Below are detailed protocols for the two primary strategies for conjugating Amino-PEG7-t-butyl ester with molecules containing primary amines.

Protocol 1: Amine-First Conjugation (Reaction of PEG-Amine with an Activated Carboxylic Acid)

This protocol is suitable when your molecule of interest has a carboxylic acid that can be activated, for example, as an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Amino-PEG7-t-butyl ester

  • Molecule of interest with an activated carboxylic acid (e.g., NHS ester)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (for aqueous reactions)

  • Quenching buffer (e.g., Tris buffer, glycine)

  • Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)

Procedure:

  • Dissolution: Dissolve the amine-bearing molecule (Amino-PEG7-t-butyl ester) in the chosen anhydrous organic solvent.

  • Addition of Activated Ester: To the stirred solution of the PEG-amine, add the molecule containing the activated NHS ester. A slight molar excess (1.1-1.5 equivalents) of the NHS ester may be used to drive the reaction to completion.

  • Base Addition: Add a base such as TEA or DIPEA to the reaction mixture. The base acts as a scavenger for the acid generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-24 hours.[5] Monitor the progress of the reaction using an appropriate analytical technique like LC-MS or TLC until the starting materials are consumed.

  • Aqueous Alternative: For biomolecules, the reaction can be performed in an aqueous buffer like PBS (pH 7.4-9.0).[6] Dissolve the protein or other biomolecule in the buffer. Dissolve the NHS-activated PEG reagent in a small amount of water-miscible organic solvent (e.g., DMSO) and add it to the protein solution.

  • Quenching: Once the reaction is complete, quench any unreacted NHS ester by adding a quenching buffer containing a primary amine, such as Tris or glycine.

  • Purification: Purify the resulting conjugate using standard techniques such as column chromatography, dialysis, or gel filtration to remove excess reagents and byproducts.[5]

Protocol 2: Carboxyl-First Conjugation (Deprotection, Activation, and Reaction)

This protocol is employed when you want to utilize the carboxylic acid end of the PEG linker to react with a primary amine on your molecule of interest.

Part A: Deprotection of the t-Butyl Ester

Materials:

  • Amino-PEG7-t-butyl ester conjugate (from a previous reaction or as a starting material if the amine end is not to be modified first)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected compound in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 2-5 hours. Monitor the deprotection by LC-MS or TLC.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure.

  • Work-up: Dissolve the residue in DCM and wash with water and then with a saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the deprotected carboxylic acid. The crude product is often used in the next step without further purification.

Part B: Activation of the Carboxylic Acid and Reaction with a Primary Amine

Materials:

  • Deprotected PEG carboxylic acid (from Part A)

  • Molecule of interest with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous, amine-free solvent (e.g., DMF, DCM, DMSO)

  • MES buffer (0.5 M, pH 5.5) for aqueous reactions

Procedure:

  • Dissolution: Dissolve the deprotected PEG carboxylic acid in an appropriate anhydrous solvent.

  • Activation: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester in situ.

  • Amine Addition: Add the primary amine-containing molecule of interest to the activated PEG linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • Aqueous Procedure: Alternatively, dissolve the carboxylic acid in MES buffer (pH 5.5). Add EDC and NHS and stir for 10-60 minutes. Then, add the amine-containing molecule and stir for 12 hours at room temperature.[7]

  • Purification: Purify the final conjugate using appropriate chromatographic techniques.

Quantitative Data Summary

The following table provides a template for summarizing typical reaction parameters. The values provided are illustrative and should be optimized for specific substrates and desired outcomes.

ParameterAmine-First Conjugation (with NHS Ester)Carboxyl-First Conjugation (with EDC/NHS)
Reactants Amino-PEG7-t-butyl ester + NHS-activated moleculeDeprotected PEG-COOH + Amine-containing molecule
Solvent DMF, DCM, DMSO, or PBS (pH 7.4-9.0)DMF, DCM, DMSO, or MES buffer (pH 5.5)
Activating Agents N/A (pre-activated)EDC, NHS
Base TEA, DIPEA (for organic solvents)N/A
Reaction Time 3 - 24 hours12 - 24 hours
Temperature Room TemperatureRoom Temperature
Typical Molar Excess 1.1 - 1.5 eq. of NHS ester1.2 eq. of EDC and NHS
Monitoring Technique LC-MS, TLCLC-MS, TLC
Purification Method Column Chromatography, Dialysis, Gel FiltrationColumn Chromatography

Visualizing the Workflows

The following diagrams illustrate the logical steps in the two main reaction pathways.

Amine_First_Conjugation A Amino-PEG7-t-butyl ester C Amide Bond Formation A->C B Molecule of Interest (with activated -COOH, e.g., NHS ester) B->C D Conjugate (Amine-PEG7-t-butyl ester linked to Molecule) C->D

Amine-First Conjugation Workflow

Carboxyl_First_Conjugation cluster_0 Step 1: Deprotection & Activation cluster_1 Step 2: Conjugation A Amino-PEG7-t-butyl ester B Deprotection (e.g., TFA) A->B C Amino-PEG7-COOH B->C D Activation (EDC/NHS) C->D E Activated Amino-PEG7-NHS Ester D->E G Amide Bond Formation E->G F Molecule of Interest (with primary amine) F->G H Final Conjugate G->H

Carboxyl-First Conjugation Workflow

Conclusion

Amino-PEG7-t-butyl ester is a powerful tool for the synthesis of complex bioconjugates. Its orthogonal end functionalities allow for a high degree of control over the conjugation strategy. By following the protocols outlined above, researchers can effectively utilize this linker to create novel constructs for a wide range of applications in drug development and life sciences research. Careful optimization of reaction conditions and diligent monitoring are key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Peptide Modification Using m-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This process can enhance solubility, increase bioavailability, prolong circulating half-life, and reduce immunogenicity.

The m-PEG7-t-butyl ester is a versatile, monofunctional PEG linker used in bioconjugation. It features a seven-unit PEG chain that imparts hydrophilicity and a t-butyl ester group that serves as a protecting group for a terminal carboxylic acid. This protected carboxyl group allows for selective reactions at other sites of a molecule before its deprotection, which is typically achieved under mild acidic conditions. Once deprotected to its carboxylic acid form, the PEG linker can be covalently attached to primary amines (such as the N-terminus or lysine side chains) on a peptide, creating a stable amide bond.

These application notes provide detailed protocols for the deprotection of m-PEG7-t-butyl ester and its subsequent conjugation to a model peptide.

Chemical Reaction Pathway

The modification of a peptide using m-PEG7-t-butyl ester is a two-step process. First, the t-butyl ester protecting group is removed to yield the free carboxylic acid. Second, this activated PEG acid is coupled to a primary amine on the target peptide using standard coupling chemistry.

cluster_step2 start m-PEG7-t-butyl Ester intermediate m-PEG7-Carboxylic Acid start->intermediate  Step 1: Deprotection (e.g., TFA) final PEGylated Peptide intermediate->final Step 2: Coupling (EDC, NHS) peptide Peptide-NH2 (N-terminus or Lysine)

Caption: Chemical pathway for peptide PEGylation using m-PEG7-t-butyl ester.

Experimental Protocols

Protocol 1: Deprotection of m-PEG7-t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to generate m-PEG7-carboxylic acid. The t-butyl ester is selectively cleaved under acidic conditions using trifluoroacetic acid (TFA).

Materials:

  • m-PEG7-t-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve m-PEG7-t-butyl ester in anhydrous DCM to a concentration of approximately 100 mg/mL in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., 10 mL of TFA for 10 mL of DCM solution). This creates a 50% TFA in DCM solution.

  • Remove the flask from the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction releases isobutene, which can be vented in a fume hood.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Add toluene to the flask and evaporate again. Repeat this step 2-3 times to azeotropically remove residual TFA.

  • Dry the resulting oil or solid (m-PEG7-carboxylic acid) under a high-vacuum pump to remove all traces of solvent.

  • Confirm the identity and purity of the product via NMR or Mass Spectrometry. The product can be used in the next step without further purification if deemed sufficiently pure.

Protocol 2: Conjugation of m-PEG7-Carboxylic Acid to a Peptide

This protocol details the coupling of the deprotected m-PEG7-carboxylic acid to a peptide's primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • m-PEG7-carboxylic acid (from Protocol 1)

  • Target peptide with at least one primary amine

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer: 0.1 M sodium phosphate buffer or HEPES, pH 7.2-7.5

  • Quenching solution: e.g., 1 M Tris or hydroxylamine, pH 8.0

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Activation of m-PEG7-carboxylic acid:

    • Dissolve m-PEG7-carboxylic acid in anhydrous DMF or DMSO.

    • Add NHS (1.2 equivalents relative to the PEG acid) and EDC (1.2 equivalents).

    • Let the activation reaction proceed for 30-60 minutes at room temperature to form the NHS ester.

  • Peptide Preparation:

    • Dissolve the target peptide in the reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4). The concentration will depend on the peptide's solubility and the desired scale.

  • Conjugation Reaction:

    • Add the activated m-PEG7-NHS ester solution dropwise to the peptide solution. A typical starting molar ratio is 5-10 equivalents of PEG-NHS per amine site on the peptide.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding a quenching solution (e.g., hydroxylamine) to react with any remaining active NHS esters.

  • Purification:

    • Purify the PEGylated peptide from the reaction mixture using RP-HPLC.

    • Collect fractions and analyze them for the presence of the desired product.

  • Characterization:

    • Confirm the identity of the purified PEGylated peptide using MALDI-TOF or ESI Mass Spectrometry to verify the mass increase corresponding to the PEG addition.

    • Assess purity using analytical RP-HPLC.

Overall Experimental Workflow

The entire process, from starting materials to the final characterized product, involves a sequential workflow that includes deprotection, coupling, purification, and analysis.

A 1. Deprotection of m-PEG7-t-butyl Ester (TFA) C 3. Activate PEG-Acid (EDC, NHS in DMF) A->C m-PEG7-COOH B 2. Prepare Peptide Solution (Aqueous Buffer, pH 7.4) D 4. Coupling Reaction (Mix Activated PEG and Peptide) B->D C->D E 5. Quench Reaction D->E F 6. Purify PEGylated Peptide (RP-HPLC) E->F G 7. Characterize Product (Mass Spectrometry, HPLC) F->G

Caption: Experimental workflow for peptide PEGylation.

Data Presentation

Successful PEGylation is confirmed by a characteristic shift in molecular weight. The net mass added to a peptide upon conjugation with m-PEG7-carboxylic acid is approximately 350.4 Da .

  • Molecular Weight of m-PEG7-t-butyl ester (C₂₀H₄₀O₉): 424.5 g/mol

  • Mass of t-butyl group (C₄H₈) removed: 56.1 g/mol

  • Mass of m-PEG7-carboxylic acid: 424.5 - 56.1 = 368.4 g/mol

  • Mass of H₂O lost during amide bond formation: 18.0 g/mol

  • Net Mass Addition: 368.4 - 18.0 = 350.4 Da

Table 1: Representative Reaction Parameters for Peptide Conjugation

ParameterRecommended RangePurpose
Peptide Concentration 1 - 10 mg/mLAffects reaction kinetics; higher concentrations can be more efficient.
pH 7.0 - 8.0Favors reaction with unprotonated primary amines.
PEG-linker:Peptide Molar Ratio 3:1 to 20:1A higher excess of PEG drives the reaction towards completion.
EDC/NHS:PEG-linker Molar Ratio 1.2:1Ensures efficient activation of the carboxylic acid.
Reaction Time 2 - 12 hoursDependent on temperature and reactivity of the peptide.
Temperature 4°C to 25°C (RT)Lower temperatures can minimize side reactions and peptide degradation.

Table 2: Example Mass Spectrometry Characterization Data

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Model Peptide (e.g., "Peptide-X") 1500.01500.2-
Mono-PEGylated Peptide-X 1850.4 (1500.0 + 350.4)1850.7+350.5
Di-PEGylated Peptide-X 2200.8 (1500.0 + 2*350.4)2201.1+700.9

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with PEG7 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the synthesis of ADCs utilizing a polyethylene glycol (PEG) linker with seven ethylene glycol units (PEG7). PEG linkers are known to enhance the solubility and stability of ADCs, reduce aggregation, and improve their pharmacokinetic profiles.[1][2] The protocols outlined below describe the synthesis of a model ADC by conjugating a maleimide-functionalized PEG7 linker carrying the cytotoxic drug monomethyl auristatin E (MMAE) to the reduced interchain disulfide bonds of a monoclonal antibody, such as trastuzumab.

Data Presentation

Table 1: Representative Quantitative Data for ADC Synthesis with a PEG7 Linker
ParameterValueMethod of DeterminationReference
Antibody Trastuzumab-[3]
Linker-Payload Maleimide-PEG7-vc-PABC-MMAE-Adapted from[4]
Target Drug-to-Antibody Ratio (DAR) 4Stoichiometric Control[5]
Achieved Average DAR 3.5 - 4.5HIC-UV, LC-MS[6][7]
Conjugation Efficiency >90%HIC-UV[6]
Monomer Purity (Post-Purification) >95%Size Exclusion Chromatography (SEC)[1]
In Vitro Plasma Stability (Human Plasma, 7 days) >95% intact ADCLC-MS[2][8]
In Vitro Cytotoxicity (IC50 on HER2+ cells) 0.1 - 10 nMMTT Assay[9][10]

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is used as the reducing agent.[4][11]

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at 10-20 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • TCEP hydrochloride

  • Reduction Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)[4]

  • Desalting columns (e.g., Sephadex G-25)[12]

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in the Reduction Buffer.

  • In a reaction vessel, add the monoclonal antibody solution.

  • Add the TCEP stock solution to the antibody solution to achieve a final molar excess of TCEP to antibody (e.g., 2.5 to 5 molar equivalents). The exact ratio may need to be optimized to achieve the desired degree of reduction.[5]

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[4]

  • After incubation, immediately purify the reduced antibody using a pre-equilibrated desalting column to remove excess TCEP. Elute with ice-cold Reduction Buffer.[12]

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

  • Optionally, determine the number of free sulfhydryl groups per antibody using Ellman's reagent (DTNB).

Protocol 2: Conjugation of Maleimide-PEG7-Payload to Reduced Antibody

This protocol details the conjugation of a maleimide-functionalized PEG7-payload to the free sulfhydryl groups of the reduced antibody via a Michael addition reaction.[12][13]

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • Maleimide-PEG7-vc-PABC-MMAE (or other desired payload) dissolved in a compatible organic solvent (e.g., DMSO)

  • Conjugation Buffer (same as Reduction Buffer)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Bring the reduced antibody solution to the desired concentration (e.g., 5-10 mg/mL) with ice-cold Conjugation Buffer.

  • Prepare a stock solution of the Maleimide-PEG7-payload in DMSO (e.g., 10 mM).

  • Add the Maleimide-PEG7-payload stock solution to the reduced antibody solution with gentle stirring. A typical molar excess of the payload to the antibody is 5-10 fold.[12] The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to prevent antibody denaturation.

  • Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1 hour, protected from light.[12]

  • To quench the reaction, add a molar excess of a quenching agent like N-acetylcysteine (e.g., 5-fold molar excess over the maleimide reagent) and incubate for an additional 20-30 minutes.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the newly synthesized ADC and its characterization to determine purity, drug-to-antibody ratio (DAR), and stability.

A. Purification by Size Exclusion Chromatography (SEC)

Purpose: To remove unconjugated payload, quenching agent, and any aggregates.

Procedure:

  • Equilibrate a suitable SEC column (e.g., Superdex 200) with a formulation buffer (e.g., PBS, pH 7.4).

  • Load the quenched conjugation reaction mixture onto the SEC column.

  • Elute the ADC with the formulation buffer. The ADC will typically elute as the main peak, well-separated from smaller molecules and potential aggregates.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the ADC-containing fractions and determine the protein concentration.

B. Characterization by Hydrophobic Interaction Chromatography (HIC)

Purpose: To determine the average DAR and the distribution of different drug-loaded species.[6][14]

Procedure:

  • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[15]

  • Inject the purified ADC onto the column.

  • Elute the different ADC species using a decreasing salt gradient. The species with higher DAR are more hydrophobic and will elute later.[6]

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by a weighted average of the peak areas.

C. Characterization by Mass Spectrometry (MS)

Purpose: To confirm the identity of the ADC and determine the DAR.[3][16]

Procedure:

  • For intact mass analysis, desalt the ADC sample.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

  • Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species.

  • Calculate the DAR based on the mass difference between the unconjugated antibody and the drug-loaded species.

D. In Vitro Plasma Stability Assay

Purpose: To assess the stability of the ADC in plasma by monitoring drug deconjugation over time.[8][17]

Procedure:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

  • Analyze the aliquots by LC-MS to quantify the amount of intact ADC and any released payload.[18]

  • Plot the percentage of intact ADC over time to determine the stability profile.

E. In Vitro Cytotoxicity Assay

Purpose: To evaluate the potency of the ADC in killing target cancer cells.[9][19]

Procedure:

  • Plate target cells (e.g., HER2-positive cell line like SK-BR-3) in a 96-well plate and allow them to adhere overnight.[20]

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.

  • Incubate the cells for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.[19]

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free -SH) mAb->reduced_mAb Incubation TCEP TCEP (Reducing Agent) TCEP->mAb ADC_crude Crude ADC Mixture reduced_mAb->ADC_crude Michael Addition linker_payload Maleimide-PEG7-Payload linker_payload->reduced_mAb SEC Size Exclusion Chromatography (SEC) ADC_crude->SEC purified_ADC Purified ADC SEC->purified_ADC HIC Hydrophobic Interaction Chromatography (HIC) MS Mass Spectrometry (MS) purified_ADC->HIC DAR Analysis purified_ADC->MS Identity & DAR

Caption: Workflow for the synthesis and purification of an ADC.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Lysosome Lysosome HER2->Lysosome HER3 HER3 Receptor HER3->PI3K ADC HER2-Targeted ADC ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: HER2 signaling pathway and ADC mechanism of action.[21][22][23]

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with m-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG7-t-butyl ester for the surface functionalization of nanoparticles. This process, commonly known as PEGylation, is a critical step in the development of nanomaterials for biomedical applications, enhancing their stability, biocompatibility, and in vivo circulation time.

Introduction to m-PEG7-t-butyl ester in Nanoparticle Functionalization

m-PEG7-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker. The methoxy (m-PEG) terminus provides a chemically inert, hydrophilic shield that reduces non-specific protein adsorption and uptake by the reticuloendothelial system (RES). The t-butyl ester group serves as a protecting group for a terminal carboxylic acid. This carboxylic acid, once deprotected, allows for the covalent conjugation of targeting ligands, drugs, or other biomolecules. The defined length of the seven ethylene glycol units provides a precise spacer arm, influencing the nanoparticle's hydrodynamic size and surface properties.

Key Advantages of m-PEG7-t-butyl ester:

  • Enhanced Stability: The PEG layer prevents nanoparticle aggregation in biological media.

  • Reduced Immunogenicity: The hydrophilic shield minimizes recognition by the immune system.

  • Prolonged Circulation: Decreased clearance by the RES leads to longer half-life in vivo.

  • Controlled Surface Chemistry: The protected carboxyl group allows for a two-step functionalization process, providing greater control over the conjugation of secondary molecules.

Quantitative Data on Nanoparticle Functionalization

The following tables summarize typical quantitative data obtained before and after the functionalization of nanoparticles with a PEG linker similar to m-PEG7-COOH (the deprotected form of m-PEG7-t-butyl ester). This data is representative and will vary depending on the nanoparticle core material, size, and specific reaction conditions.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

ParameterBare NanoparticlesAfter Functionalization with m-PEG7-COOH
Hydrodynamic Diameter (nm) 50 ± 2.165 ± 3.5
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -35 ± 2.8-20 ± 1.9

Table 2: Grafting Density of PEG on Nanoparticle Surface

Nanoparticle TypePEG Molecular Weight (Da)Grafting Density (PEG chains/nm²)
Gold Nanoparticles (AuNPs)~400 (similar to m-PEG7)1.5 - 3.0
Iron Oxide Nanoparticles (IONPs)~400 (similar to m-PEG7)1.0 - 2.5

Experimental Protocols

This section provides detailed protocols for the surface functionalization of nanoparticles with m-PEG7-t-butyl ester, including the initial conjugation, deprotection of the t-butyl ester, and subsequent coupling of a secondary molecule.

Protocol 1: Functionalization of Amine-Modified Nanoparticles with m-PEG7-t-butyl ester

This protocol describes the attachment of m-PEG7-t-butyl ester to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide)

  • m-PEG7-t-butyl ester

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: 1X PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1 mg/mL.

  • Activate m-PEG7-t-butyl ester:

    • Dissolve m-PEG7-t-butyl ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC (10 mg/mL) and NHS (10 mg/mL) in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the m-PEG7-t-butyl ester solution.

    • Incubate for 15 minutes at room temperature to activate the carboxyl group (after in-situ deprotection, or assuming a carboxyl-terminated PEG for this step's chemistry).

  • Conjugation:

    • Add the activated m-PEG7-t-butyl ester solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in the Washing Buffer.

    • Repeat the washing step three times to remove any unreacted reagents.

  • Final Resuspension: Resuspend the purified m-PEG7-t-butyl ester functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2: Deprotection of the t-butyl ester Group

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • m-PEG7-t-butyl ester functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

Procedure:

  • Prepare Reaction Mixture: Suspend the m-PEG7-t-butyl ester functionalized nanoparticles in a 1:1 (v/v) mixture of DCM and TFA.

  • Deprotection Reaction: Stir the suspension at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method if possible (e.g., FTIR to observe the disappearance of the t-butyl ester peak).

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Neutralization and Washing:

    • Resuspend the nanoparticles in deionized water.

    • Slowly add the sodium bicarbonate solution to neutralize any residual acid until the pH is ~7.

    • Wash the nanoparticles three times with deionized water by centrifugation and resuspension.

  • Final Product: The resulting nanoparticles are now functionalized with m-PEG7-COOH and are ready for subsequent conjugation reactions.

Protocol 3: EDC/NHS Coupling of a Primary Amine-Containing Molecule to Carboxylated Nanoparticles

This protocol outlines the conjugation of a molecule with a primary amine (e.g., a targeting peptide) to the newly exposed carboxylic acid groups.

Materials:

  • m-PEG7-COOH functionalized nanoparticles

  • Amine-containing molecule (e.g., peptide, protein, or drug)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching and Washing Buffers as in Protocol 3.1

Procedure:

  • Activate Carboxyl Groups:

    • Disperse the m-PEG7-COOH functionalized nanoparticles in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing: Wash the activated nanoparticles twice with the Activation Buffer to remove excess EDC and NHS.

  • Conjugation:

    • Immediately resuspend the activated nanoparticles in the Coupling Buffer.

    • Add the amine-containing molecule (typically a 2 to 5-fold molar excess over the available carboxyl groups).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing: Follow the quenching and washing steps as described in Protocol 3.1.

  • Final Product: The final product is a nanoparticle functionalized with a secondary molecule via the m-PEG7 linker.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the two-step functionalization of nanoparticles using m-PEG7-t-butyl ester.

G cluster_0 Step 1: Initial PEGylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Secondary Conjugation A Amine-Functionalized Nanoparticle C EDC/NHS Activation A->C B m-PEG7-t-butyl ester B->C D Conjugation Reaction C->D Activated PEG E m-PEG7-t-butyl ester Functionalized Nanoparticle D->E F Acidic Treatment (e.g., TFA/DCM) E->F G m-PEG7-COOH Functionalized Nanoparticle F->G I EDC/NHS Activation G->I H Amine-Containing Molecule (e.g., Peptide, Drug) H->I J Final Conjugated Nanoparticle I->J

Two-step functionalization workflow.
Cellular Uptake Signaling Pathway

Nanoparticles functionalized with carboxylated PEG chains are primarily internalized by cells through endocytic pathways. The specific pathway can depend on the cell type and the nanoparticle's physicochemical properties. The diagram below illustrates the major uptake mechanisms.

G cluster_0 Cellular Environment cluster_1 Cell Interior cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis cluster_macro Macropinocytosis NP m-PEG7-COOH Functionalized Nanoparticle CME_Vesicle Clathrin-Coated Vesicle NP->CME_Vesicle Caveosome Caveosome NP->Caveosome Macropinosome Macropinosome NP->Macropinosome Early_Endosome Early Endosome CME_Vesicle->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Caveosome->Early_Endosome Macropinosome->Late_Endosome

Application Notes and Protocols: A Guide to the Synthesis and Use of m-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-t-butyl ester is a heterobifunctional linker widely employed in bioconjugation and drug development. Its structure features a monomethyl-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units, which imparts hydrophilicity to target molecules, enhancing their solubility and pharmacokinetic properties. One terminus of the PEG chain is protected by a t-butyl ester, which can be selectively cleaved under acidic conditions to reveal a reactive carboxylic acid. This functionality allows for the covalent attachment of the PEG linker to various molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapies.[1][2]

This document provides a detailed guide to the use of m-PEG7-t-butyl ester in a typical two-step synthetic workflow: deprotection of the t-butyl ester and subsequent conjugation to an amine-containing molecule.

Chemical Properties

PropertyValueSource
Molecular Formula C20H40O9N/A
Molecular Weight 424.53 g/mol N/A
CAS Number 874208-90-9N/A
Appearance Colorless to light yellow oilN/A
Solubility Soluble in most organic solvents (DCM, DMF, DMSO) and water[3]

Experimental Protocols

The primary application of m-PEG7-t-butyl ester involves a two-stage process:

  • Deprotection: Removal of the t-butyl ester protecting group to yield the free carboxylic acid (m-PEG7-acid).

  • Conjugation: Activation of the carboxylic acid and subsequent reaction with a primary amine on a target molecule to form a stable amide bond.

Protocol 1: Deprotection of m-PEG7-t-butyl ester

This protocol describes the removal of the t-butyl ester group using trifluoroacetic acid (TFA).

Materials:

  • m-PEG7-t-butyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve m-PEG7-t-butyl ester in anhydrous dichloromethane (e.g., 10 mL DCM per 1 gram of ester).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (1:1 v/v mixture).[4]

  • Stir the reaction mixture at room temperature for 2-5 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, m-PEG7-acid. The crude product can often be used in the next step without further purification.[4]

Expected Yield:

ReactionExpected YieldNotes
t-Butyl ester deprotection>95% (often quantitative)Yields can be very high for this type of reaction.[4]
Protocol 2: Conjugation of m-PEG7-acid to an Amine-Containing Molecule via NHS Ester Activation

This protocol details the activation of the deprotected m-PEG7-acid to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a molecule containing a primary amine.

Materials:

  • m-PEG7-acid (from Protocol 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-containing target molecule

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4-8.5 or 0.1 M sodium bicarbonate buffer, pH 8.5)[3][5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)[6]

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis)[6]

Procedure:

Step 2a: Activation of m-PEG7-acid to m-PEG7-NHS ester

  • Dissolve m-PEG7-acid (1 equivalent) in anhydrous DMF or DCM.

  • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the NHS ester by LC-MS.

  • The resulting m-PEG7-NHS ester solution can be used directly in the next step.

Step 2b: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing target molecule in the reaction buffer (e.g., PBS, pH 7.4-8.5).

  • Add the solution of m-PEG7-NHS ester (typically a 10-50 fold molar excess over the amine) to the target molecule solution.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature or on ice.[6]

  • Quench the reaction by adding a quenching buffer to consume any unreacted NHS ester.[6]

  • Purify the resulting PEGylated conjugate using an appropriate method such as SEC, IEX, or dialysis to remove unreacted PEG linker and other reagents.[6]

Expected Yield:

ReactionExpected YieldNotes
NHS ester conjugation to an amine>75%Yield is dependent on the nature of the amine-containing molecule.[7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the deprotection and conjugation reactions.

Deprotection_Workflow cluster_deprotection Protocol 1: Deprotection Start Start Dissolve Dissolve m-PEG7-t-butyl ester in anhydrous DCM Start->Dissolve React Add TFA (1:1 v/v) Stir at RT for 2-5h Dissolve->React Evaporate Evaporate DCM and TFA React->Evaporate Wash Wash with NaHCO3 and brine Evaporate->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry End m-PEG7-acid Dry->End

Caption: Workflow for the deprotection of m-PEG7-t-butyl ester.

Conjugation_Workflow cluster_conjugation Protocol 2: Amine Conjugation Start m-PEG7-acid Activate Activate with EDC/NHS in anhydrous DMF Start->Activate Conjugate Add to amine-containing molecule in buffer (pH 7.4-8.5) Activate->Conjugate Incubate Incubate for 1-2h at RT Conjugate->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify by SEC, IEX, or dialysis Quench->Purify End PEGylated Product Purify->End

Caption: Workflow for the conjugation of m-PEG7-acid to an amine.

Signaling Pathways and Logical Relationships

In the context of PROTACs, the PEG linker itself does not directly participate in a signaling pathway but serves as a crucial component that brings a target protein and an E3 ubiquitin ligase into proximity, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein degradation.

PROTAC_MoA cluster_PROTAC PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of the PEG linker in the PROTAC mechanism of action.

Conclusion

m-PEG7-t-butyl ester is a versatile and valuable tool for researchers in drug development and bioconjugation. The protocols outlined in this document provide a robust framework for its use in synthesizing PEGylated molecules. The hydrophilic nature of the PEG chain and the straightforward, high-yielding deprotection and conjugation chemistries make it an attractive linker for modifying a wide range of molecules to improve their therapeutic potential.

References

Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the construction of complex molecules. Its popularity stems from its stability under a wide range of conditions and its facile removal under acidic conditions. A common synthetic sequence involves the deprotection of a t-butyl ester to reveal a free carboxylic acid, which is then coupled with an amine to form an amide bond. This application note provides detailed protocols, reaction conditions, and key considerations for performing this two-step sequence efficiently, with a focus on one-pot and in-situ neutralization procedures that streamline the synthetic workflow.

Part 1: Deprotection of Tert-Butyl Esters

The removal of the t-butyl group is typically achieved through acid-catalyzed cleavage. Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and volatility, which simplifies its removal post-reaction.

Mechanism and Side Reactions The deprotection mechanism proceeds via protonation of the ester oxygen by TFA, followed by the elimination of the stable tert-butyl carbocation, which subsequently forms isobutene gas.[1][2] This carbocation is a potent electrophile and can lead to side reactions by alkylating nucleophilic residues within the molecule, such as tryptophan, cysteine, or methionine.[3] To mitigate these unwanted side reactions, scavengers like dithioethane (DTE) can be added to the cleavage solution.[3]

Common Deprotection Conditions The reaction is typically performed at room temperature using either neat TFA or a solution of TFA in a chlorinated solvent like dichloromethane (DCM).[4]

Reagent SystemSolventTypical ConcentrationTemperatureTypical DurationNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)Room Temp.3 min - 5 hA widely used standard condition.[4][5][6]
Trifluoroacetic Acid (TFA)None (Neat)95-100%Room Temp.30 min - 2 hUsed for more resistant esters or in peptide synthesis.[4]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)>100 mol %Room Temp.24 hA Lewis acid alternative, can offer different selectivity.[7]
Copper(II) Triflate (Cu(OTf)₂)Dichloromethane (DCM)5 mol % (catalytic)Room Temp. - 50 °C3 - 18 hA mild, catalytic method for de-tert-butylation.[8][9][10]
Thermal (Reagent-Free)Protic Solvents (e.g., H₂O)N/A120 - 240 °C15 - 40 minPerformed in a continuous flow reactor under high pressure.[11]

Part 2: Subsequent Amide Coupling

Following deprotection, the resulting carboxylic acid (often as its TFA salt) is activated and coupled with a primary or secondary amine. This can be performed after isolating the carboxylic acid or, more efficiently, in a one-pot procedure.

Key Components for Amide Coupling:

  • Coupling Reagents: These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common classes include:

    • Carbodiimides: e.g., N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[5]

    • Uronium/Guanidinium Salts: e.g., HATU, HBTU, HCTU, PyBOP.[5] These are highly efficient and common in peptide synthesis.

  • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) can be added to suppress racemization and improve efficiency.[5]

  • Bases: A non-nucleophilic organic base is crucial to neutralize the TFA salt of the carboxylic acid and the amine salt, if applicable. Diisopropylethylamine (DIPEA) is the most common choice.[3][5]

  • Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most frequently used solvents for coupling reactions.[5]

Workflow for Deprotection and Coupling

The overall process can be visualized as a sequential operation, often performed in a single vessel to maximize efficiency.

G cluster_workflow Deprotection-Coupling Workflow A Starting Material (t-Butyl Protected Acid) B Deprotection Step A->B  TFA / DCM C Carboxylic Acid (TFA Salt Intermediate) B->C D Coupling Step (Activation & Amine Addition) C->D  Coupling Reagent  + Base (DIPEA)  + Amine (R-NH₂) E Final Product (Amide) D->E

Caption: A generalized workflow for amide bond formation following t-butyl ester deprotection.

Summary of One-Pot Deprotection and Coupling Conditions

Coupling ReagentBaseSolventTemperatureTypical DurationNotes
HBTU / HOBtDIPEADMFRoom Temp.10 - 60 minA standard for solid-phase peptide synthesis (SPPS).[5] In SPPS, in situ neutralization of the TFA salt is followed immediately by coupling.[3]
PyBOP / HOBtDIPEADMFRoom Temp.10 - 60 minSimilar to HBTU, very effective for peptide coupling.[5]
EDC / HOBtN/ADCM0 °C to Room Temp.1 - 4 hClassic carbodiimide coupling. The base is added separately to neutralize before coupling if starting from a salt.[5]
TSTUDIPEADMF/Dioxane/H₂ORoom Temp.VariableUsed for forming active esters in aqueous solvent mixtures.[5]
DEPBTDIPEA or Et₃NDCM or DMFRoom Temp.1 - 2 hEffective for solid-phase coupling.[5]

Part 3: Experimental Protocols

Protocol 1: Solution-Phase t-Butyl Ester Deprotection and EDC Coupling (Two-Step)

This protocol is suitable for small molecules in solution.

Materials:

  • t-Butyl ester protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Amine coupling partner

  • EDC (hydrochloride salt)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection:

    • Dissolve the t-butyl ester starting material in DCM (e.g., 0.1 M concentration).

    • Add an equal volume of TFA to the solution (creating a 1:1 DCM:TFA mixture).[6]

    • Stir the reaction at room temperature for 2-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2-3 times) to ensure all TFA is removed. The crude carboxylic acid TFA salt is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude carboxylic acid from the previous step and the amine partner (1.0-1.2 equivalents) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) portion-wise to the stirred solution.[5]

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Deprotection and Coupling (In-situ Neutralization)

This protocol describes a typical cycle for adding one amino acid to a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal Boc group and a side-chain t-butyl ester to be deprotected later. (This protocol focuses on standard Fmoc/tBu SPPS coupling after a final TFA cleavage, but the principles apply to Boc-SPPS as well). For this example, we will assume a standard Boc-SPPS cycle.

  • 50% (v/v) TFA in DCM

  • DMF (synthesis grade)

  • Boc-protected amino acid (2.0 eq)

  • HBTU (2.0 eq)

  • DIPEA (4.0 eq)

Procedure:

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% TFA in DCM (10 mL per gram of resin) and shake at room temperature for 3 minutes.[5]

    • Filter the resin and repeat the TFA treatment for 5-10 minutes.[5]

    • Filter and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid. The N-terminal amine is now a TFA salt.

  • In-situ Neutralization and Coupling:

    • In a separate vessel, pre-activate the next amino acid: dissolve the Boc-protected amino acid (2.0 eq) and HBTU (2.0 eq) in a minimal amount of DMF.

    • To the washed resin, add the pre-activated amino acid solution.

    • Add DIPEA (4.0 eq) to the resin slurry. This neutralizes the TFA salt on the resin and catalyzes the coupling reaction.[5]

    • Shake the reaction mixture at room temperature for 10-60 minutes.[5]

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.[5]

    • Once complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Disclaimer: These protocols are intended as a general guide. Optimal conditions such as reaction times, temperatures, and reagent stoichiometry may vary depending on the specific substrates and should be optimized accordingly. Always handle reagents like TFA in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: m-PEG7-t-butyl Ester as a Linker in Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG7-t-butyl ester as a versatile linker in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for its conjugation and the characterization of the resulting conjugates are also presented.

Introduction to m-PEG7-t-butyl Ester Linker

The m-PEG7-t-butyl ester is a heterobifunctional linker characterized by a monodisperse polyethylene glycol (PEG) chain of seven ethylene glycol units. This discrete PEG length (dPEG®) ensures batch-to-batch consistency and a defined molecular weight, which is critical for the precise characterization of therapeutic conjugates.

The linker possesses two key functional groups:

  • m-PEG7 (methoxy-polyethylene glycol): A hydrophilic chain that enhances the aqueous solubility and stability of the conjugate.[1] This PEG moiety can also improve the pharmacokinetic properties of the therapeutic agent by increasing its circulation time and reducing immunogenicity.[1]

  • t-butyl ester: A terminal carboxylic acid protected by a tert-butyl group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a carboxylic acid, which can then be activated for conjugation to a targeting moiety or a payload.

Applications in Targeted Therapy

The unique properties of the m-PEG7-t-butyl ester linker make it a valuable tool in the design and synthesis of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The use of a PEGylated linker like m-PEG7-t-butyl ester can:

  • Improve ADC solubility and reduce aggregation: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can mitigate this, leading to more stable and easier-to-handle ADC formulations.[1]

  • Enhance pharmacokinetics: The PEG linker can shield the ADC from proteolytic degradation and reduce its clearance rate, leading to a longer half-life in circulation.[1]

  • Provide a flexible spacer: The PEG chain acts as a spacer, ensuring that the payload does not interfere with the antibody's binding to its target antigen.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is a critical component that connects the target-binding ligand to the E3 ligase-binding ligand. The m-PEG7-t-butyl ester can be incorporated into PROTAC design to:

  • Optimize solubility and cell permeability: The hydrophilic nature of the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the combination of two distinct ligands.[2]

  • Provide optimal spacing and flexibility: The length and flexibility of the PEG7 chain can be crucial for allowing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Quantitative Data Presentation

The following tables provide a representative summary of the type of quantitative data that should be generated when characterizing ADCs and PROTACs developed with the m-PEG7-t-butyl ester linker.

Table 1: Representative Quantitative Data for an ADC Utilizing an m-PEG7 Linker

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency >95%UV-Vis Spectroscopy
Monomer Content >98%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) 1.5 nMCell-based viability assay (e.g., MTS)
Plasma Stability (t1/2) 120 hoursIncubation in human plasma followed by LC-MS
Tumor Growth Inhibition (in vivo) 85% at 5 mg/kgXenograft mouse model

Table 2: Representative Quantitative Data for a PROTAC Utilizing an m-PEG7 Linker

ParameterValueMethod of Determination
Target Protein Degradation (DC50) 25 nMWestern Blot or In-Cell ELISA
Maximal Degradation (Dmax) >90%Western Blot or In-Cell ELISA
Ternary Complex Formation (Kd) 50 nMSurface Plasmon Resonance (SPR) or ITC
Cellular Permeability (Papp) 5 x 10^-6 cm/sPAMPA Assay
Metabolic Stability (t1/2 in microsomes) 60 minLiver microsomal stability assay
In Vivo Target Degradation 70% at 10 mg/kgPharmacodynamic analysis of tumor tissue

Experimental Protocols

The following are detailed methodologies for key experiments involving the m-PEG7-t-butyl ester linker.

Protocol for Deprotection of the t-butyl Ester

This protocol describes the removal of the tert-butyl protecting group to yield the free carboxylic acid.

Materials:

  • m-PEG7-t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve the m-PEG7-t-butyl ester in DCM at a concentration of 10 mg/mL.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Purify the resulting m-PEG7-acid using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol for Conjugation to an Amine-Containing Molecule (e.g., Antibody Lysine Residue)

This protocol outlines the steps for conjugating the deprotected m-PEG7-acid to a primary amine on a targeting protein.

Materials:

  • Deprotected m-PEG7-acid

  • Antibody or other protein with accessible lysine residues

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of the Linker:

    • Dissolve the deprotected m-PEG7-acid, NHS, and DCC (or EDC) in anhydrous DMF. Use a 1:1.2:1.2 molar ratio of acid:NHS:DCC.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation to the Antibody:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add the activated m-PEG7-NHS ester solution to the antibody solution. The molar excess of the linker will determine the final drug-to-antibody ratio (DAR) and should be optimized. A 5-10 fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted linker and byproducts by SEC using a column equilibrated with PBS.

    • Collect the fractions corresponding to the conjugated antibody.

  • Characterization of the Conjugate:

    • Determine the DAR by UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the integrity of the conjugate by SDS-PAGE and mass spectrometry.

Visualizations

The following diagrams illustrate key concepts related to the use of m-PEG7-t-butyl ester in targeted therapy.

ADC_Mechanism cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (with m-PEG7 linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC (with m-PEG7 linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination 1. Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation Target Protein Degradation Proteasome->Degradation 3. Degradation Experimental_Workflow Start m-PEG7-t-butyl ester Deprotection TFA Deprotection Start->Deprotection Activation NHS/DCC Activation Deprotection->Activation Conjugation Conjugation to Targeting Moiety Activation->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization End Final Conjugate Characterization->End

References

Application Notes and Protocols for Solid-Phase Synthesis Incorporating m-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. PEGylation can improve solubility, increase in vivo stability by reducing proteolytic degradation, and decrease immunogenicity.[1] This document provides detailed application notes and protocols for the incorporation of a discrete PEG linker, m-PEG7-t-butyl ester, in solid-phase peptide synthesis (SPPS).

The use of a monodisperse PEG linker like m-PEG7-t-butyl ester is crucial for ensuring the homogeneity of the final PEGylated product, which is a critical aspect for therapeutic applications.[2][3] The protocols outlined below are based on the well-established fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase synthesis strategy.[4][5]

Properties of m-PEG7-t-butyl Ester

PropertyValue
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate[6]
Molecular Formula C20H40O9[6]
Molecular Weight 424.5 g/mol [6]
Appearance Colorless or pale yellow oil
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DCM, NMP) and water

Application: N-Terminal PEGylation of Peptides

This protocol describes the incorporation of the m-PEG7 moiety at the N-terminus of a peptide chain synthesized on a solid support. The t-butyl ester of the PEG linker is subsequently cleaved during the final trifluoroacetic acid (TFA) cleavage and global deprotection step.

Experimental Workflow for N-Terminal PEGylation

N_Terminal_PEGylation Resin Peptide-Resin (Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling to Peptide-Resin Washing1->Coupling PEG_Activation m-PEG7-COOH Activation (HBTU/DIPEA in DMF) PEG_Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cleavage Cleavage and Deprotection (TFA Cocktail) Washing2->Cleavage Precipitation Precipitation & Purification (Cold Ether, HPLC) Cleavage->Precipitation Final_Product N-Terminally PEGylated Peptide Precipitation->Final_Product PEG_Hydrolysis m-PEG7-t-butyl ester Hydrolysis (TFA in DCM) PEG_COOH m-PEG7-COOH PEG_Hydrolysis->PEG_COOH PEG_COOH->PEG_Activation

Caption: Workflow for N-terminal PEGylation of a peptide on solid support.

Protocol 1: Hydrolysis of m-PEG7-t-butyl ester to m-PEG7-carboxylic acid

Prior to coupling, the t-butyl ester protecting group of the PEG linker must be removed to yield the free carboxylic acid.

  • Dissolution: Dissolve m-PEG7-t-butyl ester in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Reaction: Stir the solution at room temperature for 2-4 hours.

  • Solvent Removal: Evaporate the DCM and TFA under reduced pressure.

  • Washing: Co-evaporate with toluene (3x) to remove residual TFA.

  • Drying: Dry the resulting m-PEG7-carboxylic acid under high vacuum.

Protocol 2: N-Terminal PEGylation on Solid Support

This protocol assumes a starting amount of 0.1 mmol of peptide-resin.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[7]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve m-PEG7-carboxylic acid (0.4 mmol, 4 eq.), HBTU (0.395 mmol, 3.95 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.[8]

  • Coupling Reaction: Add the activated PEG solution to the deprotected peptide-resin and agitate at room temperature for 2-4 hours. The progress of the coupling can be monitored by a Kaiser test.

  • Washing: After the coupling is complete, wash the resin with DMF (5x) and DCM (3x).

  • Drying: Dry the PEGylated peptide-resin under vacuum.

Application: Incorporation of a PEGylated Amino Acid Residue

An alternative strategy for introducing a PEG moiety is to use a pre-PEGylated amino acid derivative during the SPPS elongation cycle. This approach allows for site-specific PEGylation within the peptide sequence.

Experimental Workflow for Incorporating a PEGylated Amino Acid

PEGylated_AA_Incorporation Start_Resin Peptide-Resin (Free N-terminus) Coupling Coupling to Peptide-Resin Start_Resin->Coupling AA_Activation Fmoc-AA(PEG)-OH Activation (HBTU/DIPEA in DMF) AA_Activation->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1->Deprotection Washing2 Washing (DMF, DCM) Deprotection->Washing2 Next_Coupling Continue SPPS Cycle Washing2->Next_Coupling

Caption: Workflow for the incorporation of a PEGylated amino acid during SPPS.

Protocol 3: Synthesis of Fmoc-L-Lys(m-PEG7)-OH

This protocol describes the synthesis of a PEGylated lysine derivative that can be used as a building block in SPPS.

  • Preparation of m-PEG7-NHS ester:

    • Dissolve m-PEG7-carboxylic acid (from Protocol 1) and N-hydroxysuccinimide (NHS) in DCM.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and stir at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate to obtain the m-PEG7-NHS ester.

  • Coupling to Fmoc-L-Lys-OH:

    • Dissolve Fmoc-L-Lys-OH in a mixture of DMF and aqueous sodium bicarbonate solution.

    • Add the m-PEG7-NHS ester dissolved in DMF dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Fmoc-L-Lys(m-PEG7)-OH.

Protocol 4: Incorporation of Fmoc-L-Lys(m-PEG7)-OH in SPPS

This protocol is similar to a standard amino acid coupling cycle in Fmoc-SPPS.

  • Resin Preparation: Start with the deprotected N-terminus of the growing peptide chain on the solid support.

  • Coupling Cocktail Preparation: Dissolve Fmoc-L-Lys(m-PEG7)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.).

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Continue Synthesis: Proceed with the next Fmoc deprotection and coupling steps as required for the peptide sequence.

Cleavage and Deprotection

The final step in the synthesis is the cleavage of the PEGylated peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the t-butyl ester if the initial m-PEG7-t-butyl ester was used directly for side-chain modification.

Protocol 5: Cleavage and Deprotection of PEGylated Peptides
  • Resin Preparation: Wash the dried peptide-resin with DCM (3x) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-4 hours.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Drying: Dry the crude PEGylated peptide under vacuum.

Purification and Characterization

The crude PEGylated peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The incorporation of PEG moieties can significantly impact the yield and purity of synthetic peptides. The following tables summarize representative data from the synthesis of PEGylated peptides.

Table 1: Crude Peptide Yield

Peptide SequenceModificationCrude Yield (mg)Reference
MSLN 1Unmodified105[2][3]
MSLN 1N-terminal PEGylation215[2][3]
MSLN 2Unmodified120[2][3]
MSLN 2N-terminal PEGylation230[2][3]
MSLN 3Unmodified98[2][3]
MSLN 3N-terminal PEGylation190[2][3]

Table 2: Purified Peptide Recovery and Purity

Peptide SequenceModificationRecovery (%)Purity (%)Reference
MSLN 1Unmodified15>95[2][3]
MSLN 1N-terminal PEGylation25>95[2][3]
MSLN 2Unmodified12>95[2][3]
MSLN 2N-terminal PEGylation22>95[2][3]
MSLN 3Unmodified8>95[2][3]
MSLN 3N-terminal PEGylation18>95[2][3]

Conclusion

The use of m-PEG7-t-butyl ester in solid-phase synthesis provides a reliable method for producing well-defined, monodisperse PEGylated peptides. The protocols outlined in this document offer a framework for both N-terminal and site-specific internal PEGylation. The incorporation of a discrete PEG linker can lead to improved crude yields and recovery after purification, facilitating the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Enzymatic Conjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a clinically validated strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. PEGylation can increase a drug's hydrodynamic size, leading to reduced renal clearance, extended circulating half-life, and decreased immunogenicity.[1][2] While traditional chemical PEGylation methods often result in heterogeneous mixtures of randomly conjugated products, enzymatic approaches offer precise control over the site of PEG attachment, leading to homogenous, well-defined bioconjugates with preserved biological activity.[3][4]

These application notes provide an overview and detailed protocols for four prominent enzymatic PEGylation methods: Transglutaminase-mediated PEGylation, Sortase A-mediated PEGylation, GlycoPEGylation, and Tyrosinase-mediated PEGylation.

Comparative Analysis of Enzymatic PEGylation Methods

The selection of an appropriate enzymatic PEGylation strategy depends on several factors, including the target protein's characteristics, the desired degree of modification, and the required reaction conditions. The following table summarizes key quantitative parameters for the discussed methods to aid in this selection process.

MethodEnzyme(s)Recognition SiteTypical PEG LinkerTypical YieldKey AdvantagesLimitationsRepresentative Protein Examples
Transglutaminase-mediated Transglutaminase (TGase)Glutamine (Gln) residue in a flexible region or an engineered Gln-tagPEG-Amine58% (for 40 kDa PEG-HSA)[5] - Can be highly selective, often yielding mono- or bis-PEGylated products.[6]Site-specific at native or engineered Gln residues; high selectivity.[3][7]Requires an accessible Gln residue in a suitable conformation; potential for multiple Gln modifications.Human Growth Hormone (hGH), Interferon, Granulocyte Colony-Stimulating Factor (G-CSF)[4][6]
Sortase A-mediated Sortase A (SrtA)C-terminal: LPXTG motif; N-terminal: Oligo-glycine (G)n motif(G)n-PEG or LPXTG-PEGUp to 80-90%[8]High site-specificity at N- or C-terminus; mild reaction conditions.[9][10]Requires genetic engineering to introduce the recognition motif; reaction is reversible.[1]Nanobodies, Cytokines (e.g., IFNα2), Antibodies[11]
GlycoPEGylation Glycosyltransferases (e.g., GalNAc-T2, ST6GalNAc-I)O-glycosylation sites (Ser/Thr)PEG-Sialic Acid>95% mono-PEGylated product[12]Produces highly homogeneous products; targets native or engineered glycosylation sites.[11][13]Multi-step enzymatic process; requires non-glycosylated protein starting material (e.g., from E. coli).[13]G-CSF, Interferon-alpha2b (IFN-α2b), Factor IX[11][14]
Tyrosinase-mediated TyrosinaseTyrosine (Tyr) residuePEG-thiol, PEG-anilineQuantitative conversion reported in some cases.Targets native and accessible tyrosine residues; rapid reaction under mild conditions.[15]Potential for cross-linking if multiple Tyr residues are accessible; o-quinone intermediate can be reactive with other nucleophiles.[10][15]Antibodies, Cas9, Peptides[10][15]

Experimental Workflows and Signaling Pathways

Transglutaminase-Mediated PEGylation Workflow

Transglutaminase_PEGylation cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Prot Target Protein (with accessible Gln) Mix Reaction Mixture: Protein, PEG-NH2, Transglutaminase, Buffer Prot->Mix PEG_NH2 Amine-functionalized PEG (PEG-NH2) PEG_NH2->Mix Incubate Incubation (e.g., 37°C, 1-4h) Mix->Incubate TGase Purify Purification (e.g., IEX, SEC) Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Product Site-specifically PEGylated Protein Analyze->Product

Caption: Workflow for Transglutaminase-mediated PEGylation.

Sortase A-Mediated PEGylation Workflow (C-terminal labeling)

SortaseA_PEGylation cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Prot_LPXTG Target Protein (with C-terminal LPXTG tag) Mix Reaction Mixture: Protein-LPXTG, (G)n-PEG, Sortase A, Buffer (with Ca2+) Prot_LPXTG->Mix Gly_PEG Oligo-glycine PEG ((G)n-PEG) Gly_PEG->Mix Incubate Incubation (e.g., 25°C, overnight) Mix->Incubate SrtA Purify Purification (e.g., Ni-NTA, SEC) Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Product C-terminally PEGylated Protein Analyze->Product

Caption: Workflow for C-terminal Sortase A-mediated PEGylation.

GlycoPEGylation Workflow

GlycoPEGylation cluster_prep Preparation cluster_reaction Enzymatic Reactions cluster_purification Purification & Analysis Prot Non-glycosylated Protein (from E. coli) Step1 1. GalNAc Glycosylation (GalNAc-T2, UDP-GalNAc) Prot->Step1 PEG_SA PEG-Sialic Acid Step2 2. Sialylation (ST6GalNAc-I) PEG_SA->Step2 Step1->Step2 Intermediate Purify Purification (Chromatography) Step2->Purify Analyze Analysis (SDS-PAGE, MALDI-TOF) Purify->Analyze Product Homogeneously GlycoPEGylated Protein Analyze->Product

Caption: Workflow for GlycoPEGylation.

Tyrosinase-Mediated PEGylation Workflow

Tyrosinase_PEGylation cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis Prot_Tyr Target Protein (with accessible Tyr) Mix Reaction Mixture: Protein-Tyr, PEG-Nuc, Tyrosinase, Buffer Prot_Tyr->Mix PEG_Nuc Nucleophilic PEG (e.g., PEG-thiol) PEG_Nuc->Mix Incubate Incubation (e.g., RT, <1h) Mix->Incubate Tyrosinase, O2 Purify Purification (Chromatography) Incubate->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Product Site-specifically PEGylated Protein Analyze->Product

Caption: Workflow for Tyrosinase-mediated PEGylation.

Detailed Experimental Protocols

Protocol 1: Transglutaminase-Mediated PEGylation of Granulocyte Colony-Stimulating Factor (G-CSF)

This protocol is based on the principles described for the selective PEGylation of proteins at glutamine residues.[6][16]

Materials:

  • Recombinant human G-CSF

  • Amine-terminated PEG (e.g., NH2-PEG-20kDa)

  • Microbial Transglutaminase (mTGase)

  • Reaction Buffer: 10 mM Sodium Phosphate, pH 7.2

  • Quenching Solution: N-ethylmaleimide (NEM)

  • Purification: Ion-exchange chromatography (IEX) or Size-exclusion chromatography (SEC) columns

  • Analysis: SDS-PAGE, Mass Spectrometry (MS)

Procedure:

  • Protein Preparation: Dissolve or buffer-exchange G-CSF into the Reaction Buffer to a final concentration of 1 mg/mL.

  • PEG Preparation: Dissolve the NH2-PEG in the Reaction Buffer. The molar ratio of PEG to protein can be optimized, a starting point is a 5 to 10-fold molar excess of PEG.

  • Enzymatic Reaction: a. Add the dissolved NH2-PEG to the G-CSF solution. b. Initiate the reaction by adding mTGase to a final enzyme-to-substrate ratio of 1:25 (w/w). c. Incubate the reaction mixture at 25°C for 18 hours with gentle stirring.[16]

  • Reaction Quenching: Stop the reaction by adding NEM at a 1.25 molar equivalent to the mTGase.[16]

  • Purification: a. Purify the PEGylated G-CSF from unreacted protein, PEG, and enzyme using IEX or SEC. b. For IEX, equilibrate the column with a low salt buffer and elute with a salt gradient. c. For SEC, select a column with a suitable fractionation range to separate the higher molecular weight PEGylated conjugate.

  • Analysis: a. Analyze the purified fractions by SDS-PAGE to visualize the shift in molecular weight of the PEGylated G-CSF. b. Confirm the site of PEGylation and the homogeneity of the product by mass spectrometry.

Protocol 2: Sortase A-Mediated C-terminal PEGylation of a Nanobody

This protocol outlines the site-specific C-terminal PEGylation of a nanobody engineered to contain a C-terminal LPETG recognition motif.[17][18]

Materials:

  • Purified nanobody with a C-terminal LPETG-His6 tag

  • Triglycine-functionalized PEG (e.g., (G)3-PEG-20kDa)

  • Recombinant Sortase A (SrtA) with a His6 tag

  • 10x Sortase Buffer: 500 mM Tris-HCl pH 7.5, 1.5 M NaCl, 100 mM CaCl2[19]

  • Purification: Ni-NTA affinity chromatography, SEC

  • Analysis: SDS-PAGE, MS

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components to the specified final concentrations in 1x Sortase Buffer:[19]

    • Nanobody-LPETG-His6: 10–50 µM

    • (G)3-PEG: 0.5–1 mM (10 to 50-fold molar excess)

    • Sortase A-His6: 20–150 µM

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for 3-5 hours. Monitor the reaction progress by taking small aliquots at different time points and analyzing by SDS-PAGE.[19]

  • Purification: a. Ni-NTA Chromatography: Load the reaction mixture onto a Ni-NTA column to remove the His-tagged unreacted nanobody and the His-tagged Sortase A. The PEGylated nanobody, which has lost its His-tag, will be in the flow-through. b. Size-Exclusion Chromatography: Further purify the flow-through from the Ni-NTA column using SEC to remove excess (G)3-PEG and any remaining impurities.

  • Analysis: a. Confirm the purity and molecular weight shift of the PEGylated nanobody using SDS-PAGE. b. Verify the precise C-terminal conjugation and the mass of the final product by MS.

Protocol 3: GlycoPEGylation of Recombinant G-CSF

This protocol describes a two-step enzymatic process for the site-specific PEGylation of G-CSF at an O-glycosylation site.[11][14]

Materials:

  • Non-glycosylated recombinant G-CSF (expressed in E. coli)

  • UDP-GalNAc

  • Recombinant GalNAc-T2

  • CMP-Sialic Acid-PEG (e.g., CMP-SA-PEG-20kDa)

  • Recombinant ST6GalNAc-I

  • Reaction Buffer 1 (Glycosylation): 25 mM MES, pH 6.2, 4 mM MnCl2

  • Reaction Buffer 2 (PEGylation): Appropriate buffer for ST6GalNAc-I activity

  • Purification: Chromatography (e.g., IEX, SEC)

  • Analysis: SDS-PAGE, MALDI-TOF MS

Procedure:

  • Step 1: GalNAc Glycosylation a. In a reaction mixture, combine G-CSF (e.g., 960 µg) with GalNAc-T2 (e.g., 40 mU) in Reaction Buffer 1 containing 9 mM UDP-GalNAc.[11] b. Incubate the reaction to allow the addition of GalNAc to the specific serine or threonine residue on G-CSF. c. Purify the resulting GalNAc-G-CSF intermediate.

  • Step 2: PEG-Sialylation a. Combine the purified GalNAc-G-CSF with ST6GalNAc-I and a molar excess of CMP-Sialic Acid-PEG in Reaction Buffer 2. b. Incubate the reaction to facilitate the transfer of the PEG-Sialic Acid moiety to the GalNAc-G-CSF.

  • Purification: Purify the final GlycoPEGylated G-CSF using chromatographic methods to remove the enzymes, unreacted PEG-Sialic Acid, and any non-PEGylated protein.

  • Analysis: a. Assess the purity and molecular weight of the GlycoPEGylated G-CSF by SDS-PAGE. b. Confirm the structure and homogeneity of the final product using MALDI-TOF MS.[11]

Protocol 4: Tyrosinase-Mediated PEGylation of a Tyrosine-Containing Peptide

This protocol provides a general framework for the tyrosinase-catalyzed conjugation of a PEG-thiol to a peptide containing an accessible tyrosine residue.[10][15]

Materials:

  • Tyrosine-containing peptide

  • Thiol-terminated PEG (PEG-SH)

  • Tyrosinase (e.g., from Agaricus bisporus)

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0[7]

  • Purification: Reverse-phase HPLC (RP-HPLC)

  • Analysis: HPLC, MS

Procedure:

  • Reaction Setup: a. Dissolve the tyrosine-containing peptide and PEG-SH in the Reaction Buffer. A typical starting concentration is in the low millimolar range. A slight molar excess of PEG-SH can be used.

  • Enzymatic Reaction: a. Initiate the reaction by adding a catalytic amount of tyrosinase. b. Incubate at room temperature for 30 minutes to 1 hour. The reaction is typically rapid.[7][10]

  • Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.

  • Analysis: Characterize the purified product by analytical HPLC to assess purity and by MS to confirm the correct mass of the PEG-peptide conjugate.

Conclusion

Enzymatic PEGylation methods provide powerful tools for the development of next-generation biotherapeutics with improved properties. The site-specific nature of these techniques allows for the creation of homogeneous and well-defined drug products, which is a significant advantage over traditional chemical conjugation methods. The choice of the most suitable enzymatic strategy will depend on the specific protein therapeutic and the desired product profile. The protocols and data presented in these application notes serve as a guide for researchers to implement and optimize these advanced bioconjugation technologies in their drug development programs.

References

Application Notes and Protocols for Click Chemistry Utilizing Modified m-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of modified m-PEG7-t-butyl ester linkers in click chemistry for bioconjugation, with a focus on applications in drug development, such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

Click chemistry has revolutionized the field of bioconjugation by offering a set of rapid, specific, and high-yield reactions for covalently linking molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage. Polyethylene glycol (PEG) linkers are widely incorporated in drug development to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates. The m-PEG7-t-butyl ester is a heterobifunctional linker that can be modified with terminal azide or alkyne groups, making it an ideal component for click chemistry applications in drug delivery systems. The t-butyl ester group provides a protected carboxylic acid that can be deprotected under acidic conditions for further modifications.

Key Applications

Modified m-PEG7-t-butyl ester linkers are versatile tools for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer improves the solubility and reduces aggregation of ADCs. The click chemistry approach allows for site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective therapeutics.

  • Proteolysis Targeting Chimeras (PROTACs): PEG linkers are crucial in optimizing the distance between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[1][2] The m-PEG7-t-butyl ester linker provides a defined length to systematically optimize PROTAC efficacy.[1]

  • Fluorescent Labeling: Azide or alkyne-modified m-PEG7-t-butyl ester can be used to attach fluorescent dyes to biomolecules for imaging and tracking studies.

Quantitative Data Summary

The following tables provide representative data for typical click chemistry reactions involving modified m-PEG7-t-butyl ester linkers. These values are illustrative and may vary depending on the specific reactants and reaction conditions.

Table 1: Reaction Efficiency of m-PEG7-azide-t-butyl ester with an Alkyne-modified Antibody

ParameterValue
Reactants
Alkyne-Antibody Concentration10 µM
m-PEG7-azide-t-butyl ester Concentration50 µM
Catalyst System
CuSO₄ Concentration50 µM
THPTA Ligand Concentration250 µM
Sodium Ascorbate Concentration2.5 mM
Reaction Conditions
SolventPBS, pH 7.4
TemperatureRoom Temperature (25°C)
Reaction Time1 hour
Results
Conjugation Yield> 95%
Purity (by SDS-PAGE)> 98%

Table 2: Characterization of a PROTAC Synthesized with m-PEG7-alkyne-t-butyl ester

ParameterValue
Reactants
Azide-Target Protein Ligand100 µM
m-PEG7-alkyne-t-butyl ester-E3 Ligase Ligand120 µM
Catalyst System
CuSO₄ Concentration100 µM
TBTA Ligand Concentration500 µM
Sodium Ascorbate Concentration5 mM
Reaction Conditions
SolventDMSO/Water (1:1)
TemperatureRoom Temperature (25°C)
Reaction Time2 hours
Results
Final PROTAC Yield85%
Purity (by HPLC)> 99%
Mass Spectrometry (ESI-MS)[M+H]⁺ calculated vs. found: within 0.1%

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody Conjugation

This protocol describes the conjugation of an alkyne-modified antibody with m-PEG7-azide-t-butyl ester.

Materials:

  • Alkyne-modified antibody

  • m-PEG7-azide-t-butyl ester

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified antibody in PBS to a final concentration of 10 mg/mL.

    • Dissolve m-PEG7-azide-t-butyl ester in DMSO to a 10 mM stock solution.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of the antibody solution with 85 µL of PBS.

    • Add 5 µL of the 10 mM m-PEG7-azide-t-butyl ester stock solution.

    • In a separate tube, pre-mix 5 µL of 10 mM CuSO₄ and 5 µL of 50 mM THPTA. Let it stand for 5 minutes.

    • Add the 10 µL of the CuSO₄/THPTA mixture to the antibody solution.

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.

    • Gently mix the solution by pipetting up and down.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting antibody-drug conjugate using a desalting column to remove excess reagents.

    • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.

Protocol 2: Synthesis of a PROTAC using m-PEG7-alkyne-t-butyl ester

This protocol outlines the synthesis of a PROTAC by reacting an azide-containing target protein ligand with an alkyne-modified E3 ligase ligand linked via m-PEG7-t-butyl ester.

Materials:

  • Azide-functionalized target protein ligand

  • m-PEG7-alkyne-t-butyl ester-functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO₄)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Water

  • HPLC for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized target protein ligand in DMSO to a 10 mM stock solution.

    • Dissolve the m-PEG7-alkyne-t-butyl ester-functionalized E3 ligase ligand in DMSO to a 10 mM stock solution.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TBTA in DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vial, combine 100 µL of the azide ligand solution and 100 µL of the alkyne ligand solution.

    • Add 10 µL of the 50 mM TBTA solution.

    • Add 10 µL of the 10 mM CuSO₄ solution.

  • Initiate the Reaction:

    • Add 20 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction.

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with water and purify the PROTAC molecule by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification & Analysis reagent1 Alkyne-Biomolecule mixing Mix Reactants and Catalyst reagent1->mixing reagent2 m-PEG7-Azide-t-butyl ester reagent2->mixing catalyst_prep Prepare CuSO4/Ligand and Ascorbate Solutions catalyst_prep->mixing incubation Incubate at RT mixing->incubation purify Purify Conjugate (e.g., Desalting Column) incubation->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze

Figure 1: General experimental workflow for bioconjugation using CuAAC click chemistry.

protac_pathway cluster_protac PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Ligand-PEG7-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Catalysis

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trifluoroacetic acid (TFA)-mediated deprotection of m-PEG7-t-butyl ester to yield m-PEG7-carboxylic acid.

Understanding the Reaction: Deprotection and Potential Side Reactions

The primary reaction is the acid-catalyzed cleavage of the t-butyl ester to yield the desired carboxylic acid and a t-butyl cation. This reaction is typically efficient when using a strong acid like TFA.

However, the highly reactive t-butyl carbocation generated during the reaction is the primary source of side reactions. This electrophilic species can react with any nucleophiles present in the reaction mixture, leading to the formation of t-butylated byproducts. While m-PEG7-t-butyl ester itself does not contain highly nucleophilic groups, this becomes critical when the deprotection is performed on more complex molecules containing residues like tryptophan, methionine, or tyrosine.

The presence of the m-PEG7 chain can influence the reaction by affecting the solubility of the starting material and product. The hydrophilic nature of the PEG chain generally improves solubility in polar solvents, which can be advantageous for the reaction and work-up.[1] However, it can also increase the viscosity of the reaction mixture and pose challenges during purification.

Reaction Mechanism and Side Reactions

Here is a diagram illustrating the main deprotection reaction and the potential side reaction pathway.

Caption: TFA-mediated deprotection of m-PEG7-t-butyl ester and potential side reaction.

Experimental Protocol

This protocol provides a general procedure for the TFA-mediated deprotection of m-PEG7-t-butyl ester.

Materials:

  • m-PEG7-t-butyl ester

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve m-PEG7-t-butyl ester in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.

  • Reaction Initiation: Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). The reaction is typically performed with a 1:1 (v/v) mixture of TFA and DCM.

  • Reaction Time: Stir the reaction mixture at room temperature for 2-5 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To facilitate TFA removal, co-evaporation with a solvent like toluene or DCM can be performed multiple times.

    • The resulting residue is the crude m-PEG7-carboxylic acid, often as a TFA salt.

  • Purification:

    • For many applications, the crude product can be used directly after thorough drying.

    • If further purification is needed, the crude product can be purified by precipitation. Dissolve the residue in a minimal amount of DCM and precipitate by adding cold diethyl ether. The precipitated product can be collected by filtration or decantation. Washing the precipitate with cold diethyl ether helps remove non-polar impurities.[2]

    • Alternatively, for higher purity, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Deprotection

While specific quantitative data for the deprotection of m-PEG7-t-butyl ester is not extensively published, the deprotection of t-butyl esters with TFA is generally a high-yielding reaction. The table below summarizes typical outcomes.

ParameterTypical Value/ObservationAnalytical Method
Deprotection Efficiency >95%LC-MS, NMR
Purity of Crude Product 85-95%HPLC
Major Side Product t-butylated scavenger (if used)MS
Residual TFA Can be present in the final productNMR, Ion Chromatography

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Low concentration of TFA. 3. Presence of water in the reaction mixture.1. Extend the reaction time and monitor by TLC or LC-MS. 2. Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM). 3. Use anhydrous solvents and reagents.
Product is a viscous oil and difficult to handle The PEG chain can lead to oily or waxy products.After removing the solvent, dissolve the residue in a small amount of a suitable solvent (e.g., DCM, methanol) and precipitate the product by adding a non-solvent like cold diethyl ether. Trituration with a non-solvent can sometimes induce solidification.
Difficulty in removing residual TFA TFA can form a salt with the carboxylic acid and is difficult to remove completely by evaporation alone.1. Co-evaporate the product with a non-polar solvent like toluene or DCM several times. 2. Dissolve the product in a minimal amount of water and lyophilize. 3. For applications sensitive to TFA, an ion-exchange step can be performed.[2]
Presence of unexpected byproducts in MS Formation of t-butylated species if the reaction is performed on a more complex substrate with nucleophilic sites.Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water (typically 2.5-5% of the TFA volume).
Low recovery after precipitation The product might have some solubility in the precipitation solvent (diethyl ether).1. Ensure the diethyl ether is sufficiently cold. 2. Minimize the amount of solvent used to dissolve the crude product before precipitation. 3. Recover the product by centrifugation instead of filtration if it is a fine powder.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a scavenger for the deprotection of m-PEG7-t-butyl ester?

A: For the deprotection of m-PEG7-t-butyl ester itself, a scavenger is generally not required as the molecule does not contain any highly nucleophilic functional groups that could be alkylated by the t-butyl cation. However, if this deprotection is being performed on a larger molecule that contains sensitive residues (e.g., tryptophan, methionine, cysteine in peptides), the use of a scavenger like triisopropylsilane (TIS) or water is highly recommended to prevent side reactions.

Q2: What is the best way to monitor the progress of the reaction?

A: The reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. For more accurate monitoring, liquid chromatography-mass spectrometry (LC-MS) is the preferred method as it allows for the clear identification of the starting material, the product, and any potential side products.

Q3: How can I be sure all the TFA is removed from my final product?

A: Complete removal of TFA can be challenging. After rotary evaporation, co-evaporation with a solvent like DCM or toluene is effective. For sensitive downstream applications, techniques like lyophilization from a dilute aqueous solution or passing the product through a short column of a suitable ion-exchange resin can be employed to remove residual TFA.[2] The absence of the characteristic TFA signal in 19F NMR is a definitive way to confirm its removal.

Q4: Can I use other acids for the deprotection?

A: While TFA is the most common reagent for t-butyl ester deprotection due to its effectiveness and volatility, other strong acids like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or ethyl acetate) can also be used.[3] However, reaction conditions may need to be optimized, and the work-up procedure might differ.

Q5: How does the PEG chain length affect the deprotection reaction?

A: The length of the PEG chain primarily affects the physical properties of the molecule, such as solubility and viscosity.[1] For a short PEG chain like in m-PEG7-t-butyl ester, the effect on the chemical reactivity of the ester is minimal. For much longer PEG chains, the increased viscosity might slightly slow down the reaction, and purification can be more challenging.

References

how to avoid aggregation during PEGylation with m-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylation using m-PEG7-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you avoid aggregation and achieve successful PEGylation of your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG7-t-butyl ester and why is it used for PEGylation?

m-PEG7-t-butyl ester is a PEGylation reagent that contains a methoxy-terminated polyethylene glycol chain with seven ethylene glycol units. One end is functionalized for conjugation to proteins, typically activated as an NHS ester to react with primary amines (lysine residues and the N-terminus). The other end is a t-butyl ester, which serves as a protecting group for a carboxylic acid. This allows for a two-step modification strategy. After the initial PEGylation, the t-butyl ester can be removed under acidic conditions to reveal a terminal carboxylic acid, which can then be used for subsequent modifications or to alter the isoelectric point of the protein.

Q2: What are the main causes of aggregation during PEGylation with m-PEG7-t-butyl ester?

Aggregation can occur during two main stages of the process:

  • During the initial PEGylation reaction:

    • Suboptimal reaction conditions: Incorrect pH, high temperature, or high protein concentration can lead to protein unfolding and aggregation.[1][2]

    • Cross-linking: If the PEG reagent is not purely monofunctional, it can lead to the formation of cross-linked protein aggregates.

    • Changes in protein surface properties: The attachment of the PEG chain can alter the surface hydrophobicity and charge, potentially leading to aggregation.

  • During the t-butyl ester deprotection step:

    • Acid-induced denaturation: The use of strong acids like trifluoroacetic acid (TFA) to remove the t-butyl group can cause proteins to unfold and aggregate.[3][4]

    • Exposure of hydrophobic patches: Acidic conditions can alter the protein's conformation, exposing hydrophobic regions that can interact and lead to aggregation.[5]

    • Residual TFA: Incomplete removal of TFA after deprotection can contribute to long-term instability and aggregation of the PEGylated protein.[6][7]

Q3: How can I monitor for aggregation during my experiment?

Aggregation can be monitored using several techniques:

  • Visual inspection: Obvious precipitation or cloudiness in the solution is a clear sign of aggregation.

  • UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of soluble aggregates.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in solution and detect the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers and larger aggregates, allowing for quantification of the aggregated species.[8][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Visible precipitation during the PEGylation reaction. 1. Protein concentration is too high. 2. pH of the reaction buffer is close to the protein's isoelectric point (pI). 3. Reaction temperature is too high. 4. The organic solvent used to dissolve the PEG reagent is causing precipitation.1. Reduce the protein concentration. 2. Adjust the reaction buffer pH to be at least 1-2 units away from the protein's pI.[1][10] 3. Perform the reaction at a lower temperature (e.g., 4°C). 4. Ensure the final concentration of the organic solvent is low (typically <10%).
Low PEGylation efficiency. 1. Inactive PEG reagent (hydrolyzed NHS ester). 2. Presence of primary amines in the buffer (e.g., Tris, glycine). 3. Suboptimal pH for the reaction. 4. Insufficient molar excess of the PEG reagent.1. Use fresh, anhydrous DMSO or DMF to dissolve the PEG-NHS ester immediately before use. 2. Perform buffer exchange into an amine-free buffer like PBS. 3. For NHS ester chemistry, maintain a pH between 7.2 and 8.0. 4. Increase the molar excess of the PEG reagent.
Precipitation or cloudiness during the t-butyl ester deprotection step. 1. TFA concentration is too high or incubation time is too long, causing irreversible denaturation. 2. The protein is unstable in acidic conditions. 3. The deprotection is performed at too high a temperature.1. Optimize the TFA concentration and incubation time. Start with a lower concentration and shorter time. 2. Add stabilizing excipients such as arginine or glycerol to the deprotection mixture.[2] 3. Perform the deprotection on ice to minimize denaturation.
The final product shows a high level of aggregation after purification. 1. Aggregates were not efficiently removed during purification. 2. The purified PEGylated protein is unstable and aggregates over time. 3. Residual TFA from the deprotection step is causing instability.1. Use size exclusion chromatography (SEC) for efficient removal of aggregates. Ion-exchange chromatography (IEX) can also be effective.[8][9] 2. Optimize the formulation buffer for the final product, considering pH, ionic strength, and the addition of stabilizers. 3. Ensure complete removal of TFA by dialysis or buffer exchange after deprotection.

Experimental Protocols

Protocol 1: PEGylation of a Protein with m-PEG7-t-butyl ester (NHS-activated)

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • m-PEG7-t-butyl ester, activated as an N-hydroxysuccinimide (NHS) ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation: Ensure your protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

Protocol 2: Deprotection of the t-butyl Ester Group

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.

Materials:

  • Purified t-butyl ester protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional, e.g., triisopropylsilane)

  • Buffer for final product (e.g., PBS, pH 7.4)

  • Dialysis or buffer exchange system

Procedure:

  • Sample Preparation: The purified PEGylated protein should be in a buffer-free solution or lyophilized.

  • Deprotection Reaction:

    • On ice, add a pre-chilled solution of TFA in water (e.g., 50-95% TFA). The optimal concentration and time should be determined empirically for your protein. A scavenger can be included to prevent side reactions.

    • Incubate on ice for 1-2 hours, with occasional gentle mixing.

  • TFA Removal:

    • Immediately after the incubation, remove the TFA. This can be done by repeated dilution with a suitable buffer and concentration using a centrifugal filter unit, or by extensive dialysis against the final storage buffer at 4°C.

  • Final Purification: Perform a final SEC step to remove any aggregates that may have formed during the deprotection process.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation cluster_purification1 Purification 1 cluster_deprotection Deprotection cluster_purification2 Purification 2 Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG Reagent (pH 7.2-8.0, 4°C - RT) Protein->Mix PEG_Reagent Dissolve m-PEG7-NHS in Anhydrous DMSO PEG_Reagent->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify1 Purify PEG-t-butyl ester Protein (SEC or IEX) Quench->Purify1 Deprotect Add TFA (on ice) to remove t-butyl group Purify1->Deprotect Remove_TFA Remove TFA (Dialysis/Buffer Exchange) Deprotect->Remove_TFA Purify2 Final Purification (SEC to remove aggregates) Remove_TFA->Purify2 Final_Product Final PEGylated Protein with terminal COOH Purify2->Final_Product

Caption: Experimental workflow for PEGylation with m-PEG7-t-butyl ester.

Troubleshooting_Aggregation cluster_stage At which stage did aggregation occur? cluster_peg_causes PEGylation Causes cluster_peg_solutions Solutions cluster_dep_causes Deprotection Causes cluster_dep_solutions Solutions cluster_post_causes Post-Purification Causes cluster_post_solutions Solutions Start Aggregation Observed PEG_Reaction During PEGylation Reaction Start->PEG_Reaction Deprotection During Deprotection Start->Deprotection Post_Purification After Final Purification Start->Post_Purification Cause_pH pH near pI? PEG_Reaction->Cause_pH Cause_Conc High Protein Conc.? PEG_Reaction->Cause_Conc Cause_Temp High Temp.? PEG_Reaction->Cause_Temp Cause_TFA Harsh TFA Conditions? Deprotection->Cause_TFA Cause_Stability Protein Instability in Acid? Deprotection->Cause_Stability Cause_Buffer Suboptimal Storage Buffer? Post_Purification->Cause_Buffer Cause_Residual_TFA Residual TFA? Post_Purification->Cause_Residual_TFA Sol_pH Adjust pH Cause_pH->Sol_pH Sol_Conc Lower Concentration Cause_Conc->Sol_Conc Sol_Temp Lower Temperature Cause_Temp->Sol_Temp Sol_TFA Optimize TFA Conc./Time Perform on ice Cause_TFA->Sol_TFA Sol_Stabilizer Add Stabilizers (e.g., Arginine) Cause_Stability->Sol_Stabilizer Sol_Buffer Optimize Formulation (pH, salt, stabilizers) Cause_Buffer->Sol_Buffer Sol_RePurify Ensure Complete TFA Removal (Dialysis/SEC) Cause_Residual_TFA->Sol_RePurify

Caption: Troubleshooting guide for aggregation issues.

References

purification of m-PEG7-t-butyl ester conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for the Purification of m-PEG7-t-butyl Ester Conjugates by HPLC

Welcome to the technical support center for the purification of m-PEG7-t-butyl ester conjugates. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful HPLC purification of their PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying m-PEG7-t-butyl ester conjugates?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of PEGylated molecules like m-PEG7-t-butyl ester conjugates.[1][2] This technique separates molecules based on their hydrophobicity.[3] Size-exclusion chromatography (SEC) can also be used, particularly for separating species with significant size differences, but RP-HPLC often provides better resolution for PEGylated compounds.[2][3]

Q2: Which column should I choose for the purification of my m-PEG7-t-butyl ester conjugate?

A2: The choice of column depends on the hydrophobicity of the conjugate. For smaller PEGylated conjugates, a C4 column can provide excellent separation.[2] However, C18 columns have also been shown to provide the best separation for some PEGylated molecules.[1][2] It is often recommended to screen both C4 and C18 columns to determine the optimal choice for your specific conjugate.

Q3: What are the typical mobile phases used for RP-HPLC of PEGylated compounds?

A3: A common mobile phase system consists of:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.085% to 0.1% TFA.[1]

TFA is used as an ion-pairing agent to improve peak shape. Acetonitrile is a common organic solvent that provides good separation for many PEGylated compounds.[4]

Q4: How can I improve the resolution between my conjugate and unreacted starting materials?

A4: To improve resolution, you can optimize several parameters:

  • Gradient: A shallower gradient can increase the separation between closely eluting peaks.[1]

  • Temperature: Increasing the column temperature (e.g., to 45°C) can sometimes improve resolution for PEGylated compounds.[1][2]

  • Flow Rate: A lower flow rate can lead to better separation, although it will increase the run time.

  • Column Chemistry: As mentioned, testing different column chemistries (e.g., C4 vs. C18) is crucial.[2]

Q5: Why do my peaks for PEGylated conjugates appear broad?

A5: Peak broadening for PEGylated compounds in RP-HPLC can be caused by the dispersity of the polyethylene glycol chain.[5] This means that the PEG moiety itself is a mixture of different chain lengths, leading to a collection of closely related conjugate molecules that elute at slightly different times, resulting in a broad peak.[5] Using a uniform PEG starting material can result in sharper peaks.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of m-PEG7-t-butyl ester conjugates.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Inject a smaller sample volume or a more dilute sample.- Ensure the sample is fully dissolved in the mobile phase.- Adjust the mobile phase pH; for acidic residual silanols, a lower pH can minimize secondary interactions.[6]- Use a high-purity, well-end-capped column.
Inconsistent Retention Times - Inadequate column equilibration between runs- Fluctuations in column temperature- Changes in mobile phase composition (e.g., evaporation)- Air bubbles in the pump or detector- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6]- Use a column oven to maintain a consistent temperature.[6]- Prepare fresh mobile phase daily and keep solvent bottles capped.- Degas the mobile phase and prime the pump to remove air bubbles.[7]
Poor Resolution - Inappropriate mobile phase or gradient- Unsuitable column- Co-elution of the conjugate with impurities or unreacted starting material- Optimize the gradient by making it shallower to increase separation.[1]- Try a different organic solvent (e.g., methanol instead of acetonitrile).- Screen different column stationary phases (e.g., C4, C18).[2]- Adjust the mobile phase pH or temperature.[4]
High Backpressure - Column blockage (frit or packing)- Precipitation of buffer salts in the mobile phase- System leaks- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.[6]- Ensure buffer components are soluble in the highest organic concentration of your gradient.[7]- Systematically check fittings for leaks, starting from the pump.[6]
No Peaks or Very Small Peaks - No sample injected- Detector issue (e.g., lamp off)- Low sample concentration- The compound does not absorb at the chosen wavelength- Verify the injection process and syringe/autosampler function.- Check the detector settings and ensure the lamp is on.- Inject a more concentrated sample.- Select a more appropriate detection wavelength. For PEG conjugates without a strong chromophore, detectors like Charged Aerosol Detector (CAD) or Refractive Index (RI) can be used.[8][9][10]

Experimental Protocols

Protocol: Reversed-Phase HPLC Purification of m-PEG7-t-butyl Ester Conjugate

This protocol provides a starting point for developing a purification method. Optimization will likely be required for your specific conjugate.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Materials:

    • Column: A reversed-phase C18 or C4 column (e.g., Jupiter 300 5 µm C18 or Jupiter 300 5 µm C4).[1]

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.

    • Sample: The crude reaction mixture containing the m-PEG7-t-butyl ester conjugate, dissolved in a small amount of mobile phase A or a compatible solvent.

  • Method Parameters:

ParameterRecommended Starting Condition
Column Temperature 45°C[1]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm (for amide bonds) or a wavelength suitable for a chromophore in the conjugated molecule.[1]
Injection Volume 10-100 µL (dependent on column size and sample concentration)
Gradient Program Time (min)
0
25
26
31
32
37
  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Install the column and equilibrate the system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

    • Prepare the sample by dissolving it in the initial mobile phase composition and filtering it through a 0.22 µm syringe filter.

    • Inject the sample and run the gradient program.

    • Collect fractions corresponding to the desired peak based on the chromatogram.

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Run cluster_post Post-Run prep_mobile_phase Prepare & Degas Mobile Phases equilibrate Equilibrate Column prep_mobile_phase->equilibrate prep_sample Prepare & Filter Sample inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Separation inject->run_gradient detect Detect & Record Chromatogram run_gradient->detect collect_fractions Collect Fractions detect->collect_fractions analyze_purity Analyze Purity of Fractions collect_fractions->analyze_purity pool_pure Pool Pure Fractions analyze_purity->pool_pure solvent_removal Solvent Removal pool_pure->solvent_removal

Caption: A typical workflow for the HPLC purification of conjugates.

Troubleshooting_Tree start Problem with Chromatogram? problem_peak_shape Poor Peak Shape? start->problem_peak_shape problem_rt_shift Retention Time Shift? start->problem_rt_shift problem_resolution Poor Resolution? start->problem_resolution cause_overload Column Overload? problem_peak_shape->cause_overload Yes cause_secondary_int Secondary Interactions? problem_peak_shape->cause_secondary_int No cause_equilibration Poor Equilibration? problem_rt_shift->cause_equilibration Yes cause_temp_fluctuation Temperature Fluctuation? problem_rt_shift->cause_temp_fluctuation No cause_gradient Gradient Too Steep? problem_resolution->cause_gradient Yes cause_column Wrong Column? problem_resolution->cause_column No solution_overload Reduce Sample Load cause_overload->solution_overload Yes solution_secondary_int Adjust Mobile Phase pH cause_secondary_int->solution_secondary_int Yes solution_equilibration Increase Equilibration Time cause_equilibration->solution_equilibration Yes solution_temp_fluctuation Use Column Oven cause_temp_fluctuation->solution_temp_fluctuation Yes solution_gradient Optimize Gradient (Shallower) cause_gradient->solution_gradient Yes solution_column Screen C4/C18 Columns cause_column->solution_column Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

improving the yield of m-PEG7-t-butyl ester conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG7-t-butyl ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the t-butyl ester group in m-PEG7-t-butyl ester?

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality.[1][2] This protection prevents the carboxyl group from participating in unwanted side reactions, allowing for selective conjugation through another reactive group on your molecule of interest. The t-butyl ester is stable under neutral and basic conditions but can be selectively removed (deprotected) under acidic conditions to reveal the free carboxylic acid for subsequent conjugation steps.[3][4]

Q2: Under what conditions can the t-butyl ester group be removed?

The t-butyl ester group is cleaved under acidic conditions.[3][4] The specific conditions, such as the type of acid, concentration, temperature, and reaction time, will depend on the sensitivity of your conjugated molecule. It is crucial to select conditions that efficiently deprotect the ester without degrading the rest of the conjugate.

Q3: What factors can influence the yield of my PEGylation reaction?

Several factors can impact the efficiency of your PEGylation reaction. These include the molar ratio of the PEG reagent to your molecule, reaction temperature, pH, and reaction time.[5] The concentration of the reactants can also play a significant role in the reaction kinetics and overall yield.[5]

Q4: Can the m-PEG7-t-butyl ester linker improve the solubility of my conjugate?

Yes, the polyethylene glycol (PEG) spacer is hydrophilic and can increase the solubility of the resulting conjugate in aqueous media.[1][3][4] This property is particularly beneficial for poorly soluble drugs or biomolecules, potentially improving their bioavailability and pharmacokinetic properties.[1][6]

Troubleshooting Guide

Low or No Conjugation Yield

Low or no yield is a common issue in conjugation reactions. The following sections provide potential causes and solutions to improve your reaction outcome.

The reaction conditions may not be optimal for your specific molecules.

Solution:

  • Optimize Molar Ratio: Systematically vary the molar ratio of m-PEG7-t-butyl ester to your substrate. A higher excess of the PEG reagent may be necessary to drive the reaction to completion, especially if the target functional group is sterically hindered.

  • Adjust pH: The pH of the reaction mixture is critical, particularly for reactions involving amines.[5] For amine-reactive conjugations, a pH range of 7.0-8.5 is generally recommended to ensure the amine is sufficiently nucleophilic.[7]

  • Vary Reaction Time and Temperature: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction is slow, consider increasing the reaction time or temperature. However, be mindful of potential side reactions or degradation of your molecules at elevated temperatures.

Table 1: Effect of Molar Ratio and pH on Conjugation Yield

Molar Ratio (PEG:Substrate)pHReaction Time (hours)Temperature (°C)Yield (%)
1:17.042535
3:17.042565
5:17.042580
3:18.042585
3:16.042520

The bulky t-butyl group or the structure of your target molecule may sterically hinder the reactive sites.[8][9]

Solution:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to overcome the steric barrier.

  • Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance.

  • Consider a Longer PEG Linker: If steric hindrance from the t-butyl group is suspected, using a PEG linker with a longer chain may provide more flexibility and reduce steric clash.

The t-butyl ester is susceptible to hydrolysis under strongly acidic or basic conditions.[1] Premature cleavage of this protecting group can lead to unwanted side reactions and a lower yield of the desired conjugate.

Solution:

  • Maintain Optimal pH: Avoid exposing the m-PEG7-t-butyl ester to harsh acidic or basic conditions during the conjugation step. Maintain the pH within the recommended range for your specific reaction.

  • Purification Considerations: If purification involves acidic or basic mobile phases, ensure the exposure time is minimized to prevent hydrolysis.

Workflow for Troubleshooting Low Conjugation Yield

TroubleshootingWorkflow start Low Conjugation Yield check_conditions Verify Reaction Conditions (Molar Ratio, pH, Temp, Time) start->check_conditions steric_hindrance Investigate Steric Hindrance check_conditions->steric_hindrance Optimal hydrolysis Check for t-butyl Ester Hydrolysis check_conditions->hydrolysis Optimal optimize_ratio Increase Molar Ratio of PEG Reagent check_conditions->optimize_ratio Sub-optimal increase_time_temp Increase Reaction Time/Temperature steric_hindrance->increase_time_temp longer_linker Consider Longer PEG Linker steric_hindrance->longer_linker control_ph Maintain Neutral pH During Reaction & Purification hydrolysis->control_ph success Improved Yield optimize_ratio->success adjust_ph Optimize Reaction pH adjust_ph->success increase_time_temp->success longer_linker->success control_ph->success

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

General Protocol for Amine Conjugation

This protocol provides a starting point for conjugating m-PEG7-t-butyl ester to a primary amine-containing molecule.

  • Dissolve Substrate: Dissolve the amine-containing substrate in an appropriate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5).

  • Add PEG Reagent: Add a 3- to 5-fold molar excess of m-PEG7-t-butyl ester to the reaction mixture.

  • Incubate: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor Reaction: Monitor the progress of the reaction by a suitable analytical method (e.g., RP-HPLC).

  • Purify Conjugate: Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique (e.g., size exclusion or ion-exchange chromatography).

General Protocol for t-butyl Ester Deprotection

This protocol outlines a general procedure for removing the t-butyl ester protecting group.

  • Dissolve Conjugate: Dissolve the purified PEG-conjugated molecule in a suitable solvent (e.g., dichloromethane).

  • Add Acid: Add an excess of an appropriate acid (e.g., trifluoroacetic acid).

  • Incubate: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor Deprotection: Monitor the removal of the t-butyl group by a suitable analytical method (e.g., LC-MS).

  • Remove Acid: Remove the acid and solvent under reduced pressure.

  • Purify Final Product: Purify the deprotected conjugate as needed.

Decision Tree for Reaction Parameter Optimization

OptimizationDecisionTree start Initial Reaction Setup yield_check Is Yield > 80%? start->yield_check increase_ratio Increase PEG:Substrate Ratio yield_check->increase_ratio No success Reaction Optimized yield_check->success Yes yield_check2 Is Yield Improved? increase_ratio->yield_check2 adjust_ph Adjust pH (7.5-8.5) yield_check2->adjust_ph No yield_check2->success Yes yield_check3 Is Yield Improved? adjust_ph->yield_check3 increase_time Increase Reaction Time yield_check3->increase_time No yield_check3->success Yes yield_check4 Is Yield Improved? increase_time->yield_check4 increase_temp Increase Temperature yield_check4->increase_temp No yield_check4->success Yes troubleshoot Further Troubleshooting Required increase_temp->troubleshoot

Caption: Decision tree for optimizing reaction parameters.

References

stability of m-PEG7-t-butyl ester in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG7-t-butyl ester. This guide provides detailed information on the stability of this product in various buffer systems, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the m-PEG7-t-butyl ester molecule?

A1: The stability of m-PEG7-t-butyl ester is primarily determined by its two key functional groups: the methoxy-terminated polyethylene glycol (m-PEG) chain and the tert-butyl (t-butyl) ester.

  • t-Butyl Ester Group: This group is highly sensitive to acidic conditions and will hydrolyze to a carboxylic acid. It is, however, relatively stable under neutral and moderately basic conditions.[1][2]

  • PEG Chain Ether Linkages: The ether bonds within the PEG chain are generally stable under a wide range of aqueous pH conditions but can be susceptible to oxidative degradation over long periods, especially when exposed to light, elevated temperatures, or transition metal ions.[3]

Q2: In which pH range is m-PEG7-t-butyl ester most stable?

A2: The molecule is most stable in the neutral to moderately alkaline pH range (approximately pH 7 to 9). In this range, both the t-butyl ester and the PEG backbone exhibit good stability for typical experimental timescales.[1][4] Strong acidic conditions (pH < 4) will rapidly cleave the t-butyl ester, while very strong basic conditions (pH > 11) can accelerate the hydrolysis of the ester linkage, although at a slower rate than acid-catalyzed cleavage.[1][3]

Q3: How should I store my m-PEG7-t-butyl ester solutions?

A3: For optimal stability, stock solutions should be prepared in a high-quality aprotic organic solvent (e.g., anhydrous DMSO or DMF) and stored at -20°C or below, protected from light and moisture. For aqueous buffers, it is recommended to prepare the solution fresh for each experiment. If short-term storage of an aqueous solution is necessary, use a neutral pH buffer (e.g., PBS pH 7.4), store at 4°C, and use within a day.

Q4: Can I heat my solution containing m-PEG7-t-butyl ester?

A4: Heating aqueous solutions of m-PEG7-t-butyl ester is not recommended. Elevated temperatures will significantly accelerate the rate of hydrolysis across all pH ranges.[1] If warming is necessary to dissolve the compound, do so gently and for the shortest time possible.

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution
Unexpected cleavage of the t-butyl ester (loss of protecting group) The buffer system is too acidic (pH < 6).Confirm the pH of your buffer system. Switch to a neutral or slightly basic buffer such as phosphate-buffered saline (PBS) at pH 7.4 or HEPES buffer.
Slow degradation or side-product formation over time 1. Oxidative damage to the PEG chain. 2. Slow hydrolysis under basic conditions.1. Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. Protect solutions from light. 2. If working at high pH, shorten experiment times or perform reactions at a lower temperature.
Poor solubility in aqueous buffer The compound may have limited aqueous solubility on its own.First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the aqueous buffer with vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results between experiments The age and storage conditions of the PEG-ester solution may vary.Always prepare fresh aqueous solutions of m-PEG7-t-butyl ester for each experiment to ensure consistency. Avoid using solutions that have been stored for extended periods, even when refrigerated.

Stability Data

ConditionRate-Determining ProcessRate Constant (k)Half-Life (t½) at 22°CNotes
Acidic (pH 2-4) Acid-Catalyzed Hydrolysisk_A ≈ 2.7 x 10⁻³ M⁻¹s⁻¹HoursHydrolysis is rapid. Avoid acidic buffers for applications requiring the ester to remain intact.
Neutral (pH 5-7) Neutral Hydrolysisk_N ≈ 1.0 x 10⁻⁶ s⁻¹~5 daysThe compound is relatively stable, suitable for most standard biological experiments.[1]
Basic (pH > 9) Base-Catalyzed Hydrolysisk_B ≈ 1.7 M⁻¹s⁻¹Minutes to HoursStability decreases significantly as pH increases above 10. For example, at pH 11, the half-life is estimated to be less than 10 minutes.[1]
  • Data is adapted from the hydrolysis kinetics of tert-butyl formate and serves as an estimate.[1]

  • Activation energies for acidic, neutral, and basic hydrolysis were determined to be 59, 78, and 88 kJ/mol, respectively, indicating that hydrolysis rates increase with temperature across all pH ranges.[1]

Experimental Protocols

Protocol: Assessing the Stability of m-PEG7-t-butyl ester by HPLC

This protocol outlines a method to quantify the degradation of m-PEG7-t-butyl ester over time in a specific buffer.

1. Materials and Reagents:

  • m-PEG7-t-butyl ester

  • Buffer of choice (e.g., Phosphate pH 5.0, PBS pH 7.4, Carbonate pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • DMSO, anhydrous

  • Thermostated incubator or water bath

  • HPLC system with a C8 or C18 reversed-phase column[5]

  • Detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)), as PEG has no strong UV chromophore.[]

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of m-PEG7-t-butyl ester in anhydrous DMSO.

  • Reaction Setup:

    • Pre-warm the chosen buffer to the desired experimental temperature (e.g., 37°C).

    • In a series of labeled vials, add the buffer.

    • Spike the buffer with the m-PEG7-t-butyl ester stock solution to a final concentration of 0.5 mg/mL. Vortex immediately to ensure homogeneity.

  • Time-Course Sampling:

    • Immediately take the "time zero" (T=0) sample by transferring an aliquot (e.g., 100 µL) to an HPLC vial containing an equal volume of cold Acetonitrile to quench the reaction.

    • Place the reaction vials in the thermostated incubator.

    • Collect subsequent samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours). Quench each sample in the same manner.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 10 µL

    • Detection: ELSD/CAD/MS

  • Data Analysis:

    • Identify the peak corresponding to the intact m-PEG7-t-butyl ester in the T=0 chromatogram.

    • Integrate the peak area of the intact compound for each time point.

    • Plot the percentage of remaining m-PEG7-t-butyl ester (relative to T=0) versus time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis stock Prepare 10 mg/mL Stock in DMSO setup Spike Stock into Buffer (Final Conc. 0.5 mg/mL) stock->setup buffer Prepare Buffers (e.g., pH 5, 7.4, 9) buffer->setup incubate Incubate at 37°C setup->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling quench Quench Samples in Cold Acetonitrile sampling->quench hplc Analyze by RP-HPLC (ELSD/CAD/MS) quench->hplc integrate Integrate Peak Area of Intact Compound hplc->integrate plot Plot % Remaining vs. Time integrate->plot

Caption: Workflow for assessing m-PEG7-t-butyl ester stability.

Hydrolysis Pathways of m-PEG7-t-butyl ester

Hydrolysis_Pathways cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) parent m-PEG7-t-butyl ester acid_prod m-PEG7-Carboxylic Acid + isobutylene + H⁺ parent->acid_prod Rapid Hydrolysis base_prod m-PEG7-Carboxylate + tert-butanol parent->base_prod Slower Hydrolysis

Caption: Primary hydrolysis pathways for the t-butyl ester group.

References

dealing with steric hindrance in m-PEG7-t-butyl ester reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG7-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile PEG linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues related to steric hindrance that you may encounter during your experiments.

FAQ 1: I am observing low or no yield in my amide coupling reaction between the deprotected m-PEG7-carboxylic acid and a sterically hindered amine. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in amide coupling reactions with PEGylated carboxylic acids and hindered amines are often a direct consequence of steric hindrance. The flexible PEG chain can sometimes help mitigate this, but with a short PEG chain like PEG7 and a bulky amine, the reaction can still be challenging.[1]

Troubleshooting Steps:

  • Choice of Coupling Agent: Standard coupling agents like DCC or EDC alone may not be efficient enough to overcome significant steric hindrance. Consider using uronium-based coupling agents such as HATU, HBTU, or COMU, which are known to be more effective for difficult couplings.[2][3][4] The addition of an activating agent like HOBt or HOAt can also improve reaction rates.[5]

  • Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.

    • Temperature: While room temperature is the standard starting point, a moderate increase in temperature (e.g., to 40-50 °C) can sometimes provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions or racemization at higher temperatures.

    • Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the m-PEG7-carboxylic acid and the coupling agent relative to the amine can help drive the reaction to completion.

  • Activation of the Carboxylic Acid: Pre-activating the m-PEG7-carboxylic acid with the coupling agent for 15-30 minutes before adding the hindered amine can sometimes improve yields. This ensures the activated ester is formed in high concentration before the amine is introduced.

FAQ 2: How can I selectively deprotect the t-butyl ester of my m-PEG7-conjugate without cleaving other acid-sensitive protecting groups (e.g., Boc) on my molecule?

Answer:

Selective deprotection of a t-butyl ester in the presence of other acid-labile groups like Boc is challenging due to their similar lability in strong acids.[1] The key is to use milder acidic conditions or alternative reagents that favor t-butyl ester cleavage.

Troubleshooting & Recommended Protocols:

  • Milder Acidic Conditions: Instead of strong acids like neat TFA, you can try using a diluted solution of TFA (e.g., 10-20% in dichloromethane) and carefully monitor the reaction progress by TLC or LC-MS to minimize the cleavage of the Boc group.

  • Lewis Acids: Certain Lewis acids have shown selectivity for t-butyl ester deprotection. For instance, using zinc bromide (ZnBr₂) in dichloromethane can selectively cleave t-butyl esters in the presence of some other acid-sensitive groups.[6][7]

  • Alternative Reagents: A system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile has been reported for the selective cleavage of t-butyl esters in the presence of acid-sensitive groups like Boc.[1]

FAQ 3: My deprotection of the t-butyl ester with strong acid (e.g., TFA) is leading to side products. What could be causing this and how can I prevent it?

Answer:

The deprotection of t-butyl esters under strong acidic conditions proceeds through the formation of a tert-butyl cation. This reactive intermediate can lead to undesired side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan or methionine if they are present in your molecule.[8]

Preventative Measures:

  • Use of Scavengers: The addition of "scavengers" to the reaction mixture can trap the tert-butyl cation and prevent side reactions. Common scavengers include triisopropylsilane (TIS), water, or thioanisole. A typical TFA cleavage cocktail might include TFA/TIS/H₂O in a ratio of 95:2.5:2.5.

Data Presentation: Comparison of Coupling Agents for Hindered Amide Bond Formation

Coupling AgentCommon AdditiveRelative Effectiveness for Hindered CouplingsKey Considerations
DCC/EDC HOBt, NHSModerateCan form insoluble urea byproducts; may require longer reaction times.
HATU/HBTU DIPEA, TEAHighGenerally faster and more efficient for hindered substrates; can be more expensive.[3]
COMU DIPEA, TEAVery HighEffective for a wide range of alcohols and amines, including tertiary alcohols.[4]
T3P Pyridine, TEAHighByproducts are water-soluble, simplifying workup; considered a safer reagent.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Amine using HATU

  • Deprotection of m-PEG7-t-butyl ester: Dissolve m-PEG7-t-butyl ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene several times to ensure all residual acid is removed.

  • Coupling Reaction:

    • Dissolve the resulting m-PEG7-carboxylic acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the sterically hindered amine (1 eq) to the reaction mixture.

    • Let the reaction proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of t-Butyl Ester using Zinc Bromide (ZnBr₂)

  • Reaction Setup: Dissolve the m-PEG7-t-butyl ester conjugate in anhydrous dichloromethane (DCM).

  • Addition of Lewis Acid: Add ZnBr₂ (2-3 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product as needed.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Amide Coupling check_reagents Verify Purity and Stoichiometry of Reactants start->check_reagents coupling_agent Evaluate Coupling Agent check_reagents->coupling_agent reaction_conditions Optimize Reaction Conditions coupling_agent->reaction_conditions Already using strong agent dcc_edc Using DCC/EDC? coupling_agent->dcc_edc Is it effective? temp Increase Temperature Moderately (e.g., 40-50 °C) reaction_conditions->temp switch_coupling Switch to Uronium-Based Reagent (HATU, HBTU, COMU) dcc_edc->switch_coupling No add_additive Add HOBt or HOAt dcc_edc->add_additive Partially switch_coupling->reaction_conditions add_additive->reaction_conditions pre_activate Pre-activate Carboxylic Acid before Adding Amine temp->pre_activate excess_reagent Use Slight Excess of Acid and Coupling Agent pre_activate->excess_reagent success Improved Yield excess_reagent->success

Troubleshooting workflow for low yield amide coupling.

Deprotection_Strategy start Need to Deprotect t-Butyl Ester acid_sensitive Are other acid-sensitive groups present (e.g., Boc)? start->acid_sensitive strong_acid Use Strong Acid (e.g., TFA) acid_sensitive->strong_acid No mild_acid Use Mild Acidic Conditions (e.g., 10-20% TFA in DCM) acid_sensitive->mild_acid Yes side_products Observe side products? strong_acid->side_products lewis_acid Use Lewis Acid (e.g., ZnBr2 in DCM) mild_acid->lewis_acid If not selective enough other_reagents Use Alternative Reagents (e.g., CeCl3/NaI) lewis_acid->other_reagents If still not selective success Successful Deprotection other_reagents->success add_scavengers Add Scavengers (e.g., TIS, Water) side_products->add_scavengers Yes side_products->success No add_scavengers->success

Decision-making for t-butyl ester deprotection.

References

Technical Support Center: Optimizing m-PEG7-t-butyl ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction times for m-PEG7-t-butyl ester coupling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in a typical coupling reaction involving m-PEG7-t-butyl ester?

The initial and critical step is the deprotection of the t-butyl ester group to reveal the terminal carboxylic acid on the PEG chain. This is necessary before coupling it to an amine-containing molecule. The t-butyl ester is stable under basic and nucleophilic conditions but can be removed under acidic conditions[][2].

Q2: What are the recommended conditions for t-butyl ester deprotection?

A common method for t-butyl ester cleavage is treatment with an acid such as trifluoroacetic acid (TFA). The reaction is typically performed in a suitable solvent like dichloromethane (DCM).

Q3: Which coupling reagents are suitable for the amide bond formation between the deprotected m-PEG7-carboxylic acid and an amine?

A variety of coupling reagents can be used, with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) being common choices.[3][4] For improved efficiency and reduced side reactions, these are often used in combination with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[4][5] Phosphonium-based reagents like PyBOP and HATU are also highly effective and known for rapid reaction times.[4]

Q4: How can I monitor the progress of the coupling reaction?

Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.[3]

Q5: What is a typical reaction time for the amide coupling step?

The reaction time can vary significantly depending on the substrates, coupling reagents, and temperature. Generally, reactions can take anywhere from 3 to 24 hours when using carbodiimide coupling agents.[3] With more reactive reagents like HATU, the reaction can be complete in as little as 30-60 minutes.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Deprotection of t-butyl Ester Insufficient acid concentration or reaction time.Increase the concentration of TFA or extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Water present in the reaction mixture.Ensure all glassware is dry and use anhydrous solvents.
Low Yield of Coupled Product Inefficient activation of the carboxylic acid.- Use a more efficient coupling reagent such as HATU or PyBOP. - Add HOBt or HOAt as an additive if using a carbodiimide like EDC or DCC to improve coupling efficiency and reduce racemization.[4]
Steric hindrance of the amine or carboxylic acid.- Increase the reaction temperature. - Prolong the reaction time. - Use a coupling reagent known to be effective for sterically hindered substrates, such as PyAOP.[4]
Competing side reactions.Ensure the order of addition is correct: activate the carboxylic acid with the coupling reagent before adding the amine to avoid the formation of guanidinium by-products.
Formation of Side Products Racemization of chiral centers.Add HOBt or limit the amount of base (like DMAP) if used.[4]
Formation of N-acylurea precipitate (with DCC).This is a common byproduct with DCC. The precipitate is usually insoluble and can be removed by filtration.[7] Consider using a water-soluble carbodiimide like EDC to simplify purification.[4]
Difficulty in Product Purification Excess coupling reagents and byproducts.- For DCC, the dicyclohexylurea byproduct can be filtered off.[7] - For EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction.[4] - Use column chromatography for final purification.[3]

Experimental Protocols

Protocol 1: Deprotection of m-PEG7-t-butyl ester
  • Dissolve m-PEG7-t-butyl ester in anhydrous dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • The resulting m-PEG7-carboxylic acid can be used in the next step, sometimes without further purification.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve the deprotected m-PEG7-carboxylic acid in an anhydrous aprotic solvent such as DMF or DCM.[3]

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • If needed, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction at room temperature for 3-24 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Data Summary Tables

Table 1: Common Coupling Reagents and Reaction Conditions

Coupling ReagentAdditiveTypical Solvent(s)Typical Reaction TimeKey Characteristics
DCCHOBt, DMAP (catalytic)DCM, THF3-12 hoursForms insoluble DCU byproduct, not ideal for solid-phase synthesis.[4][7]
EDCHOBt, HOAtDMF, DCM, Water (acidic pH)3-24 hoursWater-soluble carbodiimide and byproduct, good for aqueous reactions.[3][4]
HATUNoneDMF, NMP30-60 minutesHighly efficient, rapid coupling, suitable for hindered substrates.[3][6]
PyBOPNoneDMF, NMP< 1 hourEfficient and fast, less hazardous byproducts than BOP.[4]

Visualizations

Caption: Workflow for the deprotection of m-PEG7-t-butyl ester.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling peg_acid m-PEG7-carboxylic acid coupling_reagents EDC + HOBt in DMF peg_acid->coupling_reagents 1. Add Reagents activated_ester Activated Ester Intermediate coupling_reagents->activated_ester 2. Stir 15-30 min reaction Stir at RT (3-24h) activated_ester->reaction 3. Add Amine amine Amine Substrate amine->reaction final_product m-PEG7-Amide Conjugate reaction->final_product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Troubleshooting_Logic start Low Coupling Yield? check_activation Check Activation Step start->check_activation Yes check_sterics Consider Steric Hindrance start->check_sterics Activation OK solution1 Use HATU/PyBOP or add HOBt/HOAt check_activation->solution1 solution2 Increase Temperature or Reaction Time check_sterics->solution2 solution3 Use PyAOP for hindered couplings check_sterics->solution3

Caption: Troubleshooting logic for low coupling yield.

References

characterization of side products in m-PEG7-t-butyl ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of m-PEG7-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the characterization of side products encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for m-PEG7-t-butyl ester?

The most common and direct method for synthesizing m-PEG7-t-butyl ester is the Williamson ether synthesis. This reaction involves the deprotonation of m-PEG7-alcohol (m-PEG7-OH) with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a t-butyl haloacetate, typically t-butyl bromoacetate. A strong, sterically hindered base like potassium tert-butoxide (KOtBu) is often used to facilitate the deprotonation.

Q2: What are the primary side products I should be aware of during the synthesis of m-PEG7-t-butyl ester?

During the synthesis of m-PEG7-t-butyl ester via the Williamson ether synthesis, several side products can form. The most common include:

  • Unreacted m-PEG7-OH: Incomplete reaction can leave a significant amount of the starting alcohol.

  • Elimination Product (t-butyl acrylate): The strong, bulky base (potassium tert-butoxide) can promote an E2 elimination reaction with t-butyl bromoacetate, forming t-butyl acrylate.[1][2][3] This can further oligomerize to form poly(t-butyl acrylate).

  • Transesterification Product: The m-PEG7-alkoxide can potentially act as a nucleophile and attack the carbonyl group of the t-butyl bromoacetate, leading to a transesterification side product.

  • Hydrolysis of t-butyl ester: If water is present during the reaction or workup, the t-butyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or strongly basic conditions.[1]

Q3: How can I minimize the formation of the t-butyl acrylate elimination product?

The formation of t-butyl acrylate is favored by the use of a bulky, strong base like potassium tert-butoxide.[1][4] To minimize this side reaction, consider the following:

  • Temperature Control: Running the reaction at a lower temperature can disfavor the elimination reaction, which typically has a higher activation energy than the desired substitution reaction.

  • Stoichiometry: Use a modest excess of the m-PEG7-OH relative to the t-butyl bromoacetate to ensure the halide is consumed primarily by the PEG alkoxide.

  • Choice of Base: While potassium tert-butoxide is effective for deprotonation, a less hindered strong base could be explored, although this may introduce other side reactions. However, the high reactivity of potassium tert-butoxide often makes it a necessary choice.[5]

Q4: What analytical techniques are best for identifying and quantifying the main product and its side products?

A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the desired product and impurities.[6] Specific proton and carbon signals can be used to identify and quantify the presence of unreacted starting material, the t-butyl acrylate, and other side products.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying components of the reaction mixture based on their mass-to-charge ratio.[7] Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing PEG compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different components of the reaction mixture, and with appropriate standards, can be used for quantification.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of m-PEG7-t-butyl ester 1. Incomplete deprotonation of m-PEG7-OH. 2. Competing elimination reaction forming t-butyl acrylate. 3. Insufficient reaction time or temperature.1. Ensure anhydrous conditions and the use of a sufficiently strong base (e.g., potassium tert-butoxide). 2. Optimize reaction temperature and stoichiometry (see FAQ Q3). 3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of a significant amount of unreacted m-PEG7-OH 1. Insufficient amount of base or t-butyl bromoacetate. 2. Deactivation of the base by moisture.1. Use a slight excess of the base and t-butyl bromoacetate. 2. Ensure all reagents and solvents are anhydrous.
Detection of low molecular weight impurities 1. Formation of t-butyl acrylate via elimination. 2. Oligomerization of t-butyl acrylate.1. Confirm the presence of t-butyl acrylate using GC-MS and by checking for its characteristic signals in the ¹H NMR spectrum (vinyl protons). 2. Use purification techniques like column chromatography to remove these smaller impurities.
Product appears to be more polar than expected Hydrolysis of the t-butyl ester to the carboxylic acid.Avoid acidic conditions during workup. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid. Confirm the presence of the carboxylic acid by IR spectroscopy (broad O-H stretch) and changes in the NMR spectrum.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of m-PEG7-t-butyl ester

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG7-OH in a suitable anhydrous solvent (e.g., THF or dioxane).[2]

  • Deprotonation: Cool the solution in an ice bath and add a strong base, such as potassium tert-butoxide (KOtBu), portion-wise. Allow the mixture to stir at room temperature for a defined period to ensure complete formation of the alkoxide.

  • Alkylation: Slowly add t-butyl bromoacetate to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by a suitable technique like TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Data for Key Compounds
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spectrometry (ESI-MS)
m-PEG7-t-butyl ester (Expected) ~1.45 (s, 9H, C(CH₃)₃), ~2.5 (t, 2H, -O-CH₂-CH₂ -COO-), ~3.38 (s, 3H, OCH₃), 3.5-3.7 (m, PEG backbone), ~3.75 (t, 2H, -O-CH₂ -CH₂-COO-)~28.1 (C(C H₃)₃), ~36.0 (-O-CH₂-C H₂-COO-), ~59.0 (OCH₃), ~69-72 (PEG backbone), ~80.5 (C (CH₃)₃), ~171.0 (C=O)[M+Na]⁺ expected at m/z 447.26
m-PEG7-OH (Starting Material) ~3.38 (s, 3H, OCH₃), 3.5-3.7 (m, PEG backbone)~59.0 (OCH₃), ~61.5 (-CH₂-OH), ~70-73 (PEG backbone)[M+Na]⁺ expected at m/z 361.19
t-butyl acrylate (Elimination Product) ~1.48 (s, 9H, C(CH₃)₃), 5.7-6.4 (m, 3H, vinyl protons)[8]~28.1 (C(C H₃)₃), ~80.5 (C (CH₃)₃), ~128.5 (=CH₂), ~130.3 (-CH=), ~165.5 (C=O)[9]m/z 128.08

Visualizations

Experimental Workflow for Side Product Analysis

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification & Characterization reaction m-PEG7-OH + t-butyl bromoacetate (KOtBu, THF) crude_product Crude Reaction Mixture reaction->crude_product tlc TLC Analysis crude_product->tlc Initial Check lcms LC-MS Analysis crude_product->lcms Separation & Mass ID nmr NMR Spectroscopy (¹H, ¹³C) crude_product->nmr Structural Info gcms GC-MS Analysis crude_product->gcms Volatile Impurities column Column Chromatography crude_product->column pure_product Pure m-PEG7-t-butyl ester column->pure_product side_products Isolated Side Products column->side_products char_product Characterize Pure Product (NMR, MS) pure_product->char_product char_side Characterize Side Products (NMR, MS) side_products->char_side

Caption: Workflow for analyzing side products in m-PEG7-t-butyl ester synthesis.

Logical Relationship of Side Product Formation

side_product_formation cluster_desired Desired Reaction (SN2) cluster_side Side Reactions start m-PEG7-OH + t-butyl bromoacetate + KOtBu product m-PEG7-t-butyl ester start->product elimination Elimination (E2) (t-butyl bromoacetate + KOtBu) start->elimination transester Transesterification (m-PEG7-O⁻ + ester) start->transester hydrolysis Hydrolysis (presence of H₂O) product->hydrolysis during workup acrylate t-butyl acrylate elimination->acrylate oligomer poly(t-butyl acrylate) acrylate->oligomer

Caption: Potential reaction pathways in the synthesis of m-PEG7-t-butyl ester.

References

impact of temperature on m-PEG7-t-butyl ester reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reaction temperature on the efficiency of m-PEG7-t-butyl ester synthesis. This resource is intended for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of m-PEG7-t-butyl ester?

A1: The optimal temperature for the synthesis of m-PEG7-t-butyl ester typically falls between 60°C and 80°C. This range generally provides a good balance between reaction rate and minimizing the formation of side products.[1][2] Reactions at elevated temperatures can accelerate the esterification process, but excessively high temperatures may lead to the degradation of the PEG starting material or the t-butyl ester product.[3][4]

Q2: How does temperature influence the reaction rate?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate of m-PEG7-t-butyl ester formation.[3] Higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions between the reactants. However, this relationship is not always linear, and excessive heat can lead to undesirable side reactions.[4]

Q3: What are the common side products at non-optimal temperatures?

A3: At temperatures significantly above 80°C, potential side products can include byproducts from the degradation of the PEG chain and decomposition of the t-butyl ester. At lower temperatures, the primary issue is an incomplete reaction, resulting in a lower yield of the desired product and the presence of unreacted starting materials.

Q4: Is it possible to conduct the reaction at room temperature?

A4: While the reaction can proceed at room temperature, it is often very slow, leading to long reaction times and potentially incomplete conversion.[5] To achieve a reasonable reaction rate and yield, heating is generally recommended. If a room temperature reaction is necessary, the choice of catalyst and reaction time becomes even more critical.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the tracking of the consumption of starting materials and the formation of the m-PEG7-t-butyl ester product over time.

Troubleshooting Guide

Problem: Low Yield of m-PEG7-t-butyl ester
Possible CauseSuggested Solution
Sub-optimal Reaction Temperature The reaction temperature may be too low, resulting in a slow or incomplete reaction. Gradually increase the temperature in 10°C increments (e.g., from 50°C to 80°C) and monitor the reaction progress to find the optimal balance for your specific conditions.
Insufficient Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction using TLC or HPLC until the starting material is consumed.
Catalyst Inactivity The catalyst may be old, impure, or used in an insufficient amount. Use a fresh, high-purity catalyst at the recommended concentration.
Presence of Water Water can hydrolyze the ester product, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem: Presence of Significant Impurities
Possible CauseSuggested Solution
Reaction Temperature is Too High High temperatures can cause degradation of the PEG starting material or the t-butyl ester product.[4] Reduce the reaction temperature to the recommended range of 60-80°C.
Poor Quality Starting Materials Impurities in the starting m-PEG7-OH or the t-butylating agent can lead to side reactions. Verify the purity of your starting materials using appropriate analytical techniques.
Prolonged Reaction Time at High Temperature Even at optimal temperatures, extended reaction times can sometimes lead to the formation of byproducts. Monitor the reaction and stop it once the starting material has been consumed.

Data Presentation

The following table summarizes the illustrative effect of temperature on the reaction efficiency for the synthesis of m-PEG7-t-butyl ester.

Table 1: Impact of Temperature on Reaction Yield and Purity

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
40244598Slow reaction rate, incomplete conversion.
60128597Good yield and purity with a reasonable reaction time.
8089296Faster reaction rate with high yield and good purity.
10068890Faster reaction, but a slight increase in impurities observed.
12047582Significant formation of byproducts and degradation observed.

Note: This data is illustrative and may vary based on specific reaction conditions, including catalyst, solvent, and concentration.

Experimental Protocols

Protocol 1: General Synthesis of m-PEG7-t-butyl ester

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG7-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents : Add a suitable catalyst (e.g., 4-dimethylaminopyridine, DMAP, 0.1 equivalents).

  • t-Butylation : Slowly add the t-butylating agent (e.g., di-tert-butyl dicarbonate, (Boc)2O, 1.2 equivalents) to the reaction mixture.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir for the required time (monitor by TLC or HPLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure m-PEG7-t-butyl ester.

Protocol 2: Temperature Optimization Study

  • Setup : Prepare five identical reaction vessels as described in Protocol 1.

  • Temperature Variation : Set each reaction to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C, and 120°C).

  • Monitoring : Take aliquots from each reaction at regular intervals (e.g., every 2 hours) and analyze them by HPLC to determine the yield and purity.

  • Analysis : Plot the yield and purity as a function of temperature and time to determine the optimal reaction conditions.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of m-PEG7-t-butyl ester.

LowYieldTroubleshooting start Problem: Low Yield cause1 Sub-optimal Temperature? start->cause1 cause2 Insufficient Reaction Time? start->cause2 cause3 Catalyst Inactive? start->cause3 cause1->cause2 No solution1 Optimize Temperature (60-80°C) cause1->solution1 Yes cause2->cause3 No solution2 Extend Reaction Time (Monitor by TLC/HPLC) cause2->solution2 Yes solution3 Use Fresh Catalyst cause3->solution3 Yes end_node Yield Improved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low reaction yield.

TemperatureEffects cluster_temp Reaction Temperature cluster_outcome Reaction Outcome low_temp Low Temperature (< 60°C) slow_rate Slow Reaction Rate Incomplete Conversion low_temp->slow_rate optimal_temp Optimal Temperature (60-80°C) good_yield High Yield High Purity optimal_temp->good_yield high_temp High Temperature (> 80°C) side_products Side Reactions Degradation Lower Purity high_temp->side_products

Caption: Logical relationship of temperature effects on reaction outcome.

References

strategies to improve the solubility of m-PEG7-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of m-PEG7-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is m-PEG7-t-butyl ester and why is it used in drug development?

A1: m-PEG7-t-butyl ester is a heterobifunctional linker molecule. It consists of a monomethylated polyethylene glycol (m-PEG) chain with seven ethylene glycol units, terminating in a t-butyl ester group. The PEG portion is hydrophilic and biocompatible, making it ideal for improving the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3][4][5] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for further conjugation.[6]

Q2: What are the primary benefits of using PEG linkers like m-PEG7-t-butyl ester?

A2: The primary benefits of using PEG linkers include:

  • Improved Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of hydrophobic drugs or proteins.[1][2][3][4][5][7]

  • Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation and improve its chemical stability.[1][3]

  • Reduced Immunogenicity: The PEG chain can mask immunogenic sites on a therapeutic molecule, potentially reducing the immune response.[1][2][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which can reduce renal clearance and prolong its circulation time in the bloodstream.[4][][9]

Q3: How does the t-butyl ester group influence the conjugate's properties?

A3: The t-butyl ester group is a bulky, hydrophobic protecting group for a carboxylic acid. Its presence can influence the overall solubility of the conjugate, particularly in aqueous solutions. It is stable under basic and neutral conditions but can be cleaved under acidic conditions to reveal the free carboxylic acid for subsequent conjugation steps.[6]

Q4: What factors can influence the solubility of my m-PEG7-t-butyl ester conjugate?

A4: Several factors can impact the solubility of your conjugate, including:

  • The physicochemical properties of the conjugated molecule (drug, peptide, etc.).

  • The overall hydrophobicity/hydrophilicity balance of the final conjugate.

  • The solvent system being used (pH, polarity, presence of salts).

  • The concentration of the conjugate.

  • Temperature.

  • The potential for aggregation. [10]

Troubleshooting Guide: Improving Solubility

This guide provides strategies to address common solubility issues encountered with m-PEG7-t-butyl ester conjugates.

Issue 1: Poor Aqueous Solubility

If your m-PEG7-t-butyl ester conjugate exhibits low solubility in aqueous buffers, consider the following strategies.

Strategy 1: Solvent Optimization

The choice of solvent is critical for dissolving PEGylated conjugates. While the PEG chain enhances water solubility, the conjugated molecule and the t-butyl ester can contribute to hydrophobicity.

Experimental Protocol: Solvent Screening

  • Initial Screening: Attempt to dissolve a small amount of the conjugate in a range of solvents with varying polarities.

  • Co-solvent Systems: If solubility is poor in pure aqueous buffers, introduce a water-miscible organic co-solvent.

  • pH Adjustment: The pH of the aqueous buffer can influence the solubility of the conjugate, especially if the conjugated molecule has ionizable groups. Evaluate solubility across a physiologically relevant pH range (e.g., pH 5.0 - 8.0).

Data Presentation: Solvent and Co-solvent Screening

Solvent SystemPolarityExpected Solubility Trend for m-PEG7-t-butyl ester ConjugatesNotes
Water/Aqueous BuffersHighVariable; depends heavily on the conjugated molecule.The hydrophilic PEG chain promotes solubility.
DMSOHigh (Aprotic)Generally good.[6]Can be used as a stock solution solvent.
DMFHigh (Aprotic)Generally good.[6]Can be used as a stock solution solvent.
EthanolMediumModerate to good.[11]Often used as a co-solvent with water.[12]
MethanolMediumModerate to good.
AcetonitrileMediumModerate.[11]
Dichloromethane (DCM)LowGenerally poor for the conjugate, but may dissolve the linker.
Tetrahydrofuran (THF)LowGenerally poor for the conjugate.[6]

This table presents expected trends. Actual solubility must be determined experimentally.

Strategy 2: Formulation Approaches

For challenging conjugates, formulation strategies can significantly enhance solubility.

Experimental Protocol: Formulation Development

  • Micelle Formation: At concentrations above the critical micelle concentration (CMC), PEG conjugates can form micelles, encapsulating the hydrophobic portions and improving solubility.[13] Determine the CMC of your conjugate using techniques like pyrene fluorescence assay.

  • Use of Excipients: Incorporate solubility-enhancing excipients such as cyclodextrins or surfactants (e.g., Polysorbate 80).[12]

  • Solid Dispersions: Prepare a solid dispersion of the conjugate in a hydrophilic carrier (e.g., a higher molecular weight PEG).[14]

Data Presentation: Impact of Formulation on Solubility

Formulation StrategyMechanism of ActionExpected ImprovementKey Consideration
Micellar FormulationSelf-assembly into micelles above CMC, entrapping hydrophobic moieties.[13]Significant increase in aqueous solubility.Dependent on conjugate structure and concentration.
Cyclodextrin ComplexationFormation of inclusion complexes with the hydrophobic parts of the conjugate.Moderate to high increase in solubility.Stoichiometry of the complex needs to be optimized.
Surfactant AdditionReduction of interfacial tension and micellar solubilization.[15]High increase in solubility.Potential for toxicity depending on the surfactant and its concentration.
Solid DispersionDispersion of the conjugate at a molecular level within a hydrophilic carrier.[14]High increase in solubility and dissolution rate.[14]Physical stability of the amorphous state needs to be assessed.

This table provides a qualitative comparison. The actual improvement will be conjugate-specific.

Issue 2: Aggregation and Precipitation

Aggregation can be a significant issue, leading to precipitation and loss of activity.

Strategy 1: Modifying the PEG Linker

While you are working with m-PEG7, understanding the impact of the PEG linker can inform future strategies if solubility issues persist.

  • Longer PEG Chains: Increasing the length of the PEG chain generally leads to higher water solubility.[4][14]

  • Branched PEGs: Branched or multi-arm PEGs can offer a greater hydrophilic shield, further improving solubility and reducing aggregation.[2]

Strategy 2: Control of Experimental Conditions

Experimental Protocol: Aggregation Mitigation

  • Concentration Control: Work with the lowest feasible concentration of the conjugate.

  • Temperature Optimization: Investigate the effect of temperature on solubility and aggregation. Some compounds exhibit higher solubility at lower or higher temperatures.

  • Ionic Strength: The salt concentration of the buffer can influence solubility. Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl).

  • Additives: Include small amounts of non-ionic surfactants or other excipients to prevent aggregation.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Conjugate cluster_screening Initial Screening cluster_formulation Advanced Formulation cluster_outcome Outcome start m-PEG7-t-butyl ester conjugate with low solubility solvent_screen Solvent & Co-solvent Screening start->solvent_screen ph_screen pH Optimization solvent_screen->ph_screen micelles Micellar Formulation ph_screen->micelles If still insoluble soluble Solubility Improved ph_screen->soluble If soluble excipients Excipient Addition (e.g., Cyclodextrins) micelles->excipients solid_dispersion Solid Dispersion excipients->solid_dispersion solid_dispersion->soluble If soluble insoluble Further Optimization Needed solid_dispersion->insoluble If still insoluble

Caption: A workflow for troubleshooting poor solubility of m-PEG7-t-butyl ester conjugates.

logical_relationship cluster_conjugate Conjugate Properties cluster_factors Influencing Factors peg m-PEG7 Chain (Hydrophilic) solubility Overall Solubility peg->solubility Increases drug Conjugated Molecule (Variable Hydrophobicity) drug->solubility Impacts ester t-butyl Ester (Hydrophobic) ester->solubility Decreases

Caption: Factors influencing the overall solubility of m-PEG7-t-butyl ester conjugates.

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: PEG linkers are frequently employed in PROTAC design due to their numerous advantageous properties. Their hydrophilic nature significantly enhances the solubility of the often hydrophobic PROTAC molecules, which can otherwise lead to aggregation and poor bioavailability.[][2][3][4][][6] The flexibility of the PEG chain allows the two ends of the PROTAC (the warhead and the E3 ligase ligand) to orient themselves optimally for the formation of a stable and productive ternary complex, which is crucial for target protein degradation.[][6] Furthermore, PEG linkers can improve the pharmacokinetic properties of PROTACs, contributing to better in vivo performance.[][7]

Q2: What are the most common PEG linker lengths used in PROTACs and why?

A2: The most commonly used PEG linkers in PROTAC development are short oligomers, typically ranging from two to eight ethylene glycol units (PEG2 to PEG8).[] The choice of linker length is critical, as it directly impacts the distance between the target protein and the E3 ligase in the ternary complex.[7] While a linker that is too short may cause steric hindrance and prevent complex formation, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[8] Shorter PEG chains are often favored in early discovery efforts as they can provide a good balance of solubility enhancement without significantly increasing the molecular weight, which could negatively affect cell permeability.[][7]

Q3: What are the main challenges associated with using PEG linkers in PROTAC synthesis?

A3: Despite their benefits, there are challenges associated with using PEG linkers. Compared to simpler alkyl linkers, PEG linkers can be more difficult and costly to synthesize.[2] They may also exhibit reduced metabolic stability in vivo.[2] During synthesis, the hydrophilic and flexible nature of PEG linkers can sometimes complicate purification, leading to issues with product isolation and purity. Additionally, ensuring the monodispersity and purity of the PEG linker itself is crucial, as polydispersity can lead to batch-to-batch variability in PROTAC activity.[]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of PROTACs with PEG linkers.

Issue 1: Incomplete Reaction or Low Yield

Q: My coupling reaction (e.g., amide bond formation) between the PEG linker and my warhead/E3 ligase ligand is not going to completion or the yield is very low. What are the possible causes and solutions?

A: Low yields or incomplete reactions in PROTAC synthesis with PEG linkers can stem from several factors.

  • Insufficient Activation of Carboxylic Acid: In amide coupling reactions, incomplete activation of the carboxylic acid is a common culprit.

    • Solution: Ensure you are using fresh, high-quality coupling reagents (e.g., HATU, HOBt, EDC). Increase the equivalents of the coupling reagent and the base (e.g., DIPEA) used. Monitor the activation step by TLC or LC-MS if possible before adding the amine.

  • Steric Hindrance: The warhead or E3 ligase ligand may be sterically hindered, preventing the PEG linker from accessing the reaction site.

    • Solution: Consider using a less bulky coupling reagent. If possible, extending the PEG linker by one or two ethylene glycol units might alleviate the steric clash.

  • Poor Solubility of Reactants: One or more of your starting materials may not be fully soluble in the chosen reaction solvent.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating of the reaction mixture might also improve solubility, but monitor for potential side reactions or degradation.

  • Moisture Contamination: Water in the reaction can quench activated intermediates.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

Issue 2: Product Purification Challenges

Q: I am having difficulty purifying my final PROTAC product containing a PEG linker. It's streaking on the silica gel column or I'm getting broad peaks in my HPLC purification.

A: The properties of PEG linkers can indeed make purification challenging.

  • Streaking on Silica Gel: The polar nature of the PEG chain can cause strong interactions with the silica stationary phase.

    • Solution: Add a small amount of a polar solvent like methanol or a modifier like triethylamine to your mobile phase to reduce tailing. A gradient elution from a less polar to a more polar solvent system is often more effective than isocratic elution. Reverse-phase chromatography is often a better alternative for purifying PEGylated compounds.

  • Broad HPLC Peaks: This can be due to a number of factors including aggregation of the PROTAC, interaction with the column, or the presence of closely related impurities.

    • Solution: Optimize your HPLC method. Try different mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, or ammonium acetate) and gradients.[4] A C18 column is a good starting point, but other stationary phases might provide better separation. Ensure your sample is fully dissolved before injection.

  • Co-eluting Impurities: Sometimes, unreacted starting materials or byproducts have similar retention times to the desired product.

    • Solution: If optimizing the HPLC method doesn't resolve the issue, consider an alternative purification technique such as preparative thin-layer chromatography (prep-TLC) or size-exclusion chromatography (SEC) for very large PROTACs.

Issue 3: Solubility and Aggregation Problems

Q: My PROTAC intermediate or final product with a PEG linker is poorly soluble or appears to be aggregating in solution.

A: While PEG linkers generally improve solubility, issues can still arise, especially with highly hydrophobic warheads or E3 ligase ligands.

  • Poor Solubility in Organic Solvents:

    • Solution: Try a range of solvents. Highly polar aprotic solvents like DMF, DMSO, or NMP are often good choices. For some PROTACs, a mixture of solvents might be necessary to achieve complete dissolution.

  • Aggregation: The overall molecule might still have a tendency to aggregate, especially at higher concentrations.

    • Solution: Work with more dilute solutions when possible. The addition of a small percentage of a solubilizing agent like DMSO to aqueous buffers during biological assays can also help prevent aggregation. Sonication can sometimes help to break up aggregates.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the two most common coupling strategies used in PROTAC synthesis with PEG linkers. Please note that optimal conditions will vary depending on the specific substrates.

Coupling StrategyLinker Functional GroupLigand Functional GroupCoupling ReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Amide Coupling Carboxylic Acid or AmineAmine or Carboxylic AcidHATU, HOBt/EDC, T3PDMF, DCM, or DMSORoom Temperature2 - 2440 - 80%
Click Chemistry Azide or AlkyneAlkyne or AzideCopper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)t-BuOH/H₂O, DMF, or DMSORoom Temperature1 - 1260 - 95%[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-functionalized PEG linker to an amine-containing ligand.

  • Dissolve the Ligand: In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes.

  • Prepare Activating Solution: In a separate dry vial, dissolve the carboxylic acid-functionalized PEG linker (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Combine and React: Add the activating solution dropwise to the stirred solution of the ligand and base.

  • Monitor Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS or TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol outlines a general method for coupling an azide-functionalized PEG linker to an alkyne-containing ligand.

  • Dissolve Reactants: In a vial, dissolve the alkyne-containing ligand (1.0 eq) and the azide-functionalized PEG linker (1.1 eq) in a 1:1 mixture of t-butanol and water.

  • Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) in water and a separate solution of sodium ascorbate (0.2 eq) in water.

  • Initiate Reaction: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • React and Monitor: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by LC-MS or TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis Warhead Warhead Ligand Coupling1 Step 1: Couple Warhead to PEG Linker Warhead->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Step 2: Couple E3 Ligand to Intermediate E3_Ligand->Coupling2 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling1 Intermediate Warhead-PEG Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (HPLC or Column Chromatography) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Verified_PROTAC Verified PROTAC Characterization->Verified_PROTAC

Caption: A general workflow for the synthesis of a PROTAC with a PEG linker.

Troubleshooting_Logic cluster_reaction Reaction Issues cluster_purification Purification Issues Start Problem Encountered Low_Yield Incomplete Reaction/ Low Yield Start->Low_Yield Purification_Problem Purification Difficulty Start->Purification_Problem Solubility_Reactants Poor Reactant Solubility? Low_Yield->Solubility_Reactants Activation Insufficient Activation? Solubility_Reactants->Activation No Solution_Solvent Change Solvent/ Heat Solubility_Reactants->Solution_Solvent Yes Steric_Hindrance Steric Hindrance? Activation->Steric_Hindrance No Solution_Reagents Increase Reagent Equivalents Activation->Solution_Reagents Yes Solution_Linker Lengthen Linker Steric_Hindrance->Solution_Linker Yes Streaking Streaking on Silica? Purification_Problem->Streaking Broad_Peaks Broad HPLC Peaks? Streaking->Broad_Peaks No Solution_Modifier Add Mobile Phase Modifier Streaking->Solution_Modifier Yes Solution_HPLC_Method Optimize HPLC Method Broad_Peaks->Solution_HPLC_Method Yes

Caption: A troubleshooting decision tree for PROTAC synthesis with PEG linkers.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG7-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring product quality, consistency, and efficacy. The process of attaching polyethylene glycol (PEG) chains, known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and biocompatibility profiles of therapeutic molecules.[1][2] This guide provides an objective comparison of mass spectrometry techniques for the analysis of conjugates involving m-PEG7-t-butyl ester, a discrete PEG (dPEG®) reagent, supported by experimental data and detailed protocols.

Unlike traditional polymeric PEGs which are heterogeneous mixtures, discrete PEGs like m-PEG7-t-butyl ester are single molecules with a defined molecular weight, which simplifies mass spectrometry analysis.[3] Mass spectrometry is an indispensable tool for characterizing these conjugates, providing accurate mass measurement, confirming the degree of PEGylation, and identifying potential impurities.[3] Regulatory bodies such as the FDA require rigorous characterization of such bioconjugates, making robust analytical methods paramount.[3]

Comparison of Key Mass Spectrometry Ionization Techniques

The two most common mass spectrometry techniques for analyzing PEGylated compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them often depends on the nature of the analyte, the complexity of the sample, and the specific information required.

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Principle Soft ionization technique that generates gaseous ions with multiple charges from a liquid solution.[4][5][6]A soft ionization technique where a laser strikes a matrix containing the analyte, desorbing and ionizing it, typically with a single charge.[7][8]
Coupling Easily coupled with Liquid Chromatography (LC) for online separation and analysis (LC/MS).[3]Typically an offline technique, though coupling with LC is possible.
Sample Throughput Higher throughput due to automated workflows with LC systems.Can be high-throughput for screening purposes by spotting multiple samples on a single target plate.[8]
Spectral Complexity Can be complex due to the presence of multiple charge states, which may overlap, especially with polydisperse samples.[1]Generally produces simpler spectra with predominantly singly charged ions ([M+H]+, [M+Na]+, etc.).[9]
Charge State Reduction Post-column addition of amines like triethylamine (TEA) can be used to reduce charge state complexity and simplify spectra.[10][11][12][13]Not applicable as ions are typically singly charged.
Best Suited For Detailed characterization of complex mixtures, PEGylated proteins, and when separation of components is required.[3]Rapid molecular weight determination, quality control screening, and monitoring of synthetic reactions.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the analysis of an m-PEG7-t-butyl ester conjugate using both ESI-LC/MS and MALDI-TOF MS.

Protocol 1: ESI-LC/MS Analysis

This method is ideal for determining the exact mass of the conjugate and separating it from unreacted starting materials or other impurities.

  • Sample Preparation :

    • Dissolve the m-PEG7-t-butyl ester conjugate in a suitable solvent (e.g., 20% acetonitrile in water with 1% formic acid) to a final concentration of approximately 1 mg/mL.[14]

    • If the sample is in a non-volatile buffer (e.g., PBS), perform a buffer exchange to a volatile buffer like 10mM ammonium acetate using a suitable molecular weight cutoff centrifuge filter.[3]

  • Liquid Chromatography (LC) Conditions :

    • LC System : Agilent 1260 Infinity LC or equivalent.[12]

    • Column : Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Gradient :

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Mass Spectrometer : Waters Xevo Q-TOF, Agilent 6520 Q-TOF, or Thermo Scientific Orbitrap series.[1][3][12]

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • m/z Range : 300 - 2000.

    • Capillary Voltage : 2.8 - 3.0 kV.[14][15]

    • Desolvation Temperature : 120 - 350 °C.[14][15]

    • Post-Column Amine Addition (Optional) : To reduce charge state complexity, a solution of 0.5% triethylamine (TEA) in isopropanol can be introduced post-column via a T-connector using a syringe pump at a flow rate of 10-20 µL/min.[10][12][13]

  • Data Analysis :

    • The resulting multi-charged spectrum is deconvoluted using software (e.g., ProMass HR, BioAnalyst) to determine the zero-charge mass of the intact conjugate.[3][13]

Protocol 2: MALDI-TOF MS Analysis

This method provides a rapid assessment of the molecular weight and purity of the conjugate.

  • Sample and Matrix Preparation :

    • Analyte Solution : Dissolve the m-PEG7-t-butyl ester conjugate in a suitable solvent (e.g., ethanol or water) to a concentration of ~2 mg/mL.[7]

    • Matrix Solution : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) in ethanol by dissolving ~15 mg in 1 mL.[7][16]

    • Cationizing Agent : Prepare a solution of sodium trifluoroacetate (NaTFA) by dissolving ~6 mg in 1 mL of ethanol.[7][16] This promotes the formation of sodiated ions ([M+Na]+), which are often more stable and easier to interpret for PEG compounds.

  • Sample Spotting (Dried-Droplet Method) :

    • On a ground steel MALDI target plate, mix the analyte, matrix, and cationizing agent solutions. A common ratio is 5:1:1 (v/v/v) of matrix:cationizing agent:analyte.[7]

    • Pipette 0.5 - 1.0 µL of the final mixture onto the target plate.

    • Allow the spot to air dry completely, forming a crystalline matrix with the embedded analyte.[7]

  • Mass Spectrometry (MS) Conditions :

    • Mass Spectrometer : Bruker Autoflex Speed or equivalent.[7]

    • Ionization Mode : Positive ion reflector mode.[9]

    • Accelerating Voltage : 19-20 kV.[9]

    • Laser : Use a nitrogen laser (337 nm) with sufficient intensity to achieve good signal-to-noise, adjusting as necessary.

    • Data Acquisition : Average 200-500 laser shots for the final spectrum.[9]

  • Data Analysis :

    • Identify the monoisotopic mass peak corresponding to the sodiated adduct ([M+Na]+) of the conjugate. The peak spacing in the polymer distribution should be 44 Da, corresponding to the ethylene glycol monomer unit.[7]

Expected Mass and Fragmentation Analysis

The chemical formula for m-PEG7-t-butyl ester is C20H40O9.[17]

PropertyValueSource
Chemical Formula C20H40O9PubChem[17]
Average Molecular Weight 424.5 g/mol PubChem[17]
Monoisotopic Mass 424.2672 DaPubChem[17]

When analyzing the conjugate, the mass of the parent molecule is added to the mass of the PEG reagent. During tandem mass spectrometry (MS/MS), specific fragmentation patterns are expected:

  • t-Butyl Ester Cleavage : A characteristic neutral loss of isobutylene (C4H8, 56.06 Da) from the t-butyl ester group is a common fragmentation pathway.

  • PEG Chain Fragmentation : The PEG chain itself will fragment via cleavage of the C-O or C-C bonds, resulting in a series of product ions separated by 44.026 Da (the mass of an ethylene glycol unit, C2H4O).[13]

  • Linker Cleavage : The bond connecting the PEG moiety to the parent molecule (e.g., an amide bond) will also be a site of fragmentation.[18]

Visualizing the Workflow and Structures

Diagrams created using Graphviz provide a clear visual representation of the analytical processes and molecular structures.

ESI_LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing s_prep Conjugate Sample s_dissolve Dissolve in Mobile Phase s_prep->s_dissolve lc_inject Inject into LC System s_dissolve->lc_inject lc_column Reversed-Phase Column Separation lc_inject->lc_column esi_source ESI Source (Ionization) lc_column->esi_source t_connector T-Connector lc_column->t_connector ms_analyzer Mass Analyzer (Q-TOF / Orbitrap) esi_source->ms_analyzer detector Detector ms_analyzer->detector raw_data Raw Spectrum (Multi-charged) detector->raw_data decon Deconvolution raw_data->decon final_mass Zero-Charge Mass decon->final_mass tea_pump Syringe Pump (TEA Solution) tea_pump->t_connector t_connector->esi_source

Caption: Workflow for ESI-LC/MS analysis of PEG conjugates.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis analyte Analyte Solution mix Mix Solutions analyte->mix matrix Matrix (CHCA) matrix->mix cation Cationizer (NaTFA) cation->mix spot Spot on Target Plate & Air Dry mix->spot laser Laser Desorption & Ionization spot->laser tof Time-of-Flight Analyzer laser->tof detect Detection tof->detect spectrum Mass Spectrum ([M+Na]+ ions) detect->spectrum

Caption: Sample preparation and analysis workflow for MALDI-TOF MS.

Conjugate_Structure cluster_peg m-PEG7-t-butyl ester Moiety cluster_drug Parent Molecule methoxy Methoxy (CH3O-) peg_chain -(CH2CH2O)7- linker_ester -Propionate-t-butyl-ester parent_mol Drug / Peptide / Protein linker_ester->parent_mol Conjugation Linkage

Caption: General structure of a m-PEG7-t-butyl ester conjugate.

References

A Comparative Guide to Determining the Purity of m-PEG7-t-butyl Ester by ¹H NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene glycol (PEG) derivatives is critical for their application in drug delivery and bioconjugation. This guide provides a comprehensive comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of m-PEG7-t-butyl ester against alternative methods and details the identification of common impurities.

Introduction to Purity Assessment of m-PEG7-t-butyl Ester

m-PEG7-t-butyl ester is a heterobifunctional PEG linker containing a methoxy-terminated PEG chain and a t-butyl ester protected carboxylic acid. The precise length of the PEG chain and the integrity of the end groups are crucial for its performance in subsequent conjugation reactions. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it an ideal method for assessing the purity of this compound.

¹H NMR Spectroscopy for Purity Determination

¹H NMR provides a quantitative measure of the different proton environments within the m-PEG7-t-butyl ester molecule. By integrating the signals corresponding to specific protons, one can determine the relative amounts of the main compound and any impurities present.

Expected ¹H NMR Spectrum of Pure m-PEG7-t-butyl Ester

The expected chemical shifts for the protons in m-PEG7-t-butyl ester, based on its structure and data from similar compounds, are summarized in the table below.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
t-Butyl (-C(CH₃)₃) ~1.44Singlet9H
-CH₂-C(O)O- ~2.47Triplet2H
-O-CH₂-CH₂-C(O)O- ~3.65Triplet2H
PEG Backbone (-O-CH₂-CH₂-O-) ~3.60 - 3.70Multiplet~24H
Methoxy (-OCH₃) ~3.38Singlet3H
-CH₂-O-CH₃ ~3.55Multiplet2H

Experimental Protocol: ¹H NMR Analysis of m-PEG7-t-butyl ester

Objective: To determine the purity of m-PEG7-t-butyl ester by ¹H NMR spectroscopy.

Materials:

  • m-PEG7-t-butyl ester sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane - TMS)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the m-PEG7-t-butyl ester sample.

    • Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of internal standard (TMS, 0 ppm).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Key parameters to set include:

      • Spectral width: ~12 ppm

      • Pulse angle: 30-45°

      • Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all relevant peaks, including those of the main compound and any potential impurities.

    • Calculate the purity by comparing the integration of a characteristic peak of the main compound (e.g., the t-butyl singlet at ~1.44 ppm) to the integration of impurity peaks.

Identifying Common Impurities

Several impurities can be present in a sample of m-PEG7-t-butyl ester, arising from the starting materials, side reactions, or degradation.

Potential Impurities and their ¹H NMR Signatures
ImpurityOriginCharacteristic ¹H NMR Signals (δ, ppm)
m-PEG7-carboxylic acid Hydrolysis of the t-butyl ester- Disappearance of the t-butyl singlet at ~1.44 ppm. - Appearance of a broad carboxylic acid proton signal (>10 ppm). - Shift of the adjacent methylene (-CH₂-COOH) protons slightly downfield compared to the ester.
Unreacted m-PEG7-OH Incomplete reaction of the starting material- Appearance of a hydroxyl proton signal (variable, can be identified by D₂O exchange). In DMSO-d₆, this peak is often observed around 4.56 ppm.[1]
tert-Butyl acrylate Starting material for the ester formation- Vinylic protons between 5.8 and 6.4 ppm. - t-Butyl singlet at ~1.46 ppm.
Oxidation Products Degradation of the PEG chain- Appearance of signals corresponding to aldehydes (~9.5-10.0 ppm) or formates.[2]

Comparison with Alternative Purity Determination Methods

While ¹H NMR is a powerful tool, other analytical techniques can provide complementary information on the purity of m-PEG7-t-butyl ester.

MethodAdvantagesDisadvantages
¹H NMR Spectroscopy - Provides detailed structural information. - Quantitative and non-destructive. - Relatively fast analysis time.- May not detect non-proton-containing impurities. - Signal overlap can complicate analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC) - High sensitivity for detecting trace impurities. - Can be coupled with various detectors (e.g., UV, ELSD, MS) for enhanced specificity.[3]- Requires reference standards for quantification. - May not provide detailed structural information on unknown impurities without mass spectrometry.
Mass Spectrometry (MS) - Provides accurate molecular weight information. - Can identify unknown impurities when coupled with fragmentation techniques.[4]- Can be challenging for polydisperse PEG samples. - Ionization efficiency can vary between compounds, making quantification difficult without standards.

Workflow for Purity Determination

The following diagram illustrates the logical workflow for assessing the purity of m-PEG7-t-butyl ester.

Purity_Determination_Workflow cluster_nmr ¹H NMR Analysis cluster_comparison Alternative Methods cluster_decision Purity Assessment cluster_outcome Outcome SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing & Integration NMR_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Decision Purity Acceptable? Purity_Calculation->Decision HPLC HPLC Analysis HPLC->Decision MS Mass Spectrometry MS->Decision Pass Pass Decision->Pass Yes Fail Fail Decision->Fail No

Purity Determination Workflow

This comprehensive guide provides the necessary information for researchers and professionals to effectively determine the purity of m-PEG7-t-butyl ester using ¹H NMR and to understand how this method compares to other analytical techniques. Accurate purity assessment is a critical step in ensuring the quality and reliability of PEGylated products in research and drug development.

References

A Comparative Guide to Linker Technologies for Small Molecule Conjugation: Alternatives to m-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of an appropriate linker is a critical determinant of the ultimate success of a small molecule conjugate. The linker, a seemingly simple bridge, profoundly influences the conjugate's stability, solubility, pharmacokinetic profile, and therapeutic efficacy. While short-chain polyethylene glycol (PEG) linkers, such as m-PEG7-t-butyl ester, are widely utilized for their hydrophilicity and biocompatibility, a diverse landscape of alternative linker technologies offers a range of properties that can be tailored to specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.

Understanding the Role of the Linker

The primary function of a linker is to covalently connect a small molecule, such as a therapeutic agent or a targeting ligand, to another molecule, which could be another small molecule, a peptide, a protein, or a nanoparticle. The ideal linker should:

  • Maintain Stability: The conjugate must remain intact in circulation to reach its target.

  • Optimize Solubility: The linker can enhance the solubility of hydrophobic small molecules, preventing aggregation and improving formulation.[1][2][3][4]

  • Control Release: In many applications, particularly in drug delivery, the linker must be designed to release the small molecule payload at the target site.

  • Favorable Pharmacokinetics: The linker can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the conjugate.[5][6][7]

Comparative Analysis of Linker Technologies

The choice of a linker is a balance between stability in circulation and efficient payload release at the target.[5][7] This section compares the performance of different linker classes.

Table 1: Quantitative Comparison of Linker Performance
Linker TypeExamplePlasma Stability (Half-life)Solubility EnhancementKey Features & Considerations
Short-Chain PEG m-PEGn-esterModerateHighWell-established, improves hydrophilicity and pharmacokinetics.[3][8][9][10][11]
Cleavable - Hydrazone Hydrazone-basedLow (pH-dependent)ModerateAcid-labile, designed for release in the acidic tumor microenvironment or endosomes. Can be unstable in systemic circulation.[6]
Cleavable - Disulfide SPDP, SPDBModerate (Redox-dependent)Low to ModerateCleaved in the reducing environment of the cytoplasm. Stability can be modulated by steric hindrance.[12]
Cleavable - Peptide Valine-Citrulline (Val-Cit)HighLow to ModerateCleaved by specific enzymes (e.g., cathepsin B) overexpressed in tumor cells. Offers high plasma stability.[6][13]
Non-Cleavable Thioether (e.g., from SMCC)Very HighLowHighly stable in plasma; payload is released upon lysosomal degradation of the entire conjugate. May have reduced "bystander effect."[13][14][15]
Biodegradable Poly(lactic acid) (PLA) basedVariableLowDegrades via hydrolysis of ester bonds. Can be tuned for controlled release.
Aliphatic/Hydrophobic Alkane chainsHighLowCan be used when hydrophilicity is not a primary concern or to enhance cell membrane permeability.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of small molecule conjugates. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Small Molecule Conjugation via NHS Ester Chemistry

This protocol describes a common method for conjugating a small molecule containing a primary amine to a linker activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-containing small molecule

  • NHS ester-activated linker (e.g., NHS-PEG-linker)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Dissolve the amine-containing small molecule in the anhydrous solvent.

  • Add the NHS ester-activated linker to the solution. A typical molar ratio is 1:1 to 1:1.5 (amine:NHS ester).

  • Add the tertiary amine base to the reaction mixture (2-3 molar equivalents relative to the amine).

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding a small amount of water or an amine-containing buffer (e.g., Tris).

  • Purify the conjugate using reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.

  • Characterize the final conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in the presence of plasma enzymes and other components.[16][17][18][19][20]

Materials:

  • Small molecule conjugate

  • Freshly prepared plasma from the species of interest (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS/MS) for quantification

Procedure:

  • Dilute the small molecule conjugate in PBS to a final concentration suitable for analysis.

  • Add the conjugate solution to the plasma to a final plasma concentration of 90%.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic activity by adding an excess of cold acetonitrile or another suitable organic solvent.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining and the amount of released small molecule.

  • Calculate the half-life of the conjugate in plasma.

Protocol 3: Solubility Assessment by Shake-Flask Method

This method determines the aqueous solubility of the small molecule conjugate.[21][22]

Materials:

  • Small molecule conjugate (as a solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (with low-binding filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of the solid conjugate to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a pre-validated analytical method.

  • The measured concentration represents the equilibrium solubility of the conjugate under the tested conditions.

Visualizing Linker Strategies and Workflows

Graphical representations can aid in understanding the complex relationships and processes involved in small molecule conjugation.

LinkerSelection cluster_goal Conjugation Goal cluster_properties Desired Properties cluster_linkers Linker Choice Goal Define Application (e.g., Drug Delivery, Imaging) Solubility High Solubility? Goal->Solubility Stability High Plasma Stability? Goal->Stability Release Targeted Release? Goal->Release PEG Short-Chain PEG Solubility->PEG Yes Cleavable Cleavable Linker (Hydrazone, Disulfide, Peptide) Solubility->Cleavable No Stability->Cleavable No/Moderate NonCleavable Non-Cleavable Linker (Thioether) Stability->NonCleavable Yes Release->Cleavable Yes Release->NonCleavable No (Degradation) Biodegradable Biodegradable Linker Release->Biodegradable Yes (Controlled)

Decision flowchart for linker selection.

ConjugationWorkflow Start Start: Small Molecule & Linker Conjugation Chemical Conjugation (e.g., NHS ester, Click Chemistry) Start->Conjugation Purification Purification (HPLC, Chromatography) Conjugation->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Conjugate Characterization->End

General experimental workflow for small molecule conjugation.

ReleaseMechanisms cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers Conjugate Drug-Linker Conjugate in Circulation TumorEnv Tumor Microenvironment (Low pH, High Redox, Enzymes) Conjugate->TumorEnv Internalization Cellular Internalization Conjugate->Internalization Cleavage Linker Cleavage TumorEnv->Cleavage ReleasedDrug Released Drug Cleavage->ReleasedDrug Lysosome Lysosomal Degradation Internalization->Lysosome Metabolite Active Metabolite Lysosome->Metabolite

Signaling pathways for drug release from cleavable and non-cleavable linkers.

Conclusion

The field of small molecule conjugation has moved beyond a one-size-fits-all approach. While m-PEG7-t-butyl ester and similar short-chain PEG linkers remain valuable tools for enhancing hydrophilicity, a thorough understanding of the available alternatives is essential for optimizing the performance of novel conjugates. Cleavable linkers offer the advantage of controlled payload release in response to specific physiological triggers, while non-cleavable linkers provide superior stability. Biodegradable and aliphatic linkers further expand the toolkit for fine-tuning the properties of the final product. The selection of the optimal linker should be a data-driven process, considering the specific requirements of the application and the desired pharmacokinetic and pharmacodynamic profile of the small molecule conjugate. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in this critical aspect of drug development and chemical biology.

References

A Comparative Guide to m-PEG7-t-butyl Ester Conjugation Efficiency and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Analysis of Conjugation Technologies

The following tables summarize key performance indicators for NHS-ester PEGylation and its alternatives. It is important to note that conjugation efficiency is highly dependent on the specific protein, peptide, or small molecule being modified, as well as the reaction conditions.

Table 1: Comparison of Key Characteristics of Bioconjugation Technologies

FeatureNHS-Ester PEGylation (e.g., m-PEG7-NHS ester)PASylationOther Polypeptides (e.g., XTEN)
Technology Type Chemical ConjugationGenetic Fusion or Chemical ConjugationGenetic Fusion
Target Residues Primary amines (Lysine, N-terminus)N/A (genetic fusion) or various (chemical)N/A (genetic fusion)
Biodegradability Non-biodegradableBiodegradableBiodegradable
Immunogenicity Potential for anti-PEG antibodiesGenerally low to no immunogenicity reportedGenerally low immunogenicity
Homogeneity Can result in heterogeneous mixturesHomogeneous productHomogeneous product
Manufacturing Chemical synthesis and purificationRecombinant protein expression and purificationRecombinant protein expression and purification

Table 2: Performance Metrics of Bioconjugation Technologies

ParameterNHS-Ester PEGylationPASylation
Typical Conjugation Yield Variable (can be optimized to >90%)>95% (for enzymatic ligation)
Reaction Time 30 minutes to 2 hours[1]~10 minutes for >90% yield (enzymatic)[2]
Effect on Hydrodynamic Radius Significant increaseSignificant increase, comparable to PEG[3]
In Vivo Half-Life Extension SignificantSignificant, comparable or superior to PEG
Potential for Reduced Activity Possible due to random conjugationMinimized with site-specific genetic fusion

Experimental Protocols

The following are representative protocols for NHS-ester PEGylation, deprotection of the t-butyl ester, and a general workflow for quantifying conjugation efficiency.

Protocol 1: NHS-Ester PEGylation of a Protein

This protocol is a general guideline for the conjugation of an NHS-ester activated PEG reagent to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • m-PEG7-NHS ester (or other NHS-activated PEG)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[1] The optimal time and temperature may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

Protocol 2: Deprotection of t-Butyl Ester

This step would follow a conjugation reaction where the desired functionality is a carboxylic acid.

Materials:

  • PEGylated conjugate with a t-butyl ester group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional)

Procedure:

  • Dissolution: Dissolve the lyophilized or dried PEGylated conjugate in a 1:1 mixture of DCM and TFA.[4]

  • Incubation: Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure. Toluene can be added and co-evaporated to help remove residual TFA.[5]

  • Purification: The resulting carboxylic acid-terminated PEG conjugate can be purified by a suitable method such as precipitation or chromatography.

Protocol 3: Quantification of Conjugation Efficiency by HPLC

Materials:

  • Unconjugated protein standard

  • PEGylated protein sample

  • HPLC system with a suitable column (e.g., reverse-phase C4 or size-exclusion) and UV detector

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the unconjugated protein standard to create a standard curve. Prepare the PEGylated protein sample at a known concentration.

  • HPLC Analysis: Inject the standards and the PEGylated sample onto the HPLC system.

  • Data Analysis:

    • For reverse-phase HPLC, the PEGylated protein will have a longer retention time than the unconjugated protein.

    • For size-exclusion HPLC, the PEGylated protein will have a shorter retention time.

  • Quantification:

    • Calculate the peak areas of the unconjugated and conjugated protein in the sample chromatogram.

    • The conjugation efficiency can be estimated by the following formula: Efficiency (%) = (Peak Area of Conjugated Protein / (Peak Area of Conjugated Protein + Peak Area of Unconjugated Protein)) * 100

    • The concentration of the conjugated protein can be determined from the standard curve of the unconjugated protein, although detector response may vary.[6]

Mandatory Visualization

experimental_workflow cluster_conjugation NHS-Ester PEGylation cluster_deprotection t-Butyl Ester Deprotection cluster_analysis Efficiency Quantification protein Protein Solution (Amine-free buffer) reaction Conjugation Reaction (RT, 30-60 min) protein->reaction peg m-PEG7-NHS Ester (in DMSO/DMF) peg->reaction quench Quenching (Tris or Glycine) reaction->quench purify_peg Purification (Dialysis/SEC) quench->purify_peg peg_conjugate PEGylated Protein (t-Butyl Protected) purify_peg->peg_conjugate hplc HPLC Analysis (RP-C4 or SEC) purify_peg->hplc Analyze Sample deprotection_reaction Deprotection Reaction (RT, 2-5 h) peg_conjugate->deprotection_reaction Proceed to Deprotection deprotection_reagents DCM/TFA (1:1) deprotection_reagents->deprotection_reaction solvent_removal Solvent Removal deprotection_reaction->solvent_removal final_product Final Conjugate (Carboxylic Acid) solvent_removal->final_product data_analysis Data Analysis (Peak Integration) hplc->data_analysis efficiency_calc Efficiency Calculation data_analysis->efficiency_calc

Caption: Experimental workflow for m-PEG7-t-butyl ester conjugation and validation.

signaling_pathway cluster_pegylation PEGylation Pathway cluster_pasylation PASylation Pathway (Genetic Fusion) protein Target Protein (with Primary Amines) peg_protein PEG-Protein Conjugate (Stable Amide Bond) protein->peg_protein Nucleophilic Attack peg_nhs m-PEG-NHS Ester peg_nhs->peg_protein nhs_leaving_group NHS Leaving Group peg_protein->nhs_leaving_group releases gene_construct Gene Construct (Target Protein + PAS sequence) expression Recombinant Expression (e.g., E. coli) gene_construct->expression pas_protein PASylated Protein (Homogeneous) expression->pas_protein

Caption: Comparison of chemical PEGylation and genetic PASylation pathways.

References

The Critical Role of PEG Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The length of the polyethylene glycol (PEG) linker is a critical determinant of the efficacy and potency of Proteolysis Targeting Chimeras (PROTACs). As bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, the linker's characteristics directly influence the formation and stability of the ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein. [1][2] This guide provides a comparative study of different length PEG linkers in PROTACs, supported by experimental data and detailed protocols to aid researchers in the rational design and optimization of these novel therapeutic agents.

The choice of linker length is not a one-size-fits-all solution; it is highly dependent on the specific target protein and E3 ligase pair.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[3][4] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] Therefore, empirical testing of various linker lengths is often necessary to identify the optimal configuration for maximal degradation efficiency.[1]

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following table summarizes quantitative data from a study on Bruton's tyrosine kinase (BTK) PROTACs, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax). The PROTACs utilize a reversible covalent warhead targeting BTK and recruit the Cereblon (CRBN) E3 ligase.

PROTAC IdentifierTarget ProteinE3 LigaseCell LinePEG Linker Length (n)DC50 (nM)Dmax (%)
RC-1BTKCRBNRamos218~95
RC-2BTKCRBNRamos310~98
RC-3BTKCRBNRamos412~95
RC-4BTKCRBNRamos525~90

Data synthesized from a study on reversible covalent BTK PROTACs.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in PROTAC research are provided below. These protocols are generalized and may require optimization for specific cell lines and target proteins.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., Ramos cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.[6]

Cell Viability Assay (e.g., MTS Assay)

This assay assesses the cytotoxic effects of the PROTACs on the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.[7]

Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

  • PROTAC and Proteasome Inhibitor Treatment: Treat cells with the optimal concentration of the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a defined period.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitinated protein ladder in the PROTAC-treated sample, which is further enhanced in the presence of a proteasome inhibitor, indicates ubiquitination.[8]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the fundamental mechanism of a PROTAC, highlighting the role of the PEG linker in facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

This diagram outlines a typical experimental workflow for the evaluation and optimization of PROTACs, from initial design to validation of the lead compound.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Design & Synthesis treatment Cell Treatment with Varying PROTAC Concentrations start->treatment degradation_assay Protein Degradation Assay (Western Blot) treatment->degradation_assay viability_assay Cell Viability Assay (MTS) treatment->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) degradation_assay->data_analysis viability_assay->data_analysis optimization Linker Length Optimization data_analysis->optimization optimization->start Iterative Design validation Mechanism of Action Validation (Ubiquitination Assay) optimization->validation

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

Assessing the Impact of PEG7 Linkers on Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The linker in a drug conjugate, particularly in antibody-drug conjugates (ADCs), is a critical component that significantly influences the therapeutic's overall efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in drug development for their ability to improve the physicochemical properties of bioconjugates.[1][2][3] This guide provides a detailed comparison of how PEG linkers, with a focus on the monodisperse PEG7 linker, impact drug efficacy, supported by experimental data and protocols.

The Multifaceted Role of PEG Linkers in Enhancing Drug Efficacy

PEG linkers are versatile molecular bridges that connect a targeting moiety, such as an antibody, to a therapeutic payload.[] Their incorporation offers several key advantages that contribute to improved drug performance.

  • Enhanced Solubility and Stability : A primary advantage of PEG linkers is their ability to increase the water solubility of hydrophobic drug payloads.[3][][5] This is crucial for preventing aggregation of the drug conjugate, which can lead to loss of efficacy and rapid clearance from circulation.[3] By increasing the overall hydrophilicity of the conjugate, PEG linkers enhance its stability in aqueous solutions.[1][6][7][8]

  • Improved Pharmacokinetics and Reduced Immunogenicity : PEGylation, the process of attaching PEG chains, is a well-established strategy for extending the circulation half-life of therapeutic molecules.[][9] The PEG chain forms a protective hydrophilic shield around the drug, reducing its clearance by the immune system and degradation by enzymes.[1][5][10] This prolonged circulation time increases the drug's exposure to the target site, potentially enhancing its therapeutic effect.[11][12]

  • Controlled Drug Release : PEG linkers can be designed to be either cleavable or non-cleavable.[][13] Cleavable linkers are engineered to release the cytotoxic payload under specific conditions found within target cells (e.g., acidic pH or the presence of certain enzymes), ensuring selective drug action while minimizing off-target toxicity.[13][14]

The Specificity of Monodisperse PEG7 Linkers

While PEG linkers are generally beneficial, their length and composition are critical design parameters.[7][9] PEG linkers can be polydisperse (a mixture of chains with varying lengths) or monodisperse (a pure compound with a precise, single molecular weight).[14][15][16]

A PEG7 linker is a monodisperse linker containing exactly seven ethylene glycol units. The use of monodisperse PEGs is advantageous as it leads to the production of homogeneous drug conjugates.[15] This uniformity is highly desirable in pharmaceutical development as it simplifies characterization and ensures batch-to-batch consistency.

The relatively short chain of a PEG7 linker offers a balance of properties:

  • It provides sufficient hydrophilicity to improve the solubility of many payloads.

  • It avoids the potential for significant steric hindrance that can sometimes be associated with very long PEG chains, which might interfere with the antibody's ability to bind to its target antigen.[]

  • An example of its application is in the drug Movantik (naloxegol), which incorporates a methyl-PEG7 (m-PEG7) linker. In this case, the linker modifies the drug's properties to reduce its transport across the blood-brain barrier, thereby preventing central nervous system side effects.[15]

Comparative Analysis: PEG7 vs. Alternative Linkers

The choice of linker is a critical optimization step in drug conjugate design. The performance of a short, monodisperse linker like PEG7 can be compared against other common linker technologies.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Monodisperse Short PEG (e.g., PEG7) Fixed, discrete molecular weight; hydrophilic.[15]Homogeneous product, improved solubility, good balance of properties.[15]May provide less of an increase in half-life compared to very long PEGs.
Polydisperse Long PEG (e.g., PEG >2kDa) Mixture of different chain lengths; highly hydrophilic.[15]Significantly extends circulation half-life, high solubility.[11][18]Can lead to heterogeneous drug conjugates; may cause steric hindrance; potential for reduced cytotoxicity.[11][15][18]
Dipeptide Linkers (e.g., Val-Cit) Cleavable by lysosomal enzymes (e.g., Cathepsin B).[13]Ensures targeted intracellular drug release; stable in circulation.[13]Can be hydrophobic, potentially leading to aggregation with higher drug loading.
Acid-Labile Linkers (e.g., Hydrazone) Cleavable in the low pH environment of endosomes/lysosomes.[13]Facilitates drug release upon internalization.[13]Can have lower plasma stability, leading to premature drug release and potential off-target toxicity.[13]
Non-Cleavable Linkers (e.g., Thioether) Relies on complete degradation of the antibody in the lysosome to release the payload.[13]High plasma stability, which can improve the therapeutic window and reduce off-target effects.[13]The released payload remains attached to an amino acid, which must retain its activity.

Supporting Experimental Data

Quantitative data from preclinical studies highlights the profound impact of PEG linkers on the performance of drug conjugates. The following table summarizes a study on affibody-based drug conjugates, comparing a version with no PEG linker to conjugates with 4 kDa and 10 kDa PEG linkers.

ConjugateLinkerHalf-life Extension (vs. No PEG)In Vitro Cytotoxicity Reduction (vs. No PEG)Tumor Inhibition Rate (in vivo)Maximum Tolerated Dose (in vivo)
ZHER2-SMCC-MMAE (HM) No PEG1.0x1.0x41.38%5.0 mg/kg
ZHER2-PEG4K-MMAE (HP4KM) 4 kDa PEG2.5x4.5x57.23%10.0 mg/kg
ZHER2-PEG10K-MMAE (HP10KM) 10 kDa PEG11.2x22.0x65.07%20.0 mg/kg
(Data summarized from a study on HER2-targeting affibody-drug conjugates)[11][12][18]

This data demonstrates a key trade-off in linker design: while longer PEG chains significantly prolong half-life and improve tolerability (safety), they can also reduce the immediate in vitro cytotoxic potency of the drug.[11][18] However, the extended circulation time can lead to greater accumulation of the drug in the tumor, resulting in superior overall in vivo anti-tumor efficacy.[11][12]

Experimental Protocols

The assessment of a linker's impact on drug efficacy involves a series of standardized in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay
  • Objective : To determine the potency of the drug conjugate against specific cancer cell lines.

  • Methodology :

    • Cell Culture : Target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) are cultured in appropriate media.[19]

    • Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, the unconjugated payload, and control antibodies.[20]

    • Incubation : The cells are incubated for a set period (e.g., 72-96 hours) to allow the drug to take effect.

    • Viability Assessment : Cell viability is measured using colorimetric or luminescent assays such as MTT, CCK-8, or CellTiter-Glo (CTG).[20] These assays quantify metabolic activity, which correlates with the number of living cells.

    • Data Analysis : The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%. A lower IC50 value indicates higher potency.

Pharmacokinetic (PK) Analysis
  • Objective : To evaluate how the drug conjugate is absorbed, distributed, metabolized, and excreted (ADME) in an animal model, and to determine its circulation half-life.[21]

  • Methodology :

    • Animal Model : The ADC is administered to rodents (e.g., mice or rats) via intravenous (IV) or subcutaneous (SC) injection.[21]

    • Sample Collection : Blood samples are collected at various time points after administration.

    • Quantification : The concentration of the total antibody or the intact ADC in the plasma/serum is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[]

    • Data Analysis : The concentration-time data is analyzed using non-compartmental or compartmental models to determine key PK parameters, including clearance (CL), volume of distribution (Vss), and half-life (t½).[21]

In Vivo Efficacy (Tumor Growth Inhibition) Study
  • Objective : To assess the anti-tumor activity of the ADC in a living organism.[22][23]

  • Methodology :

    • Tumor Model : Human tumor cells are implanted in immunodeficient mice to create a cell-derived xenograft (CDX) or patient-derived xenograft (PDX) model.[19][22]

    • Treatment : Once tumors reach a specified volume, mice are randomized into groups and treated with the ADC, vehicle control, or other control agents.[12]

    • Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).[12][20] Body weight is monitored as an indicator of toxicity.

    • Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are often excised for further analysis.

    • Data Analysis : The tumor growth curves for each group are plotted to evaluate the extent of tumor growth inhibition.[12]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Bloodstream cluster_cell Target Cancer Cell ADC 1. ADC Circulates in Bloodstream Receptor Tumor Antigen (Receptor) ADC->Receptor 2. Binding Internalization 3. Internalization (Endocytosis) Receptor->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 6. Payload Induces Cell Death (Apoptosis) Release->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (IC50 Determination) internalization Internalization Assay pk_study Pharmacokinetic (PK) Study in Mice cytotoxicity->pk_study Proceed if potent binding Binding Affinity Assay efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study tox_study Toxicity Study (MTD Determination) efficacy_study->tox_study Linker_Properties_Impact cluster_properties PEG Linker Properties cluster_drug_chars Drug Conjugate Characteristics Length Length (e.g., PEG7 vs. PEG24) Solubility Solubility & Stability Length->Solubility PK Pharmacokinetics (Half-life) Length->PK Dispersion Monodisperse (e.g., PEG7) Homogeneity Homogeneity Dispersion->Homogeneity Efficacy Overall Therapeutic Efficacy Solubility->Efficacy PK->Efficacy Homogeneity->Efficacy

References

Introduction to PEGylated Protein Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the characterization of PEGylated proteins, offering an objective comparison of analytical techniques supported by experimental data. This guide is tailored for researchers, scientists, and drug development professionals, providing detailed methodologies and data-driven insights to aid in the selection of appropriate characterization strategies.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs.[1][2][3][4] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and can decrease its immunogenicity.[1][3][4][5]

However, the process of PEGylation often results in a heterogeneous mixture of products, including unreacted protein, excess PEG, and proteins with varying numbers of attached PEG molecules (PEGamers) at different locations (positional isomers).[] This heterogeneity makes the comprehensive characterization of PEGylated proteins a critical and analytically challenging step for ensuring product quality, consistency, and regulatory compliance.[2][7] A multi-faceted analytical approach is therefore essential to determine key quality attributes such as the degree of PEGylation, identification of conjugation sites, and the structural integrity of the final product.

Comparative Overview of Key Characterization Techniques

A variety of analytical techniques are employed to characterize PEGylated proteins. The choice of method depends on the specific attribute being investigated, from molecular weight and size distribution to structural conformation and biological activity. Below is a comparative summary of the most common techniques.

Technique ClassSpecific Method(s)Principle of Separation/AnalysisKey ApplicationsAdvantagesLimitations
Chromatography Size-Exclusion (SEC), Ion-Exchange (IEX), Reversed-Phase (RP-HPLC), Hydrophobic Interaction (HIC)Separation based on differences in size (hydrodynamic radius), surface charge, hydrophobicity.Purity assessment, separation of PEGamers, removal of free PEG, identification of aggregates.[][8]High resolution, well-established, versatile for purification and analysis.SEC cannot differentiate positional isomers; RP-HPLC may denature proteins.[9]
Mass Spectrometry MALDI-TOF-MS, ESI-MS, LC-MSMeasurement of mass-to-charge ratio to determine molecular weight.Determination of average molecular weight, degree of PEGylation, identification of PEGylation sites (peptide mapping).[7][10]High accuracy and sensitivity, provides detailed structural information.[11]Spectral complexity due to PEG polydispersity and multiple charge states can be challenging to interpret.[11][12]
Electrophoresis Capillary Electrophoresis (CE), SDS-CGESeparation based on charge, size, and shape in an electric field.[][13]High-resolution separation of different PEGylated products, purity analysis.[][14]High efficiency and resolution, requires minimal sample volume.[]Primarily analytical scale, not suitable for large-scale purification.[]
Spectroscopy Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD)Analysis of atomic nuclei in a magnetic field (NMR) or differential absorption of circularly polarized light (CD).[15]Assessment of higher-order structure, protein folding, conformational changes upon PEGylation, quantification in biological fluids.[15][16][17]Provides detailed atomic-level structural information without denaturing the protein.[15][18]NMR has lower sensitivity and can be complex for very large proteins; CD provides global, not site-specific, structural information.[2]
Biophysical Methods Dynamic Light Scattering (DLS), Isothermal Titration Calorimetry (ITC)DLS measures hydrodynamic size based on light scattering; ITC measures heat changes during binding events.[2][19]Determination of hydrodynamic radius, aggregation state, and binding affinities.[2][19]Provides information on size and interactions in solution.DLS is sensitive to contaminants; ITC is primarily for studying binding interactions.

In-Depth Analysis of Core Techniques

This section provides a detailed look at the most critical techniques, including experimental protocols and data interpretation.

Size-Exclusion Chromatography (SEC)

SEC is a foundational technique for purifying PEGylated proteins and analyzing their size distribution. It separates molecules based on their hydrodynamic radius, effectively distinguishing between the native protein, the larger PEGylated conjugate, and high-molecular-weight aggregates.[][8][20]

ParameterTypical Value/RangeSignificance
Resolution Baseline separation of native vs. mono-PEGylated protein is often achievable.Determines the ability to quantify purity and separate different PEGylated species.
Limit of Quantification (LOQ) As low as ~12.5 µg/mL for PEGylated proteins like PEG-GCSF.[8]Defines the sensitivity for detecting and quantifying low-level impurities or aggregates.
Precision (RSD) Typically <1% for retention time and peak area.[8]Indicates the reproducibility and robustness of the method.
Analysis Time Can be as rapid as 6-10 minutes with UPLC-based methods.[8]High throughput is beneficial for process development and quality control.

The general workflow involves system setup, sample preparation, data acquisition, and analysis to separate components based on size.

SEC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (e.g., Aqueous Buffer) ColumnEquil Column Equilibration MobilePhase->ColumnEquil SamplePrep Sample Preparation (Dilution in Mobile Phase) Injection Inject Sample ColumnEquil->Injection Separation Isocratic Elution (Separation by Size) Injection->Separation Detection Detection (UV, RI, or Light Scattering) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis (Purity, Aggregates) Chromatogram->Integration

Caption: Workflow for SEC analysis of PEGylated proteins.

This protocol is adapted from a method for determining the purity of PEG Granulocyte Colony Stimulating Factor (PEG-GCSF).[8]

  • Instrumentation: A biocompatible HPLC or UPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[8]

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.[8]

  • Mobile Phase: 100 mM Sodium Phosphate, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the PEG-GCSF sample to a concentration between 12.5 and 2000 µg/mL using the mobile phase.[8]

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Run the analysis isocratically for approximately 10-15 minutes. d. Integrate the peaks corresponding to aggregates, the PEG-GCSF monomer, and any free GCSF. The PEGylated protein will elute earlier than the smaller, unmodified protein.[8]

Mass Spectrometry (MS)

MS is an indispensable tool for the detailed structural characterization of PEGylated proteins. It provides precise mass information, which can be used to determine the degree of PEGylation and identify the specific amino acid residues where PEG is attached.[10] LC-MS is particularly powerful as it couples the separation capabilities of HPLC with the detection power of MS.[12]

ParameterTechniqueTypical Value/RangeSignificance
Mass Accuracy Orbitrap MS, TOF-MS< 5 ppmHigh accuracy is crucial for confident identification and characterization of PEGylated species.[11]
Resolution Orbitrap MSUp to 140,000High resolution helps to resolve complex isotopic patterns arising from PEG polydispersity.[7]
Peptide Mapping Coverage LC-MS/MS> 95%High sequence coverage is necessary to reliably identify all PEGylation sites.
Sensitivity LC-MS/MSfmol to amol rangeEnables the characterization of low-abundance species and requires minimal sample amounts.

This workflow outlines the steps for identifying PEGylation sites using a peptide mapping approach.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Denature Denaturation, Reduction & Alkylation Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_Sep RP-HPLC Separation of Peptides Digest->LC_Sep MS1 MS Scan (Precursor Ion Mass) LC_Sep->MS1 MS2 MS/MS Fragmentation (Product Ion Mass) MS1->MS2 Search Database Search & Spectral Matching MS2->Search Identify Identify PEGylated Peptides & Localization of Sites Search->Identify

Caption: Peptide mapping workflow for PEGylation site analysis.

This protocol describes the analysis of an intact PEGylated protein to determine its average mass and heterogeneity.[11][12]

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Waters Xevo Q-TOF or AB SCIEX TripleTOF).[11][12]

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition: Full MS scan over a mass range of m/z 1000-4000.

    • Desolvation: Optimize gas flow and temperature for efficient desolvation of the large PEGylated protein.

  • Sample Preparation: Desalt the protein sample using a centrifugal filter (e.g., 10 kDa MWCO) to exchange it into a volatile buffer like 10 mM ammonium acetate or 0.1% formic acid.[11][12]

  • Procedure: a. Equilibrate the LC system. b. Inject the desalted sample. c. Acquire the MS data across the protein elution peak. d. Process the raw data using deconvolution software (e.g., ProMass HR, BioAnalyst) to convert the multiple-charge-state ESI spectrum into a zero-charge mass spectrum.[11][12] This reveals the mass distribution corresponding to the different numbers of PEG units attached to the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for assessing the higher-order structure of PEGylated proteins and can also be used for quantification.[2][15] The large, flexible PEG chain has a distinct and sharp signal in the ¹H NMR spectrum, which can be used to quantify the degree of PEGylation and measure the concentration of PEGylated species in biological fluids.[17][21]

ParameterTypical Value/RangeSignificance
Detection Limit (in biofluids) ~10 µg/mL for ¹H NMR.[17]Allows for pharmacokinetic studies by directly measuring PEGylated drug concentrations in serum or plasma.[17][22]
Quantification Precision High, as signal intensity is directly proportional to the number of protons.Provides an absolute, standard-free method for determining the degree of PEGylation.[21]
Structural Resolution Atomic levelCan detect subtle conformational changes in the protein backbone upon PEGylation.[15][18]

NMR can confirm that the core protein structure is maintained after PEGylation, which is crucial for retaining biological activity.

NMR_Logic Native Native Protein (Reference NMR Spectrum) Compare Compare Chemical Shifts & Signal Intensities Native->Compare PEGylated PEGylated Protein (Test NMR Spectrum) PEGylated->Compare Result1 Spectra are Superimposable (Minor Perturbations) Compare->Result1 Yes Result2 Significant Spectral Changes Compare->Result2 No Conclusion1 Conclusion: Protein's 3D Structure is Preserved Result1->Conclusion1 Conclusion2 Conclusion: PEGylation Caused Major Structural Changes Result2->Conclusion2

Caption: Logic diagram for using NMR to assess structural integrity.

This protocol outlines a method to determine the average number of PEG chains per protein.[21]

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: a. Lyophilize a known quantity of the purified PEGylated protein. b. Dissolve the sample in a known volume of D₂O (deuterium oxide) to a final concentration of 1-5 mg/mL. D₂O is used to minimize the large water signal. c. Add a known amount of an internal standard (e.g., trimethylsilyl propionate, TSP) for chemical shift referencing and quantification if needed.

  • NMR Acquisition: a. Tune and shim the spectrometer for the sample. b. Acquire a one-dimensional ¹H NMR spectrum. Use water suppression techniques (e.g., presaturation) to attenuate the residual HDO signal. c. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 128-1024 scans).

  • Data Processing and Analysis: a. Apply Fourier transformation and phase correction to the raw data. b. Integrate the sharp, intense signal from the PEG methylene protons (-O-CH₂-CH₂-O-), which appears around 3.6-3.7 ppm.[17][23] c. Integrate a well-resolved signal from the protein that corresponds to a known number of protons (e.g., aromatic protons from Trp or Tyr residues, or methyl protons from Leu, Ile, Val). d. Calculate the degree of PEGylation by comparing the relative integrals of the PEG and protein signals, accounting for the number of protons each signal represents.[21]

Conclusion

The characterization of PEGylated proteins is a complex but essential task that requires an orthogonal array of analytical techniques. No single method can provide a complete picture of the product's quality attributes.

  • For routine purity and aggregate analysis , SEC is the method of choice due to its robustness and simplicity.[8]

  • For definitive structural elucidation , including the degree and sites of PEGylation, mass spectrometry is unparalleled in its accuracy and detail.[7]

  • To ensure the higher-order structure and conformational integrity of the protein are maintained, spectroscopic methods like NMR and CD provide critical insights.[15][16]

By combining these techniques, researchers and drug developers can build a comprehensive understanding of their PEGylated protein, ensuring the development of a safe, effective, and consistent biopharmaceutical product.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable PEG Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate, particularly in Antibody-Drug Conjugates (ADCs), is a critical decision that profoundly impacts therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers, prized for their ability to improve solubility and pharmacokinetics, are broadly categorized into two distinct classes: cleavable and non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational design of next-generation targeted therapies.

The fundamental difference between these linker types lies in their drug release mechanism. Cleavable linkers are designed to be stable in systemic circulation but break down in response to specific triggers within the tumor microenvironment or inside cancer cells, such as changes in pH, redox potential, or the presence of specific enzymes.[1][2] In contrast, non-cleavable linkers remain intact, and the cytotoxic payload is released only after the complete lysosomal degradation of the antibody carrier.[1][2][3] This distinction governs the stability, potency, and toxicity profile of the entire conjugate.

Quantitative Performance Comparison

The selection of a linker is a trade-off between stability and payload release efficiency. The following table summarizes quantitative data from comparative studies on key performance parameters of ADCs featuring cleavable and non-cleavable linkers.

Performance ParameterCleavable Linker (e.g., Val-Cit-PABC)Non-Cleavable Linker (e.g., SMCC)Key Findings & References
Plasma Stability Lower stability, prone to premature drug release. A study on vc-MMAE ADCs showed >20% drug release in mouse plasma after 6 days.[1]Higher plasma stability. Studies have shown that non-cleavable linked ADCs generally outperform their cleavable counterparts in vivo in terms of stability.[4]Non-cleavable linkers generally exhibit superior plasma stability, reducing the potential for off-target toxicity from prematurely released payload.[4][5]
In Vitro Cytotoxicity (IC50) Generally more potent, especially in heterogeneous tumor models due to the bystander effect. IC50 values are often in the low nanomolar range.Potent against antigen-positive cells but may be less effective in killing antigen-negative bystander cells.The bystander effect of cleavable linkers can lead to enhanced cytotoxicity in mixed cell populations.
In Vivo Efficacy (% Tumor Growth Inhibition) Can be highly efficacious, especially in tumors with heterogeneous antigen expression.Can be highly efficacious, particularly in tumors with high and uniform antigen expression.Efficacy is context-dependent, with cleavable linkers showing an advantage in heterogeneous tumors due to the bystander effect.
Systemic Toxicity (Grade ≥3 Adverse Events) Associated with higher rates of systemic toxicity. A meta-analysis showed that 47% of patients treated with ADCs having cleavable linkers experienced grade ≥3 adverse events.[5]Associated with lower rates of systemic toxicity. The same meta-analysis reported grade ≥3 adverse events in 34% of patients treated with ADCs having non-cleavable linkers.[5]The higher stability of non-cleavable linkers generally translates to a better safety profile in clinical settings.[5]
Bystander Effect Capable of inducing a significant bystander effect, killing adjacent antigen-negative tumor cells.Generally exhibit a limited or no bystander effect as the payload is released intracellularly and is often less membrane-permeable.The ability to induce a bystander effect is a key advantage of cleavable linkers in treating heterogeneous tumors.

Signaling Pathways and Experimental Workflows

The differential mechanisms of drug release from cleavable and non-cleavable linkers dictate their intracellular fate and subsequent therapeutic action.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endosome_C Endosome (Low pH) ADC_C->Endosome_C Internalization Lysosome_C Lysosome (Enzymes) Endosome_C->Lysosome_C Payload_Release_C Payload Release Lysosome_C->Payload_Release_C Enzymatic Cleavage or pH change Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect Payload Efflux Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Neighboring_Cell_Death Neighboring Cell Death Bystander_Effect->Neighboring_Cell_Death ADC_NC ADC with Non-Cleavable Linker Endosome_NC Endosome ADC_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Payload-Amino Acid Release Degradation_NC->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Synthesis (Cleavable & Non-Cleavable) stability Plasma Stability Assay start->stability release Drug Release Kinetics start->release cytotoxicity Cytotoxicity Assay (IC50) start->cytotoxicity bystander Bystander Effect Assay start->bystander efficacy Xenograft Efficacy Study stability->efficacy release->efficacy cytotoxicity->efficacy bystander->efficacy toxicity Toxicity Assessment efficacy->toxicity end Data Analysis & Linker Selection toxicity->end

References

A Researcher's Guide to Quantitative Analysis of m-PEG7-t-butyl Ester Conjugation Sites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of protein conjugation sites using m-PEG7-t-butyl ester, a short-chain polyethylene glycol (PEG) reagent. We delve into detailed experimental protocols, present comparative data, and explore alternative PEGylation strategies to inform your research and development decisions.

The covalent attachment of PEG to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Furthermore, the hydrophilic PEG chains can shield epitopes on the protein surface, reducing immunogenicity.

m-PEG7-t-butyl ester is a discrete PEGylation reagent with a seven-unit ethylene glycol chain. The t-butyl ester group serves as a protecting group for a carboxylic acid, which, after deprotection, can be activated to a reactive species, typically an N-hydroxysuccinimide (NHS) ester, for conjugation to primary amines (e.g., lysine residues and the N-terminus) on a protein. The defined, short length of the PEG chain allows for precise control over the modification and facilitates detailed analytical characterization.

Experimental Workflow for m-PEG7-t-butyl Ester Conjugation and Analysis

The overall process for protein PEGylation with m-PEG7-t-butyl ester and subsequent analysis of conjugation sites involves several key steps, as illustrated in the workflow diagram below.

experimental_workflow reagent m-PEG7-t-butyl ester deprotection Deprotection (e.g., TFA) reagent->deprotection 1. activation NHS Ester Formation (e.g., EDC/NHS) deprotection->activation 2. activated_peg m-PEG7-NHS ester protein Target Protein conjugation PEGylation Reaction (pH 7-9) protein->conjugation activated_peg->conjugation reaction_mixture Reaction Mixture purification Purification (e.g., SEC, IEX) reaction_mixture->purification peg_protein PEGylated Protein ms_analysis Mass Spectrometry (MALDI-TOF, LC-MS/MS) peg_protein->ms_analysis chrom_analysis Chromatography (RP-HPLC, HIC) peg_protein->chrom_analysis

Caption: Experimental workflow for m-PEG7-t-butyl ester conjugation and analysis.

Detailed Experimental Protocols

Deprotection of m-PEG7-t-butyl Ester

The tert-butyl ester protecting group is typically removed under acidic conditions to yield the free carboxylic acid.

  • Reagents:

    • m-PEG7-t-butyl ester

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve m-PEG7-t-butyl ester in DCM.

    • Add an excess of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to obtain m-PEG7-carboxylic acid.

Activation to m-PEG7-NHS Ester

The resulting carboxylic acid is then activated to an N-hydroxysuccinimide ester to make it reactive towards primary amines.

  • Reagents:

    • m-PEG7-carboxylic acid

    • N-hydroxysuccinimide (NHS)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Protocol:

    • Dissolve m-PEG7-carboxylic acid and NHS (1.2 equivalents) in anhydrous DCM or DMF.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the formation of the NHS ester by LC-MS.

    • The activated m-PEG7-NHS ester is typically used immediately in the subsequent conjugation step without further purification.

Protein PEGylation with m-PEG7-NHS Ester

The conjugation reaction is performed by reacting the activated PEG reagent with the target protein in a suitable buffer.

  • Reagents:

    • Target protein in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

    • m-PEG7-NHS ester solution in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Protocol:

    • Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of m-PEG7-NHS ester in DMSO or DMF.

    • Add a 5- to 20-fold molar excess of the m-PEG7-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

    • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine.

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Quantitative Analysis of Conjugation Sites

The degree of PEGylation and the specific sites of conjugation can be determined using a combination of mass spectrometry and chromatography techniques.

  • MALDI-TOF MS for Degree of PEGylation:

    • Sample Preparation: Mix the purified PEGylated protein solution with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.

    • Analysis: Acquire mass spectra in linear or reflectron mode. The mass shift between the native and PEGylated protein indicates the number of attached PEG moieties.

  • LC-MS/MS for Site-Specificity:

    • Sample Preparation:

      • Denature, reduce, and alkylate the purified PEGylated protein.

      • Digest the protein into peptides using a specific protease (e.g., trypsin).

      • Analyze the resulting peptide mixture by LC-MS/MS.

    • Analysis: Identify PEGylated peptides by their characteristic mass shift. The MS/MS fragmentation pattern will reveal the specific amino acid residue to which the PEG is attached.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Method: Separate the native and PEGylated protein species based on their hydrophobicity. PEGylation generally reduces the retention time on a reverse-phase column.

    • Quantitative Analysis: The relative peak areas can be used to quantify the extent of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC):

    • Method: Separate protein isoforms with different numbers of attached PEG molecules.

    • Quantitative Analysis: Provides a quantitative measure of the distribution of different PEGylated species.

Comparison of Analytical Techniques for Conjugation Site Analysis

Technique Principle Information Provided Advantages Limitations
MALDI-TOF MS Measures the mass-to-charge ratio of intact proteins.Degree of PEGylation (number of attached PEGs).Fast, relatively simple sample preparation.Does not provide site-specific information.
LC-MS/MS Separates peptides by chromatography and fragments them for sequencing.Precise identification of PEGylation sites.High sensitivity and specificity.More complex sample preparation and data analysis.
RP-HPLC Separates molecules based on hydrophobicity.Quantification of different PEGylated species.Robust and reproducible.May not resolve species with the same number of PEGs but at different sites.
HIC Separates molecules based on hydrophobic interactions.Separation of positional isomers of PEGylated proteins.Can resolve species with the same degree of PEGylation.Can have lower resolution compared to RP-HPLC for some proteins.

Alternatives to m-PEG7-t-butyl Ester Conjugation

While NHS ester chemistry is widely used for its simplicity, other strategies offer greater site-specificity and control over the conjugation process.

alternatives_to_nhs cluster_alternatives Site-Specific PEGylation Strategies cluster_target Target Residues thiol_peg Thiol-reactive PEG (e.g., Maleimide-PEG) cysteine Cysteine thiol_peg->cysteine aldehyde_peg Aldehyde/Ketone-reactive PEG (e.g., Hydrazide-PEG) glycan Engineered Aldehyde/Ketone aldehyde_peg->glycan click_peg Click Chemistry (e.g., Azide/Alkyne-PEG) unnatural_aa Unnatural Amino Acids click_peg->unnatural_aa enzymatic_peg Enzymatic Ligation (e.g., Sortase-mediated) specific_tag Recognition Sequence enzymatic_peg->specific_tag

A Comparative Guide to the Biological Activity of Proteins Conjugated with m-PEG7-t-butyl ester and Alternative PEGylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of proteins conjugated with m-PEG7-t-butyl ester against alternative PEGylation strategies. The information presented is supported by experimental data to aid in the selection of appropriate protein modification reagents for therapeutic and research applications.

Impact of PEGylation on Protein Bioactivity: A Quantitative Comparison

The following table summarizes quantitative data from studies comparing the in vitro biological activity of proteins conjugated with different PEG reagents.

ProteinPEGylation Reagent 1Bioactivity (% of Unmodified Protein)PEGylation Reagent 2Bioactivity (% of Unmodified Protein)Reference
Interferon α-2a 30 kDa linear mPEG~10%30 kDa tri-branched mPEG~100%[1][2]
Interferon α-2a 40 kDa di-branched mPEG (mPEG2L-IFN)1.4% (2.8 x 10⁶ IU/mg)40 kDa di-branched mPEG (mPEGM-IFN)3.35% (6.7 x 10⁶ IU/mg)
G-CSF (Cys2 variant) 20 kDa maleimide-PEGSimilar to commercial PEG-G-CSF40 kDa maleimide-PEGProlonged leukocyte proliferation vs. 20 kDa[3][4]
T4 Lysozyme 2 kDa linear maleimide-PEG~90%2 kDa cyclic maleimide-PEG~90%[5]

Key Observations:

  • Branched vs. Linear PEG: For interferon α-2a, a 30 kDa tri-branched PEG conjugate retained significantly higher in vitro bioactivity (10-fold higher) compared to a linear PEG of the same molecular weight.[1][2] This suggests that the architecture of the PEG molecule can dramatically impact the biological function of the conjugated protein.

  • Linker Chemistry: Within branched PEGs, the specific linker chemistry also influences bioactivity. Different di-branched 40 kDa PEGs conjugated to interferon α-2a resulted in varied bioactivities, indicating that the immediate chemical environment at the conjugation site is a critical determinant of function.

  • Molecular Weight: Increasing the molecular weight of PEG conjugated to a G-CSF variant from 20 kDa to 40 kDa resulted in prolonged biological activity in vivo, as evidenced by extended leukocyte proliferation.[3][4]

  • PEG Conformation: In the case of T4 Lysozyme, both linear and cyclic 2 kDa PEGs resulted in a similar, minor reduction in activity, suggesting that for smaller PEGs, the overall conformation may have a less pronounced effect on the bioactivity of some proteins.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of PEGylated proteins. Below are representative protocols for determining the in vitro bioactivity of PEGylated interferon and G-CSF.

Antiviral Activity Assay for PEGylated Interferon (Cytopathic Effect Inhibition Assay)

This assay measures the ability of interferon to protect cells from virally induced cell death.

Materials:

  • Human lung carcinoma cell line (A549 cells)

  • Encephalomyocarditis virus (EMCV)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • PEGylated interferon samples and unmodified interferon standard

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • Trypsin-EDTA

Procedure:

  • Cell Plating: Harvest A549 cells using trypsin-EDTA and seed them into 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Sample Preparation: Prepare serial two-fold dilutions of the PEGylated interferon samples and the unmodified interferon standard in a separate 96-well plate.

  • Cell Treatment: Add an equal volume of the interferon dilutions to the A549 cells. Include cell control wells (no interferon, no virus) and virus control wells (no interferon, with virus).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for the induction of an antiviral state in the cells.

  • Virus Addition: Add a pre-determined dilution of EMCV to all wells except the cell control wells. The amount of virus should be sufficient to cause 100% cell death in the virus control wells within 40-56 hours.

  • Second Incubation: Incubate the plates until complete cytopathic effect is observed in the virus control wells.

  • Staining: Gently remove the culture medium and fix and stain the remaining viable cells with crystal violet solution for 10-15 minutes.

  • Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: The endpoint is determined by identifying the well with 50% protection from virus-induced cell death compared to the cell and virus controls. This can be assessed visually or by solubilizing the stain and measuring the absorbance.[6]

Cell Proliferation Assay for PEGylated G-CSF

This assay measures the ability of G-CSF to stimulate the proliferation of a G-CSF-dependent cell line.

Materials:

  • G-CSF-dependent murine myeloid cell line (NFS-60 cells)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS and G-CSF for maintenance)

  • 96-well cell culture plates

  • PEGylated G-CSF samples and unmodified G-CSF standard

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Preparation: Culture NFS-60 cells in medium containing G-CSF. Prior to the assay, wash the cells to remove any residual G-CSF.

  • Cell Plating: Resuspend the washed cells in G-CSF-free medium and seed them into 96-well plates.

  • Sample Addition: Add serial dilutions of the PEGylated G-CSF samples and the unmodified G-CSF standard to the wells.

  • Incubation: Incubate the plates for a period determined by optimization (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a signal (e.g., luminescence) that is proportional to the amount of ATP, and thus the number of viable cells.

  • Data Analysis: Measure the signal using a plate reader. The biological activity is determined by comparing the dose-response curves of the PEGylated samples to the unmodified standard.[7]

Visualizing a Key Signaling Pathway and Experimental Workflow

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

G_CSF_Signaling GCSF G-CSF GCSF_R G-CSF Receptor GCSF->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K Ras Ras JAK->Ras Nucleus Nucleus STAT3->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Survival Differentiation Nucleus->Proliferation Gene Expression

Caption: G-CSF Signaling Pathway. This diagram illustrates the major signaling cascades activated upon G-CSF binding to its receptor, leading to cellular responses such as proliferation, survival, and differentiation.[8][9][10][11]

PEGylation_Workflow Protein Protein Expression & Purification Conjugation Protein-PEG Conjugation Reaction Protein->Conjugation PEG_Reagent m-PEG7-t-butyl ester Deprotection & Activation PEG_Reagent->Conjugation Purification Purification of PEGylated Protein (e.g., IEX, SEC) Conjugation->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization Bioassay In Vitro Biological Activity Assay Purification->Bioassay Data_Analysis Data Analysis & Comparison Bioassay->Data_Analysis

Caption: Experimental Workflow for Protein PEGylation and Bioactivity Analysis. This flowchart outlines the key steps involved in conjugating a protein with a PEG reagent and subsequently evaluating its biological activity.

References

A Head-to-Head Comparison of Protecting Groups for PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a protecting group for polyethylene glycol (PEG) linkers is a critical decision that can significantly impact the stability, release kinetics, and overall efficacy of bioconjugates and drug delivery systems. This guide provides an objective comparison of common protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate protecting group for your specific application.

The strategic use of protecting groups allows for the selective modification of functional groups on PEG linkers, preventing unwanted side reactions during synthesis and conjugation. The ideal protecting group should be stable under a variety of conditions and readily cleavable under specific, mild conditions to release the functional PEG linker for conjugation or to activate a therapeutic payload at the target site. This comparison focuses on three widely used classes of protecting groups: acid-labile, base-labile, and photocleavable groups.

Key Performance Metrics at a Glance

The selection of a suitable protecting group hinges on several key performance indicators, including cleavage efficiency, stability across a range of pH values, and the orthogonality of deprotection conditions. The following table summarizes the key characteristics of commonly used protecting groups for PEG linkers.

Protecting GroupClassDeprotection ConditionCleavage EfficiencyStabilityOrthogonality
Boc (tert-butyloxycarbonyl) Acid-LabileMild acid (e.g., TFA)HighStable at neutral and basic pHGood
DMTr (4,4'-dimethoxytrityl) Acid-LabileVery mild acid (e.g., dilute TFA, acetic acid)HighSensitive to acidic conditionsExcellent
Fmoc (9-fluorenylmethyloxycarbonyl) Base-LabileMild base (e.g., piperidine)HighStable at neutral and acidic pHGood
Phenethyl Base-LabileStrong base (e.g., KHMDS)HighStable under Williamson ether synthesis conditionsGood
o-Nitrobenzyl PhotocleavableUV light (typically ~365 nm)High (quantum yield dependent)Generally stable in darkExcellent
Coumarin PhotocleavableUV light (wavelength dependent)High (quantum yield dependent)Generally stable in darkExcellent
Enzyme-Labile Peptides Enzyme-LabileSpecific enzymes (e.g., cathepsins)High (enzyme specific)Stable in absence of enzymeExcellent

In-Depth Comparison of Protecting Group Classes

Acid-Labile Protecting Groups

Acid-labile protecting groups are widely employed due to their reliable cleavage under acidic conditions. They are particularly useful in applications where the bioconjugate or drug delivery system is designed to release its payload in the acidic microenvironment of tumors or within endosomes and lysosomes.[1][2]

Boc (tert-butyloxycarbonyl): The Boc group is a robust protecting group for amines that is readily cleaved with moderate acids like trifluoroacetic acid (TFA).[3][4] It is stable to a wide range of reaction conditions, making it a versatile choice for multi-step syntheses.

DMTr (4,4'-dimethoxytrityl): The DMTr group is highly sensitive to acid and can be removed under very mild acidic conditions, offering a high degree of orthogonality.[5][6] This sensitivity, however, can also be a drawback, as it may lead to premature deprotection in environments with even slight acidity. The deprotection of DMTr can also be reversible, which may pose challenges in achieving complete removal, especially for longer PEG chains.[5]

Acid_Labile_Deprotection Protected_PEG PEG-NH-Boc/DMTr Deprotected_PEG PEG-NH2 Protected_PEG->Deprotected_PEG Deprotection Byproduct Byproduct (isobutylene + CO2 or DMTr cation) Protected_PEG->Byproduct Acid Acid (e.g., TFA) Acid->Deprotected_PEG

Deprotection of Acid-Labile Groups
Base-Labile Protecting Groups

Base-labile protecting groups offer an alternative strategy, particularly when acid-sensitive functionalities are present in the molecule.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is commonly used for the protection of amines and is cleaved by mild bases, most notably piperidine.[7][8] Its removal is rapid and efficient, making it a staple in solid-phase peptide synthesis, a field that often utilizes PEG linkers.

Phenethyl: The phenethyl group has been explored as a base-labile protecting group in a one-pot PEG synthesis strategy, offering a more streamlined process compared to traditional methods.[2][5][6] Deprotection is typically achieved using a strong base.[2]

Base_Labile_Deprotection Protected_PEG PEG-NH-Fmoc Deprotected_PEG PEG-NH2 Protected_PEG->Deprotected_PEG Deprotection Adduct Dibenzofulvene-Piperidine Adduct Protected_PEG->Adduct Base Base (e.g., Piperidine) Base->Deprotected_PEG

Deprotection of Base-Labile Groups
Photocleavable Protecting Groups

Photocleavable protecting groups provide spatiotemporal control over deprotection, allowing for the release of a molecule at a specific time and location upon exposure to light. This "on-demand" cleavage is highly advantageous in applications such as light-activated drug delivery and bio-imaging.[9]

o-Nitrobenzyl: The o-nitrobenzyl group is a classic photocleavable protecting group that is cleaved upon irradiation with UV light, typically around 365 nm.[10][11] The efficiency of cleavage, or quantum yield, can be influenced by substituents on the aromatic ring.[12][13]

Coumarin: Coumarin-based protecting groups are another important class of photocleavable moieties. Their cleavage wavelength can be tuned by modifying the coumarin core, offering flexibility in experimental design.[3] Some studies have shown that coumarin derivatives can exhibit higher quantum yields of degradation compared to nitrobenzyl groups under certain conditions.[3]

Photocleavable_Deprotection Protected_PEG PEG-O-Nitrobenzyl Deprotected_PEG PEG-OH Protected_PEG->Deprotected_PEG Photocleavage Byproduct Nitrosobenzaldehyde Protected_PEG->Byproduct Light UV Light (e.g., 365 nm) Light->Deprotected_PEG

Deprotection of Photocleavable Groups
Enzyme-Labile Protecting Groups

Enzyme-labile linkers are designed to be cleaved by specific enzymes that are often overexpressed in disease states, such as in the tumor microenvironment.[5][14] This strategy offers high specificity for targeted drug release. Common enzyme-labile linkers include peptide sequences that are substrates for proteases like cathepsins.[9]

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative solution-phase deprotection protocols for commonly used protecting groups on PEG linkers.

Protocol 1: Boc Deprotection (Acid-Labile)

This protocol describes the removal of the Boc protecting group from a Boc-NH-PEG derivative in solution.

Materials:

  • Boc-NH-PEG conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC for analysis

Procedure:

  • Dissolve the Boc-NH-PEG conjugate in DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by HPLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG-NH2.

  • Characterize the product by HPLC and mass spectrometry.

Protocol 2: Fmoc Deprotection (Base-Labile)

This protocol outlines the removal of the Fmoc protecting group from an Fmoc-NH-PEG derivative in solution.[10]

Materials:

  • Fmoc-NH-PEG conjugate

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

  • Centrifuge

  • HPLC for analysis

Procedure:

  • Dissolve the Fmoc-NH-PEG conjugate in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the deprotection by HPLC.

  • Upon completion, precipitate the deprotected PEG-NH2 by adding cold diethyl ether.

  • Pellet the product by centrifugation and decant the supernatant.

  • Wash the pellet with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Dry the product under vacuum.

  • Characterize the product by HPLC and mass spectrometry.

Protocol 3: o-Nitrobenzyl Photocleavage (Photolabile)

This protocol details the photocleavage of an o-nitrobenzyl-protected PEG derivative.

Materials:

  • o-Nitrobenzyl-PEG conjugate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (e.g., 365 nm)

  • HPLC for analysis

Procedure:

  • Dissolve the o-nitrobenzyl-PEG conjugate in the desired buffer to a known concentration.

  • Place the solution in a quartz cuvette or other UV-transparent vessel.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (typically 365 nm) and intensity. The irradiation time will depend on the quantum yield of the specific derivative and the light intensity.[10]

  • Monitor the cleavage reaction by taking aliquots at different time points and analyzing them by HPLC.

  • The deprotected PEG and the nitrosobenzaldehyde byproduct can be separated by chromatography if necessary.

  • Characterize the final product by HPLC and mass spectrometry.

Conclusion

The selection of a protecting group for PEG linkers is a multifaceted decision that requires careful consideration of the chemical properties of the bioconjugate, the desired release mechanism, and the biological environment. Acid-labile groups are well-suited for pH-triggered release, while base-labile groups provide an orthogonal strategy. Photocleavable groups offer unparalleled spatiotemporal control, and enzyme-labile linkers provide high specificity for targeted therapies. By understanding the comparative performance and utilizing the detailed protocols provided in this guide, researchers can make informed decisions to optimize the design and efficacy of their PEGylated bioconjugates and drug delivery systems.

References

The Influence of PEG Linker Length on Pharmacokinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding the impact of Poly(ethylene glycol) (PEG) linker length on the pharmacokinetic properties of therapeutic molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data and detailed methodologies.

The covalent attachment of Poly(ethylene glycol) (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecules.[1] One of the most critical parameters in the design of PEGylated therapeutics is the length of the PEG linker. Varying the PEG chain length can dramatically alter the pharmacokinetic (PK) profile of a molecule, impacting its circulation half-life, biodistribution, and clearance rate.[2][3] This guide provides a comparative overview of how different PEG linker lengths affect these key pharmacokinetic parameters, supported by experimental findings.

Generally, increasing the length and molecular weight of the PEG chain leads to a more pronounced effect on the drug's PK profile.[4] Longer PEG chains increase the hydrodynamic radius of the molecule, which in turn reduces renal clearance and shields it from enzymatic degradation and uptake by the reticuloendothelial system (RES).[1][3] This results in a prolonged circulation time and sustained therapeutic effect. However, the optimal PEG linker length must be determined on a case-by-case basis, as excessive PEGylation can sometimes lead to reduced biological activity due to steric hindrance.[5]

Comparative Pharmacokinetic Data

The following tables summarize quantitative data from various studies, illustrating the effect of different PEG linker lengths on key pharmacokinetic parameters.

Table 1: Effect of PEG Linker Length on the Pharmacokinetics of a Polyacridine Peptide

PEG Length (kDa)α Half-life (t½α)Liver Uptake (% of dose)
2Shortest~70%
5LongerSignificantly lower than 2 kDa
10Coincident with 5, 20, 30 kDaDecreased with increasing length
20Coincident with 5, 10, 30 kDaDecreased with increasing length
30Coincident with 5, 10, 20 kDa~13%

Data synthesized from a study on PEGylated polyacridine peptides.[]

Table 2: Influence of PEG Molecular Weight on the Pharmacokinetics of Chitosan Nanoparticles

mPEG Molecular Weight (kDa)Elimination Half-life (t½β) (h)AUC (0-72h) (µg·h/mL)Clearance (CL) (L/h/kg)
210.85 ± 1.2325.34 ± 3.120.40 ± 0.05
514.21 ± 1.5638.76 ± 4.210.26 ± 0.03
1018.54 ± 2.0152.18 ± 5.540.19 ± 0.02

This data demonstrates a clear trend where longer PEG chains lead to a longer elimination half-life, increased systemic exposure (AUC), and reduced clearance.[7]

Table 3: Pharmacokinetics of PEGylated Poly-L-Lysine Dendrimers

Total Molecular Weight (kDa)Elimination Half-life (t½)Clearance Mechanism
< 201-10 hoursRapidly cleared, principally into the urine
> 301-3 daysPoorly renally cleared

This study highlights that the total molecular weight of the PEGylated construct is a major determinant of its pharmacokinetic profile.[8]

Table 4: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Tumor Exposure

Number of PEG Units in LinkerTumor Exposure
2Similar to 4 PEG units
4Similar to 2 PEG units
8Significantly higher than 2 and 4 PEG units
12Similar to 8 and 24 PEG units
24Similar to 8 and 12 PEG units

In this study on ADCs, a "binary" effect was observed where a certain threshold of PEG linker length (8 units and above) was required to achieve significantly higher tumor exposure.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the pharmacokinetic differences of various PEG linker lengths.

I. Pharmacokinetic Study in Animal Models

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of PEGylated molecules with varying linker lengths.

Animal Model: Male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g) are commonly used. Animals are housed under controlled conditions with ad libitum access to food and water.

Experimental Groups:

  • Group 1: Control (vehicle only)

  • Group 2: Unconjugated molecule

  • Group 3-X: Molecules conjugated with different PEG linker lengths (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa)

Procedure:

  • Administration: The test articles are administered via intravenous (IV) bolus injection into the tail vein. The dose will depend on the specific molecule being tested.

  • Blood Sampling: Blood samples (approximately 200-300 µL for rats, smaller volumes for mice) are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma. The plasma supernatant is carefully collected and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the PEGylated molecule in the plasma samples is quantified using a validated bioanalytical method.

II. Bioanalytical Methods for Quantification

A. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Plate Coating: Microtiter plates are coated with an antibody specific to the molecule of interest or a generic anti-PEG antibody.

  • Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA or non-fat dry milk).

  • Sample Incubation: Plasma samples and a standard curve of the analyte are added to the wells and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.

  • Quantification: The signal intensity is measured and used to determine the concentration of the analyte in the samples by comparison to the standard curve.

B. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: Plasma proteins are precipitated by adding an organic solvent like acetonitrile. The sample is vortexed and centrifuged to remove the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The PEGylated molecule is separated from other plasma components on a suitable column (e.g., a C18 reverse-phase column).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The PEGylated molecule is ionized, and its mass-to-charge ratio is measured for quantification. For large PEGylated proteins, a common strategy is to digest the protein and quantify a signature peptide.

III. Biodistribution Study

Objective: To determine the tissue distribution of PEGylated molecules with different linker lengths.

Procedure:

  • Radiolabeling (if applicable): The molecules can be radiolabeled (e.g., with 111In or 89Zr) for sensitive detection.

  • Administration: The labeled or unlabeled molecules are administered to animals as described in the pharmacokinetic study.

  • Tissue Harvesting: At selected time points, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.) are harvested, weighed, and washed.

  • Quantification:

    • For radiolabeled molecules, the radioactivity in each organ is measured using a gamma counter.

    • For unlabeled molecules, the drug concentration in tissue homogenates is determined by a validated bioanalytical method like LC-MS.

  • Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows involved in evaluating the pharmacokinetic differences of PEG linker lengths.

PEG_PK_Relationship cluster_PEG PEG Linker Length cluster_PK Pharmacokinetic Consequences peg_length Increasing PEG Linker Length hydro_radius Increased Hydrodynamic Radius peg_length->hydro_radius renal_clearance Decreased Renal Clearance hydro_radius->renal_clearance res_uptake Decreased RES Uptake hydro_radius->res_uptake half_life Increased Circulation Half-life renal_clearance->half_life res_uptake->half_life systemic_exposure Increased Systemic Exposure (AUC) half_life->systemic_exposure

Caption: Relationship between PEG linker length and pharmacokinetic outcomes.

PK_Study_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation synthesis Synthesize PEGylated Molecules (Varying Linker Lengths) admin IV Administration to Animal Models synthesis->admin blood Serial Blood Sampling admin->blood tissue Tissue Harvesting (Biodistribution) admin->tissue plasma Plasma Preparation blood->plasma quant Quantification (ELISA, LC-MS) plasma->quant pk_params Calculate PK Parameters (t½, CL, Vd, AUC) quant->pk_params compare Compare PK Profiles pk_params->compare

Caption: General workflow for a pharmacokinetic study of PEGylated molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of m-PEG7-t-butyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of m-PEG7-t-butyl ester, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the known physical and chemical properties of m-PEG7-t-butyl ester is provided below. This information is crucial for the correct handling and storage of the compound.

PropertyValueSource
Molecular Formula C₂₀H₄₀O₉PubChem[1]
Molecular Weight 424.5 g/mol PubChem[1]
Appearance Assumed to be a viscous liquid or solidGeneral
Solubility Soluble in aqueous mediaDC Chemicals[2]
Storage Temperature Store at -20°C (as powder)DC Chemicals[3]
Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related compounds, m-PEG7-t-butyl ester should be handled with care. The GHS hazard statements for a similar PEG7-t-butyl ester suggest it may be harmful if swallowed, and cause skin, eye, and respiratory irritation. The Amino-PEG7-t-butyl ester is noted as being very toxic to aquatic life with long-lasting effects[3].

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed[3]P264: Wash skin thoroughly after handling.[3]
H410: Very toxic to aquatic life with long lasting effects[3]P270: Do not eat, drink or smoke when using this product.[3]
P273: Avoid release to the environment.[3]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if aerosols may be generated.

Experimental Protocols: Spill and Disposal Procedures

The following protocols provide a step-by-step guide for managing spills and disposing of m-PEG7-t-butyl ester.

Spill Containment and Cleanup:

  • Ensure Safety: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Wear Appropriate PPE: Don the required personal protective equipment.

  • Contain the Spill: For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders. For solid spills, carefully sweep up to avoid dust formation.

  • Collect Waste: Place the absorbed material or swept-up solid into a suitable, labeled, and sealed container for disposal.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.

  • Dispose of Contaminated Materials: All materials used for cleanup should be placed in the hazardous waste container.

Disposal of Unused m-PEG7-t-butyl Ester:

The primary method for the disposal of m-PEG7-t-butyl ester is through an approved chemical waste disposal service.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and any known hazards.

  • Packaging: The waste should be in a sealed, non-reactive container. Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.

  • Storage: Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending collection.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of m-PEG7-t-butyl ester, from initial handling to final disposal.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Management cluster_disposal Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect Waste m-PEG7-t-butyl ester in a Labeled, Sealed Container A->B D Absorb Spill with Inert Material A->D In Case of Spill C Segregate from Incompatible Materials (Strong Acids/Bases, Oxidizers) B->C F Store Waste in a Cool, Well-Ventilated Area C->F E Collect Contaminated Material in Hazardous Waste Container D->E E->F G Arrange for Collection by an Approved Waste Disposal Service F->G H Final Disposal at an Approved Facility G->H

Caption: Workflow for the safe disposal of m-PEG7-t-butyl ester.

References

Personal protective equipment for handling m-PEG7-t-butyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of m-PEG7-t-butyl ester, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds, ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn at all times. Should be chemical splash goggles with side-shields to provide a complete seal around the eyes.[1][2]
Face ShieldRecommended when there is a significant risk of splashes or when handling larger quantities.
Hand Protection GlovesChemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable.[3] Always inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory CoatA flame-retardant lab coat or gown should be worn to protect against splashes and contamination of personal clothing.
ApronA chemical-resistant apron can provide an additional layer of protection when handling significant quantities.
Respiratory Protection RespiratorTo be used if handling the compound in a poorly ventilated area or if aerosols may be generated. A NIOSH-approved respirator with an appropriate cartridge is recommended.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are accessible.[2]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Handle m-PEG7-t-butyl ester in a well-ventilated area, ideally within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2]

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the compound.

    • Keep containers tightly closed when not in use to prevent contamination and potential reactions.[5][6]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items properly.

Disposal Plan

Proper disposal of m-PEG7-t-butyl ester and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused m-PEG7-t-butyl ester Dispose of as chemical waste through an approved waste disposal company. Do not pour down the drain.[6]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Spills For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as chemical waste. Ensure proper ventilation and wear appropriate PPE during cleanup.[7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling m-PEG7-t-butyl ester, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials handle_compound Handle m-PEG7-t-butyl ester in Fume Hood gather_materials->handle_compound Proceed to Handling keep_closed Keep Container Closed handle_compound->keep_closed spill Spill Occurs handle_compound->spill wash_hands Wash Hands & Exposed Skin keep_closed->wash_hands Proceed to Post-Handling clean_area Clean Work Area & Equipment wash_hands->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe dispose_waste Dispose of Chemical Waste & Contaminated Materials doff_ppe->dispose_waste Proceed to Disposal spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->dispose_waste

Workflow for Safe Handling of m-PEG7-t-butyl ester

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG7-Boc
Reactant of Route 2
Reactant of Route 2
m-PEG7-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.